molecular formula C10H8F2O3 B1302729 4-(3,4-Difluorophenyl)-4-oxobutanoic acid CAS No. 84313-94-0

4-(3,4-Difluorophenyl)-4-oxobutanoic acid

Cat. No.: B1302729
CAS No.: 84313-94-0
M. Wt: 214.16 g/mol
InChI Key: GYDFFFKCUNUZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Difluorophenyl)-4-oxobutanoic acid (CAS 84313-94-0) is a high-purity chemical compound offered for research and development purposes. This compound is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications . The molecular structure of this compound is characterized by a four-carbon butanoic acid chain with a ketone group at the gamma position, making it a gamma-keto acid, and a 3,4-difluorophenyl ring . This combination of a carboxylic acid, a ketone, and a difluorinated aromatic ring provides multiple reactive sites, making it a versatile building block or synthetic intermediate in organic synthesis . Aryl-substituted 4-oxobutanoic acids like this one are recognized as valuable synthons for the preparation of various heterocyclic compounds . They can react with binucleophiles, such as diamines, to form bicyclic and tricyclic structures containing fused rings like pyrrolidine, which are foundational scaffolds in many biologically active molecules . The specific 3,4-difluorophenyl group is significant as it can enhance the biological activity or modify the pharmacokinetic properties of final synthesized compounds, making this intermediate particularly valuable in medicinal chemistry research . The established synthetic pathway for this compound typically involves a Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) . Identifiers and Properties • CAS Number: 84313-94-0 • Molecular Formula: C 10 H 8 F 2 O 3 • Molecular Weight: 214.16 g/mol • SMILES: C1=CC(=C(C=C1C(=O)CCC(=O)O)F)F • InChI Key: GYDFFFKCUNUZEL-UHFFFAOYSA-N • MDL Number: MFCD01320069

Properties

IUPAC Name

4-(3,4-difluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDFFFKCUNUZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374280
Record name 4-(3,4-difluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84313-94-0
Record name 3,4-Difluoro-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84313-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-difluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name fluorobenzoylpropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060951
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Difluorophenyl)-4-oxobutanoic acid is a halogenated aromatic ketone and a carboxylic acid derivative. Its chemical structure, featuring a difluorinated phenyl ring, a ketone, and a butanoic acid moiety, suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. This document provides a comprehensive overview of the available chemical and physical properties of this compound, outlines a plausible synthetic route, and discusses potential areas for future research.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 84313-94-0[1][2][3]
Molecular Formula C₁₀H₈F₂O₃[1][2][3]
Molecular Weight 214.17 g/mol [1][2][3]
Appearance Off-white solid (presumed)General knowledge
Purity ≥ 95%[3]
SMILES O=C(O)CCC(=O)C1=CC=C(F)C(F)=C1[1]
InChI InChI=1S/C10H8F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)General knowledge
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 3[3]
Topological Polar Surface Area 54.4 ŲComputational prediction
LogP (calculated) 1.3Computational prediction

Synthesis and Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible and widely used method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[2]

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on the known reactivity of similar compounds and should be optimized for specific laboratory conditions.

Reaction Scheme:

Materials:

  • 1,2-Difluorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., nitrobenzene, 1,2-dichloroethane)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and the chosen anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. To the dropping funnel, add a solution of succinic anhydride (1.0 equivalent) and 1,2-difluorobenzene (1.0 to 1.2 equivalents) in the same anhydrous solvent.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. If a precipitate forms, it may be the product. If the product remains in the organic layer, separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) two or three times.

  • Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene) or by column chromatography on silica gel.

Diagram 1: Proposed Synthetic Workflow for this compound

G reagents 1,2-Difluorobenzene Succinic anhydride Anhydrous AlCl₃ Anhydrous DCM reaction Friedel-Crafts Acylation (0°C to room temperature) reagents->reaction workup Quench with HCl/Ice reaction->workup extraction Extract with DCM workup->extraction washing Wash with H₂O, NaHCO₃, Brine extraction->washing drying Dry with MgSO₄ washing->drying concentration Concentrate in vacuo drying->concentration purification Recrystallization or Column Chromatography concentration->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Analysis (Predicted)

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are publicly available. The following are predicted spectral characteristics based on the chemical structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR Aromatic protons (multiplets), methylene protons adjacent to the carbonyl (triplet), methylene protons adjacent to the carboxylic acid (triplet), carboxylic acid proton (broad singlet).
¹³C NMR Carbonyl carbons (ketone and carboxylic acid), aromatic carbons (with C-F splitting), methylene carbons.
FT-IR (cm⁻¹) O-H stretch (broad, ~2500-3300), C=O stretch (ketone, ~1680-1700), C=O stretch (carboxylic acid, ~1700-1725), C-F stretch (~1100-1300), C-O stretch (~1210-1320).
Mass Spec. Molecular ion peak (M⁺) at m/z = 214.17. Fragmentation patterns corresponding to the loss of H₂O, COOH, and cleavage of the butanoic acid chain.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity, pharmacological properties, or mechanism of action of this compound. The general class of 4-oxo-butanoic acid derivatives has been explored for various therapeutic applications, including as enzyme inhibitors and receptor agonists/antagonists.[4] However, without specific experimental data for the title compound, any discussion of its biological role would be purely speculative.

Future research could involve screening this compound against various biological targets, such as kinases, proteases, or G-protein coupled receptors, to elucidate its potential therapeutic value.

Diagram 2: Logical Relationship for Investigating Biological Activity

G compound This compound screening High-Throughput Screening (e.g., enzyme assays, receptor binding) compound->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo clinical Clinical Trials in_vivo->clinical

Caption: A conceptual workflow for the discovery and development of a new drug candidate.

Conclusion

This compound is a chemical compound with potential applications in drug discovery and materials science. While its fundamental chemical properties are known, there is a significant lack of detailed experimental data, including its melting point, spectroscopic analyses, and biological activity. The synthetic protocol provided herein is based on established chemical principles and offers a starting point for its preparation. Further research is warranted to fully characterize this compound and explore its potential applications. The absence of biological data precludes the description of any specific signaling pathways at this time. Researchers are encouraged to investigate the biological effects of this molecule to unlock its potential therapeutic value.

References

An In-depth Technical Guide on 4-(3,4-Difluorophenyl)-4-oxobutanoic acid (CAS: 84313-94-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, a chemical compound with potential applications in pharmaceutical research and development. This document consolidates available data on its chemical and physical properties, safety and handling, and outlines a probable synthetic route. Due to the limited publicly available information on the specific biological activity of this compound, this guide also explores the known activities of structurally similar molecules to provide a basis for future research.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference Compound: 4-(4-Methylphenyl)-4-oxobutanoic acid
CAS Number 84313-94-04619-20-9
Molecular Formula C10H8F2O3[1][2]C11H12O3
Molecular Weight 214.17 g/mol [1][2][6]192.21 g/mol [3][4]
IUPAC Name This compound4-(4-methylphenyl)-4-oxobutanoic acid
Synonyms 4-(3,4-Difluorophenyl)-4-oxobutyric acid3-(p-Toluoyl)propionic acid
Appearance Not specifiedWhite powder[3]
Melting Point Not specified127-130 °C[4]
Boiling Point Not specifiedNot specified
Solubility Not specifiedInsoluble in water[3]

Synthesis

The primary synthetic route for this compound is expected to be a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation

The synthesis of this compound would likely involve the acylation of 1,2-difluorobenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl3).

Materials:

  • 1,2-Difluorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl3)

  • A suitable inert solvent (e.g., dichloromethane, nitrobenzene, or carbon disulfide)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, the inert solvent and anhydrous aluminum chloride are combined and cooled in an ice bath.

  • A solution of 1,2-difluorobenzene and succinic anhydride in the same solvent is added dropwise to the cooled catalyst suspension.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for a specified period to ensure the completion of the reaction.

  • The reaction mixture is then cooled and quenched by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Figure 1: Synthesis of this compound

Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 1,2-Difluorobenzene 1,2-Difluorobenzene Reaction Reaction 1,2-Difluorobenzene->Reaction Friedel-Crafts Acylation Succinic Anhydride Succinic Anhydride Succinic Anhydride->Reaction AlCl3 AlCl3 AlCl3->Reaction This compound This compound Reaction->this compound

Caption: Friedel-Crafts acylation of 1,2-difluorobenzene.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, information from suppliers of structurally similar compounds suggests that it should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Table 2: General Safety Information

Hazard CategoryPrecautionary Measures
Eye Irritation Avoid contact with eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
Skin Irritation Avoid contact with skin. Wear suitable protective clothing.
Respiratory Irritation Avoid breathing dust. Use in a well-ventilated area.
Ingestion Do not ingest. If swallowed, seek medical advice immediately and show the container or label.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in the public domain. However, the pharmacological profiles of structurally related compounds can provide insights into its potential applications.

Several derivatives of 4-aryl-4-oxobutanoic acids have been investigated for their biological activities. For instance, a related compound, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, has demonstrated pronounced anti-inflammatory and immunomodulatory effects.[7] This compound acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase, key enzymes in the inflammatory pathway.[7]

The inhibition of these enzymes disrupts the synthesis of prostaglandins and leukotrienes, which are critical mediators of inflammation. This suggests that this compound could potentially exhibit similar inhibitory activities and may be a candidate for development as an anti-inflammatory agent.

Figure 2: Potential Mechanism of Action

Signaling_Pathway cluster_compound Compound cluster_enzymes Enzymes cluster_mediators Inflammatory Mediators cluster_response Biological Response This compound This compound COX COX This compound->COX Inhibition 5-LOX 5-LOX This compound->5-LOX Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Synthesis Leukotrienes Leukotrienes 5-LOX->Leukotrienes Synthesis Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Potential anti-inflammatory mechanism of action.

Future Directions

The information compiled in this guide highlights the need for further research to fully characterize this compound. Key areas for future investigation include:

  • Detailed Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol, along with comprehensive analytical data (NMR, IR, Mass Spectrometry) and determination of its physical properties.

  • Biological Screening: A broad biological screening to identify its primary pharmacological targets and potential therapeutic applications.

  • Mechanism of Action Studies: In-depth studies to elucidate the specific molecular mechanisms underlying any observed biological activity.

This compound represents a potentially valuable scaffold for the development of new therapeutic agents, and further research is warranted to unlock its full potential.

References

An In-depth Technical Guide to 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

This compound is a ketoacid derivative of butanoic acid featuring a 3,4-difluorophenyl substituent. The presence of the difluorophenyl ring, a common moiety in medicinal chemistry, suggests potential for biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 84313-94-0[1][2]
Molecular Formula C₁₀H₈F₂O₃[1][2]
Molecular Weight 214.17 g/mol [1][2]
SMILES O=C(O)CCC(=O)C1=CC=C(F)C(F)=C1[2]
Synonyms 4-(3,4-Difluorophenyl)-4-oxobutyric acid[2]

Synthesis Methodology

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a well-established method for the formation of aryl ketones.

General Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1,2-Difluorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene, or carbon disulfide)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the Acylium Ion: A solution of succinic anhydride in the anhydrous solvent is added dropwise to the stirred suspension of aluminum chloride at a controlled temperature (typically 0-5 °C). The mixture is stirred for a period to allow for the formation of the acylium ion complex.

  • Electrophilic Aromatic Substitution: 1,2-Difluorobenzene is then added dropwise to the reaction mixture, maintaining the low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are then washed with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction & Work-up cluster_product Product 1,2-Difluorobenzene 1,2-Difluorobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation 1,2-Difluorobenzene->Friedel-Crafts Acylation Succinic Anhydride Succinic Anhydride Succinic Anhydride->Friedel-Crafts Acylation Anhydrous AlCl3 Anhydrous AlCl3 Anhydrous AlCl3->Friedel-Crafts Acylation Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Friedel-Crafts Acylation Acidic Work-up Acidic Work-up Friedel-Crafts Acylation->Acidic Work-up Extraction & Purification Extraction & Purification Acidic Work-up->Extraction & Purification This compound This compound Extraction & Purification->this compound

Caption: Synthesis workflow for this compound.

Spectroscopic Data

A comprehensive search of publicly available scientific databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. Researchers synthesizing this compound will need to perform their own analytical characterization to confirm its structure and purity.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. However, related structures containing the 4-oxo-butanoic acid moiety have been investigated for various pharmacological activities. The presence of the 3,4-difluorophenyl group, a known pharmacophore, suggests that this compound could be a candidate for screening in various biological assays.

Conclusion

This compound is a readily synthesizable compound via Friedel-Crafts acylation. While its specific physicochemical and biological properties are not yet extensively documented, its structural features make it an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery. The provided general synthesis protocol offers a solid foundation for its preparation and subsequent detailed characterization and biological evaluation.

References

In-Depth Technical Guide: Spectroscopic Data for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. Due to the limited availability of experimentally-derived public data, this guide presents predicted spectroscopic values based on established principles and spectral data from analogous compounds. A detailed experimental protocol for a plausible synthetic route is also included.

Data Presentation

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
10-12 (broad s)Singlet1H-COOH
7.85-7.75Multiplet1HAr-H
7.70-7.60Multiplet1HAr-H
7.30-7.20Multiplet1HAr-H
3.25 (t, J=6.5 Hz)Triplet2H-C(O)CH₂-
2.80 (t, J=6.5 Hz)Triplet2H-CH₂COOH

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) [ppm]Assignment
196.5C=O (ketone)
178.0C=O (carboxylic acid)
155.0 (dd, J ≈ 252, 12 Hz)C-F
152.5 (dd, J ≈ 250, 12 Hz)C-F
134.0 (m)Ar-C
125.0 (m)Ar-CH
118.0 (d, J ≈ 18 Hz)Ar-CH
117.5 (d, J ≈ 18 Hz)Ar-CH
33.5-C(O)CH₂-
28.0-CH₂COOH

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)

Wavenumber [cm⁻¹]Functional Group Assignment
3300-2500 (broad)O-H stretch (carboxylic acid)
1715 (strong)C=O stretch (carboxylic acid dimer)
1690 (strong)C=O stretch (aryl ketone)
1605, 1520C=C stretch (aromatic ring)
1280C-O stretch
1115C-F stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
214[M]⁺
141[M - C₃H₅O₂]⁺
139[C₇H₃F₂O]⁺

Experimental Protocols

A plausible and widely utilized method for the synthesis of 4-(aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.

Synthesis of this compound

Materials:

  • 1,2-Difluorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, a solution of succinic anhydride (1.0 equivalent) and 1,2-difluorobenzene (1.1 equivalents) in anhydrous dichloromethane is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to 0 °C and carefully quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is to be obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples.

  • Mass Spectrometry (MS): Mass spectral data is to be acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 1,2-Difluorobenzene + Succinic Anhydride + AlCl₃ Reaction Friedel-Crafts Acylation Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product Final Product Purification->Product NMR ¹H & ¹³C NMR Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Confirmation Structure Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis and spectroscopic analysis.

signaling_pathway reagents 1,2-Difluorobenzene + Succinic Anhydride intermediate Acylium Ion Intermediate reagents->intermediate Acylation catalyst AlCl₃ (Lewis Acid) catalyst->intermediate product This compound intermediate->product Electrophilic Aromatic Substitution

Mass Spectrometry of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, a compound of interest in various research and development domains. This document outlines predicted fragmentation patterns, detailed experimental protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and a general analytical workflow.

Compound Overview

This compound is a keto-carboxylic acid with the following key properties:

PropertyValue
Molecular Formula C₁₀H₈F₂O₃[1][2]
Molecular Weight 214.17 g/mol [1][2]
Chemical Structure

Predicted Mass Spectrometric Fragmentation

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) and electrospray ionization (ESI) can be predicted based on the known behavior of aromatic ketones and carboxylic acids.

Electron Ionization (EI-MS):

Under EI conditions, the molecule is expected to undergo several key fragmentation pathways:

  • Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in the formation of a stable acylium ion.

  • McLafferty Rearrangement: The carboxylic acid moiety can undergo a McLafferty rearrangement, leading to the loss of a neutral molecule.

  • Loss of Small Molecules: Fragments corresponding to the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH) are anticipated.

Predicted Major Fragments in EI-MS:

m/z (Predicted)Fragment Ion Structure / Loss
214Molecular Ion [M]⁺
197[M - OH]⁺
186[M - CO]⁺
169[M - COOH]⁺
141[C₇H₄F₂O]⁺ (Difluorobenzoyl cation)
113[C₆H₄F₂]⁺
73[C₃H₅O₂]⁺

Electrospray Ionization (ESI-MS/MS):

In ESI, the molecule will typically be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Collision-induced dissociation (CID) of these precursor ions will lead to characteristic product ions.

Predicted Major Transitions in Positive ESI-MS/MS:

  • Precursor Ion: m/z 215 [M+H]⁺

  • Product Ions:

    • m/z 197 (Loss of H₂O)

    • m/z 187 (Loss of CO)

    • m/z 141 (Difluorobenzoyl cation)

Predicted Major Transitions in Negative ESI-MS/MS:

  • Precursor Ion: m/z 213 [M-H]⁻

  • Product Ions:

    • m/z 169 (Loss of CO₂)

    • m/z 141 (Loss of C₂H₂O₂)

Experimental Protocols

The following are detailed protocols for the analysis of this compound using LC-MS/MS and GC-MS.

LC-MS/MS Analysis Protocol

This protocol is designed for the quantitative analysis of this compound in a biological matrix, such as plasma.

3.1.1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3.1.2. Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3.1.3. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 213.0
Product Ion 1 (m/z) 169.0 (Quantifier)
Product Ion 2 (m/z) 141.0 (Qualifier)
Capillary Voltage 3.5 kV
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
GC-MS Analysis Protocol (with Derivatization)

For GC-MS analysis, derivatization is typically required to improve the volatility and thermal stability of the carboxylic acid.

3.2.1. Sample Preparation and Derivatization:

  • Extraction: Perform an initial liquid-liquid extraction of the sample. Acidify the aqueous sample to pH < 2 with HCl and extract three times with an equal volume of ethyl acetate.

  • Drying: Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

3.2.2. Gas Chromatography Conditions:

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min

3.2.3. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 50-400

Analytical Workflow and Data Processing

The following diagrams illustrate the logical flow of a typical analytical project involving this compound, from sample collection to data interpretation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Analysis Sample_Collection Sample Collection (e.g., Plasma, Urine) Extraction Extraction (Protein Precipitation or LLE) Sample_Collection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LC_MS LC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Peak_Integration Peak Integration & Quantification LC_MS->Peak_Integration GC_MS->Peak_Integration Statistical_Analysis Statistical Analysis Peak_Integration->Statistical_Analysis Pathway_Analysis Pathway/Biomarker Analysis Statistical_Analysis->Pathway_Analysis

Caption: A typical experimental workflow for the analysis of small molecules.

Data_Processing_Workflow Raw_Data Raw Mass Spectral Data (.raw, .d, etc.) Peak_Picking Peak Picking & Denoising Raw_Data->Peak_Picking Alignment Chromatographic Alignment Peak_Picking->Alignment Normalization Normalization (to Internal Standard) Alignment->Normalization Quantification Quantification (Calibration Curve) Normalization->Quantification Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Quantification->Statistical_Analysis Identification Compound Identification (Library Matching, Fragmentation) Quantification->Identification Interpretation Biological Interpretation Statistical_Analysis->Interpretation Identification->Interpretation

Caption: A standard workflow for processing mass spectrometry data.

References

Solubility of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Difluorophenyl)-4-oxobutanoic acid, a fluorinated organic compound, serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound and presents a generalized experimental workflow. Due to the lack of publicly available quantitative solubility data for this compound, this document focuses on the established experimental protocols for such a determination.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The general principle of "like dissolves like" suggests that as a polar carboxylic acid, it would exhibit higher solubility in polar organic solvents. However, experimental determination is necessary for precise quantification.

A summary table for experimentally determined data would be structured as follows:

SolventTemperature (°C)Solubility ( g/100 mL)Method of Analysis
e.g., Acetonee.g., 25Data not availablee.g., Gravimetric
e.g., Ethanole.g., 25Data not availablee.g., HPLC
e.g., Ethyl Acetatee.g., 25Data not availablee.g., UV-Vis
e.g., Dichloromethanee.g., 25Data not availablee.g., Gravimetric
e.g., Toluenee.g., 25Data not availablee.g., HPLC

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining the equilibrium solubility of a solid in a liquid solvent is the isothermal shake-flask method.[1] This method involves saturating a solvent with a solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Key Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in an organic solvent.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent of high purity

  • Analytical balance

  • Vials or flasks with airtight seals

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent.[1] The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath.[2][3] Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[3] The temperature should be precisely controlled throughout the experiment.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.[1]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any undissolved microparticles, immediately filter the solution through a syringe filter into a pre-weighed vial.[2]

  • Quantification of Solute:

    • Gravimetric Method: Evaporate the solvent from the pre-weighed vial under reduced pressure or in a vacuum oven until a constant weight of the dried solute is obtained.[4] The solubility can then be calculated as the mass of the dissolved solid per volume or mass of the solvent.

    • Spectroscopic/Chromatographic Method: If the compound has a suitable chromophore, UV-Vis spectroscopy can be used for quantification by preparing a calibration curve.[2] Alternatively, a more specific and sensitive method like High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of the acid in the saturated solution.[5] This requires the development of a suitable analytical method and calibration standards.

3. Data Analysis:

  • Calculate the solubility, typically expressed in g/100 mL, mg/mL, or mol/L.

  • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the isothermal shake-flask method.

Solubility_Workflow prep Preparation of Supersaturated Solution equil Equilibration (Constant Temperature Shaking) prep->equil Add excess solute to solvent phase_sep Phase Separation (Settling of Excess Solid) equil->phase_sep Allow to stand sampling Sample Collection & Filtration phase_sep->sampling Withdraw supernatant quant Quantification of Solute sampling->quant Analyze filtrate grav Gravimetric Analysis quant->grav Method 1 hplc HPLC Analysis quant->hplc Method 2 uv_vis UV-Vis Analysis quant->uv_vis Method 3 data_analysis Data Analysis & Solubility Calculation grav->data_analysis hplc->data_analysis uv_vis->data_analysis report Final Report data_analysis->report

General workflow for solubility determination.

Conclusion

References

In-Depth Technical Guide: Stability and Storage of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. The information herein is curated for professionals in research and drug development who require precise handling and storage protocols to ensure the integrity and reliability of this compound in their work.

Core Compound Properties

This compound is a chemical compound with the molecular formula C₁₀H₈F₂O₃. It is a keto acid, a class of organic compounds containing both a ketone and a carboxylic acid functional group. The stability of such compounds is crucial for their effective use in experimental and developmental pipelines.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the stability and purity of this compound. While specific, in-depth stability studies for this compound are not widely published, general best practices derived from supplier safety data sheets (SDS) and knowledge of similar chemical structures provide a strong framework for its management.

Storage Conditions Summary

ParameterRecommendationRationale
Temperature Cool and dry place. Refrigeration (2-8°C) is often recommended for long-term storage.Minimizes the rate of potential degradation reactions.
Atmosphere Store in a tightly sealed container in a well-ventilated area.Prevents exposure to moisture and atmospheric contaminants which can lead to hydrolysis or other reactions.
Light Exposure Protect from light.Light can provide the energy to initiate photolytic degradation pathways.
Incompatibilities Avoid strong oxidizing agents.The organic nature of the compound makes it susceptible to oxidation.

Handling Precautions

Standard laboratory safety protocols should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of any dust or vapors.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in publicly available literature, understanding the reactivity of its functional groups—a ketone and a carboxylic acid—allows for the postulation of potential degradation routes. These could include decarboxylation, oxidation, or reactions involving the difluorophenyl ring, particularly under stress conditions such as high temperature, extreme pH, or exposure to UV light.

Below is a generalized diagram illustrating potential areas of chemical instability in a keto acid structure.

G Potential Degradation Sites of a Keto Acid cluster_molecule This compound cluster_pathways Potential Degradation Pathways mol Structure decarboxylation Decarboxylation (Heat, pH) mol->decarboxylation Carboxylic Acid Group oxidation Oxidation (Oxidizing agents) mol->oxidation Keto Group / Benzylic Position photodegradation Photodegradation (UV Light) mol->photodegradation Aromatic Ring / Keto Group hydrolysis Hydrolysis (Moisture) mol->hydrolysis Carboxylic Acid (Esterification if alcohol present)

Caption: Potential degradation pathways for this compound.

Generalized Experimental Protocol for Stability Assessment

For researchers wishing to perform their own stability studies, the following generalized protocol for a forced degradation study can be adapted. This type of study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or with gentle heating.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for an extended period. Also, heat the stock solution.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated.

Below is a workflow diagram for a typical forced degradation study.

G Forced Degradation Study Workflow start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sample Withdraw and Prepare Samples at Time Points stress->sample analyze Analyze using Stability-Indicating Method (e.g., HPLC) sample->analyze evaluate Evaluate Data (Identify Degradants, Calculate % Degradation) analyze->evaluate end Report Findings evaluate->end

Caption: A generalized workflow for conducting a forced degradation study.

Conclusion

An In-depth Technical Guide to 4-(3,4-Difluorophenyl)-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 4-(3,4-Difluorophenyl)-4-oxobutyric acid, tailored for researchers, scientists, and professionals in the field of drug development. The document details the compound's synonyms and identifiers, a plausible experimental protocol for its synthesis, and its potential biological activities, including a hypothesized signaling pathway.

Chemical Synonyms and Identifiers

A clear and unambiguous identification of a chemical compound is crucial for research and development. The following table summarizes the key synonyms and identifiers for 4-(3,4-Difluorophenyl)-4-oxobutyric acid.

Identifier TypeValue
Systematic Name 4-(3,4-Difluorophenyl)-4-oxobutanoic acid[1][2][3]
Common Synonyms 4-(3,4-Difluorophenyl)-4-oxobutyric acid[1]
3,4-Difluoro-γ-oxobenzenebutanoic acid[4]
Benzenebutanoic acid, 3,4-difluoro-γ-oxo-[4]
CAS Number 84313-94-0[1][2][3][4][5][6][7]
Molecular Formula C₁₀H₈F₂O₃[5][6]
Molecular Weight 214.17 g/mol [4]
MDL Number MFCD01320069[5]
InChI Key GYDFFFKCUNUZEL-UHFFFAOYSA-N[2][3]
SMILES O=C(O)CCC(=O)C1=CC=C(F)C(F)=C1[2]
PubChem CID 2740751
ZINC ID ZINC000002378674[1]

Experimental Protocols: Synthesis and Characterization

The synthesis of 4-(3,4-Difluorophenyl)-4-oxobutyric acid can be achieved via a Friedel-Crafts acylation reaction. This classic method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[8][9]

Synthesis of 4-(3,4-Difluorophenyl)-4-oxobutyric Acid

A plausible and detailed method for the synthesis involves the reaction of 1,2-difluorobenzene with succinic anhydride, catalyzed by aluminum chloride.

Materials:

  • 1,2-Difluorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Toluene

  • Hexane

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: The suspension is cooled to 0 °C in an ice bath. A solution of succinic anhydride (1.0 equivalent) and 1,2-difluorobenzene (1.1 equivalents) in anhydrous dichloromethane is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by the dropwise addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with water, followed by brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude solid is then purified by recrystallization from a mixture of toluene and hexane to afford 4-(3,4-Difluorophenyl)-4-oxobutyric acid as a crystalline solid.

Characterization

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the butyric acid chain. The ¹³C NMR spectrum would show signals for the carbonyl carbons, the aromatic carbons (with C-F couplings), and the aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (214.17 g/mol ), confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the carboxylic acid O-H stretch, the carbonyl C=O stretches (ketone and carboxylic acid), and C-F stretches.

Potential Biological Activity and Signaling Pathway

While direct experimental data on the biological activity of 4-(3,4-Difluorophenyl)-4-oxobutyric acid is limited in publicly available literature, its structural similarity to other fluorinated aromatic carboxylic acids suggests potential anti-inflammatory properties. Specifically, related compounds have been shown to act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[10]

Hypothesized Mechanism of Action

It is hypothesized that 4-(3,4-Difluorophenyl)-4-oxobutyric acid may inhibit the COX and LOX enzymes, which are key players in the arachidonic acid cascade.[11][12] This cascade is responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2][11]

  • Cyclooxygenase (COX) Inhibition: By inhibiting COX enzymes (COX-1 and COX-2), the compound would block the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[1][13][14][15][16]

  • 5-Lipoxygenase (5-LOX) Inhibition: Inhibition of 5-LOX would prevent the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the biosynthesis of leukotrienes. Leukotrienes are potent mediators of inflammation and allergic responses.[3][17][18][19][20]

Signaling Pathway Diagram

The following diagram illustrates the arachidonic acid cascade and the potential points of inhibition by 4-(3,4-Difluorophenyl)-4-oxobutyric acid.

Arachidonic_Acid_Cascade membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox lox 5-Lipoxygenase (5-LOX) arachidonic_acid->lox pgg2 PGG₂ cox->pgg2 hpete 5-HPETE lox->hpete pgh2 PGH₂ pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA₂) pgh2->thromboxanes inflammation_pain Inflammation, Pain, Fever prostaglandins->inflammation_pain thromboxanes->inflammation_pain lta4 Leukotriene A₄ (LTA₄) hpete->lta4 leukotrienes Leukotrienes (LTB₄, LTC₄, etc.) lta4->leukotrienes inflammation_allergy Inflammation, Allergic Response leukotrienes->inflammation_allergy inhibitor 4-(3,4-Difluorophenyl)- 4-oxobutyric acid inhibitor->cox inhibitor->lox

Caption: The Arachidonic Acid Cascade and Potential Inhibition.

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of 4-(3,4-Difluorophenyl)-4-oxobutyric acid.

Synthesis_Workflow start Start Materials: - 1,2-Difluorobenzene - Succinic Anhydride - AlCl₃ - Dichloromethane reaction Friedel-Crafts Acylation (0 °C to Reflux) start->reaction workup Aqueous Work-up (Ice, HCl) reaction->workup extraction Extraction with Dichloromethane workup->extraction drying Drying over Na₂SO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization (Toluene/Hexane) evaporation->purification product Pure 4-(3,4-Difluorophenyl)- 4-oxobutyric Acid purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: Synthesis and Purification Workflow.

Conclusion

4-(3,4-Difluorophenyl)-4-oxobutyric acid is a compound with potential for further investigation in the field of medicinal chemistry. The synthetic route via Friedel-Crafts acylation is a well-established and scalable method. Based on the activity of structurally related molecules, this compound is a promising candidate for development as an anti-inflammatory agent through the dual inhibition of COX and LOX pathways. Further experimental validation of its biological activity and elucidation of its precise mechanism of action are warranted to fully understand its therapeutic potential.

References

A Technical Guide to the Research Applications of Difluorinated Phenyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the strategic applications of difluorinated phenyl compounds across various scientific disciplines. The incorporation of fluorine into a phenyl ring is a powerful strategy in molecular design, profoundly influencing the physicochemical and biological properties of a molecule. The unique attributes of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to enhance metabolic stability, modulate electronic properties, and improve binding affinity, making these compounds invaluable in drug discovery, agrochemicals, and materials science.

Applications in Drug Discovery and Medicinal Chemistry

The difluorophenyl motif is a cornerstone in modern medicinal chemistry. Its introduction into drug candidates can overcome common challenges in pharmacokinetics and pharmacodynamics.

Modulation of Physicochemical Properties

Strategic placement of two fluorine atoms on a phenyl ring can fine-tune a molecule's properties for optimal therapeutic effect.

  • Metabolic Stability: A primary application is to block metabolic "soft spots." Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes. Introducing fluorine atoms at these positions can prevent hydroxylation, thereby increasing the drug's half-life and bioavailability.[1][2][3] The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic cleavage.[2] For example, the cholesterol-lowering drug Ezetimibe features two para-fluoro substituents to block sites from metabolic oxidation and improve metabolic stability.[1]

  • Lipophilicity: Fluorination generally increases a molecule's lipophilicity (LogP), which can enhance membrane permeability and absorption.[4] However, the effect is nuanced; while a monofluorine substitution at a para-phenyl position can increase LogP by approximately 0.3-0.5 units, excessive fluorination can sometimes lead to reduced aqueous solubility or increased susceptibility to efflux pumps.[4]

  • Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[1][3] This can lower the pKa of nearby basic functional groups, such as amines. A lower basicity can reduce unwanted interactions and improve the likelihood of a molecule existing in a more neutral, membrane-permeable state at physiological pH, thus enhancing bioavailability.[2][3]

Enhancement of Biological Activity and Bioisosterism

Difluorophenyl groups can directly contribute to a drug's efficacy and specificity.

  • Binding Affinity and Conformation: The introduction of fluorine can alter a molecule's electron distribution and dipole moment, influencing electrostatic interactions and hydrogen bonding patterns within a protein's binding site.[4] This can lead to enhanced binding affinity and target selectivity. Furthermore, fluorine substitution can induce specific conformational preferences in a molecule that are more favorable for target engagement. For instance, gem-difluorination has been shown to induce a specific ring pucker in cyclohexane scaffolds, which enhanced the binding affinity of certain kinase inhibitors.[4]

  • Bioisosteric Replacement: The difluoromethylene group (-CF2-) is a key bioisostere for functionalities like ketones (-C=O), ethers (-O-), thiols (-SH), and hydroxyl groups (-OH).[5][6] This replacement can maintain or improve biological activity while enhancing metabolic stability. The CF2 group mimics the steric and electronic features of a carbonyl group but is non-hydrolyzable.

G cluster_0 Bioisosteric Replacement cluster_1 A Parent Scaffold with Carbonyl B Metabolically Unstable A->B Prone to Reduction C Difluorinated Analog (-C=O → -CF₂-) A->C Bioisosteric Replacement D Metabolically Stable C->D Resistant to Metabolism

Diagram 1: Bioisosteric replacement of a ketone with a difluoromethylene group.
Quantitative Data on Difluorinated Phenyl Compounds

The following table summarizes the inhibitory activity of selected compounds containing a difluorinated phenyl moiety against various biological targets.

Compound Name/ClassTargetActivity MetricValueReference(s)
FexuprazanH+/K+-ATPase (Proton Pump)Not specified as IC50Potassium-Competitive Acid Blocker[7]
AsciminibBCR-ABL Tyrosine KinaseNot specified as IC50Treatment for Chronic Myeloid Leukemia[1]
Ivosidenib Analog (AGI-14100)Isocitrate Dehydrogenase 1 (IDH1)Not specified as IC50Desirable metabolic stability observed[1]
2-Difluoromethylpyridine DerivativesPseudomonas aeruginosa Quorum SensingIC5019 - 35 µM[8]
Difluoropurine Analogs (dFdG)Various Tumor Cell LinesNot specified as IC50Significant tumor growth inhibition[9]

Applications in Agrochemicals

The strategy of incorporating fluorine to enhance molecular properties is mirrored in the agrochemical industry. Approximately 25% of commercial agrochemicals contain fluorine, with aromatic fluorine substitution being a common feature.[10]

  • Enhanced Potency and Stability: Similar to pharmaceuticals, difluorination in herbicides, fungicides, and insecticides leads to greater metabolic stability in plants, insects, and the environment.[11][12] This results in longer-lasting efficacy and potentially lower application rates.

  • Improved Physicochemical Properties: Fluorination can fine-tune properties like solubility and hydrophobicity, which are critical for a compound's uptake, translocation within a plant, and interaction with the target pest.[12][13]

  • Example Compound - Trifludimoxazin: The synthesis of the herbicide trifludimoxazin involves the coupling of 3-fluorophenol with 2-bromo-2,2-difluoroacetamide, ultimately leading to a gem-difluoro-benzoxazinone intermediate, highlighting the use of difluoro motifs in modern agrochemicals.[12]

G cluster_0 Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Proteins Receptor->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Cellular Response (Proliferation) ERK->Response Inhibitor Difluorophenyl Kinase Inhibitor (e.g., Asciminib) Inhibitor->RAF Inhibition

Diagram 2: Simplified kinase signaling pathway showing inhibition.

Applications in Materials Science

In materials science, difluorinated phenyl compounds are integral to the development of high-performance organic electronic materials.[14]

  • Organic Electronics (OLEDs, OPVs, OTFTs): The strong electron-withdrawing nature of fluorine is used to tune the electronic energy levels (HOMO/LUMO) of conjugated organic materials.[15]

    • Lowered Energy Levels: Introducing difluorophenyl groups lowers both HOMO and LUMO energy levels. This can facilitate electron injection from the cathode in devices like Organic Light-Emitting Diodes (OLEDs) and can lead to n-type or ambipolar semiconducting behavior in Organic Thin-Film Transistors (OTFTs).[15]

    • Enhanced Stability: Fluorination increases the oxidative stability of materials, leading to longer device lifetimes.[14][15]

    • Molecular Packing: Intermolecular C-H···F interactions can influence the solid-state packing of molecules, promoting favorable π-stacking arrangements that enhance charge carrier mobility.[15]

  • Building Blocks: Compounds like 2,3-Difluorophenylboronic Acid serve as key intermediates for synthesizing these advanced materials, enabling precise control over their final electronic properties.[14]

Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of difluorinated phenyl compounds.

Synthesis Protocol: Preparation of a Key Fexuprazan Intermediate

This protocol describes the synthesis of methyl 2-(2,4-difluorophenyl)-2-oxoacetate, a key precursor for the potassium-competitive acid blocker Fexuprazan, via a Friedel–Crafts acylation.[7]

Materials:

  • 1,3-difluorobenzene (starting material)

  • Methyl oxalyl chloride

  • Aluminum chloride (AlCl3) (catalyst)

  • Dichloromethane (DCM) (solvent)

  • 8% Sodium bicarbonate (NaHCO3) aqueous solution

  • Water (for workup)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve 1,3-difluorobenzene in dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Catalyst Addition: Slowly add aluminum chloride (AlCl3) to the cooled solution while maintaining the temperature.

  • Acylating Agent Addition: Add methyl oxalyl chloride dropwise to the reaction mixture. Stir vigorously.

  • Reaction Monitoring: Allow the reaction to proceed at 0°C. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding water to decompose the excess AlCl3.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with water and then with an 8% NaHCO3 aqueous solution to neutralize any remaining acid. Note: The product is unstable to pH changes; maintaining a slightly basic wash (pH ≈ 8.4) is critical.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, methyl 2-(2,4-difluorophenyl)-2-oxoacetate.

  • Purification: Purify the crude product if necessary using column chromatography or recrystallization.

G Start Start: 1,3-Difluorobenzene + Methyl Oxalyl Chloride in DCM Step1 1. Cool to 0°C Start->Step1 Step2 2. Add AlCl₃ Catalyst Step1->Step2 Step3 3. Friedel-Crafts Acylation (Stir at 0°C) Step2->Step3 Step4 4. Quench with H₂O Step3->Step4 Step5 5. Wash with H₂O and 8% NaHCO₃ Step4->Step5 Step6 6. Dry Organic Layer (Na₂SO₄) Step5->Step6 Step7 7. Concentrate Solvent Step6->Step7 End Product: Methyl 2-(2,4-difluorophenyl) -2-oxoacetate Step7->End

Diagram 3: Workflow for the synthesis of a difluorophenyl ketoester.
Biological Assay: General Protocol for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This protocol outlines a general method for determining the IC50 of a difluorinated phenyl compound against a target enzyme.[16][17][18]

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target enzyme (purified)

  • Substrate for the enzyme

  • Assay buffer

  • 96-well microplates

  • Microplate reader (capable of measuring absorbance, fluorescence, or luminescence)

Procedure:

  • Compound Dilution Series: Prepare a serial dilution of the test compound in the assay buffer. A typical starting concentration might be 100 µM, with 8-12 dilutions (e.g., 1:2 or 1:3 dilutions). Include a vehicle control (e.g., DMSO) with no inhibitor.

  • Reaction Setup: To each well of a 96-well plate, add the assay buffer and the diluted test compound.

  • Enzyme Addition: Add the target enzyme to each well (except for a "no enzyme" control) and briefly incubate to allow the compound to bind to the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined amount of time, ensuring the reaction is in the linear range.

  • Measurement: Stop the reaction (if necessary) and measure the signal (e.g., absorbance) using a microplate reader. The signal corresponds to the amount of product formed.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a background control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) using appropriate software (e.g., GraphPad Prism, R).

    • The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme's activity.[16]

References

An In-depth Technical Guide to γ-Keto Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-keto acids (γ-keto acids) are a class of organic compounds characterized by a ketone functional group at the γ-position relative to a carboxylic acid. This unique structural arrangement imparts a distinct reactivity and potential for biological activity, making them valuable scaffolds and intermediates in medicinal chemistry. While their alpha- and beta-isomers have been more extensively studied, recent research has begun to shed light on the therapeutic potential of γ-keto acids and their derivatives in various disease areas, including oncology and infectious diseases.

This technical guide provides a comprehensive overview of γ-keto acids in the context of medicinal chemistry, covering their synthesis, biological activities, and applications. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering insights into the potential of this versatile chemical class. The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to facilitate a deeper understanding of the subject.

Synthesis of γ-Keto Acids

The synthesis of γ-keto acids can be achieved through a variety of methods, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

One common approach involves the acylation of organometallic reagents . For instance, the reaction of dicarboxylic dihalides with organoaluminum compounds can yield γ-keto acids upon hydrolysis. This method is versatile and allows for the introduction of a wide range of substituents.

Another strategy is the oxidation of γ-lactones . This transformation can be accomplished using various oxidizing agents, providing a direct route to the corresponding γ-keto acids.

More contemporary methods include photocatalytic approaches . For example, a single-step synthesis of γ-ketoacids can be achieved from α-ketoacids and maleic anhydrides via a dual decarboxylative strategy, releasing CO2 as the only byproduct. This method offers a highly regioselective route to functionalized γ-ketoesters. Additionally, magnesium-mediated reductive carboxylation of aryl vinyl ketones under a carbon dioxide atmosphere provides an eco-friendly and efficient pathway to biologically relevant γ-keto acids.[1]

The synthesis of γ-keto esters, which can be readily hydrolyzed to the corresponding acids, is also a well-established field. One such method is the Au(III)-catalyzed hydration of 3-alkynoates, which proceeds in high yields under mild conditions.[2]

Biological Activities and Therapeutic Applications

γ-Keto acids and their derivatives have demonstrated a range of biological activities, positioning them as promising candidates for the development of new therapeutic agents.

Antibacterial Activity

Certain derivatives of γ-keto acids have shown potent antibacterial activity. For example, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids have been synthesized and evaluated for their in-vitro antibacterial properties. Several of these compounds exhibited good activity against Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.

Table 1: Antibacterial Activity of Selected γ-Keto Acid Derivatives

CompoundTest OrganismMIC (µg/mL)
4c Methicillin-resistant Staphylococcus aureus (MRSA)2
4d Methicillin-resistant Staphylococcus aureus (MRSA)2
4e Quinolone-resistant Staphylococcus aureus (QRSA)2
4f Quinolone-resistant Staphylococcus aureus (QRSA)2
Anticancer Activity

The γ-keto acid scaffold has also been explored for its potential in cancer therapy. Pyrrolyl and indolyl α-γ-diketo acid derivatives have been identified as selective inhibitors of human carbonic anhydrases IX and XII, which are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment.[3] These compounds have demonstrated antiproliferative activity against various cancer cell lines.

Table 2: Anticancer Activity of Selected α-γ-Diketo Acid Derivatives

CompoundCell LineEC50 (µM) at 48h
1c A549 (Lung Carcinoma)15.3
1c HCT116 (Colon Carcinoma)12.8
5 A549 (Lung Carcinoma)25.1
5 HCT116 (Colon Carcinoma)21.4
7 A549 (Lung Carcinoma)> 50
8 A549 (Lung Carcinoma)35.6

Signaling Pathways

While the direct modulation of specific signaling pathways by γ-keto acids is an area of ongoing investigation, the structurally related α-keto acid, α-ketoglutarate (α-KG), has been shown to directly interact with and activate IKKβ, a key kinase in the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This pathway plays a crucial role in inflammation, immunity, and cell survival, and its dysregulation is implicated in numerous diseases, including cancer. The activation of IKKβ by α-KG leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the NF-κB transcription factor to translocate to the nucleus and activate the expression of its target genes. This finding suggests a potential mechanism by which keto acids could exert their biological effects and provides a rationale for investigating the interaction of γ-keto acids with this and other signaling cascades.

NF_kappaB_Signaling Figure 1: Hypothetical Modulation of the NF-κB Pathway by a γ-Keto Acid Analog cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Signal Transduction GKA γ-Keto Acid Analog GKA->IKK_complex Direct Binding & Activation (Hypothesized) IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P P-IκB IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation IkB_NFkB->IkB Inhibition DNA κB Sites NFkB_n->DNA Binding Genes Target Gene Expression (e.g., Pro-inflammatory Cytokines) DNA->Genes Transcription

Caption: Hypothetical activation of the NF-κB signaling pathway by a γ-keto acid analog.

Experimental Protocols

Synthesis of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids

A mixture of an appropriate 5-substituted-phenyl-2-furaldehyde (10 mmol), (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid (10 mmol), and anhydrous sodium acetate (20 mmol) in glacial acetic acid (30 mL) is heated at reflux for 6-8 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure product.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method in 96-well microtiter plates.[5][6][7][8]

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacteria is diluted in Mueller-Hinton broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial twofold dilutions are then prepared in MHB in the microtiter plate wells to achieve final concentrations ranging from 0.5 to 256 µg/mL.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. A positive control (bacteria in MHB without compound) and a negative control (MHB with compound but no bacteria) are included. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. A control group treated with DMSO (vehicle) is also included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation of EC50: The half-maximal effective concentration (EC50), the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Conclusion

γ-Keto acids represent a promising, yet relatively underexplored, class of compounds in medicinal chemistry. Their versatile synthesis and demonstrated biological activities, particularly in the antibacterial and anticancer arenas, highlight their potential as starting points for the development of novel therapeutics. The structural relationship to key metabolites like α-ketoglutarate suggests that γ-keto acids may interact with important cellular signaling pathways, offering opportunities for the discovery of new mechanisms of action. Further investigation into the structure-activity relationships, pharmacological properties, and specific molecular targets of γ-keto acid derivatives is warranted to fully unlock their therapeutic potential. This guide provides a foundational resource to stimulate and support such future research endeavors.

References

Methodological & Application

Synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(3,4-difluorophenyl)-4-oxobutanoic acid via Friedel-Crafts acylation. This key intermediate is of significant interest in medicinal chemistry and drug development. The following sections detail the experimental protocol, present key quantitative data, and illustrate the reaction pathway and experimental workflow.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

ParameterValueReference
Molecular Formula C₁₀H₈F₂O₃[1][2]
Molecular Weight 214.17 g/mol [1][2]
CAS Number 84313-94-0[1][2]
Appearance Off-white solid[3]
¹H NMR (600 MHz, CDCl₃) δ (ppm) 7.47 (m, 1H), 7.40 (m, 1H), 6.42 (m, 1H), 5.02 (s, 2H), 2.71 – 2.64 (m, 4H)[3]
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 177.56, 171.99, 143.44, 141.61, 120.14, 110.49, 58.11, 28.82, 28.77[3]

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of this compound from 1,2-difluorobenzene and succinic anhydride. The procedure is based on established principles of the Friedel-Crafts acylation reaction.[4][5]

Materials:

  • 1,2-Difluorobenzene

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Water, deionized

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous dichloromethane.

  • Addition of Reactants: To the solvent, add 1,2-difluorobenzene and succinic anhydride in equimolar amounts.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (approximately 2.2 equivalents) to the stirred solution. The addition should be controlled to maintain a low temperature and manage any exothermic reaction.

  • Reaction: After the addition of the catalyst is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating under reflux may be required.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid. This step should be performed carefully in a well-ventilated fume hood due to the evolution of HCl gas.

  • Workup: Transfer the mixture to a separatory funnel. Add additional dichloromethane if necessary. Wash the organic layer sequentially with 1 M HCl solution and then with deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, an off-white solid, can be further purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to yield the final product, this compound.[3]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

G Chemical Reaction Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product r1 1,2-Difluorobenzene p1 This compound r1->p1 + r2 Succinic Anhydride r2->p1 cat AlCl₃ cat->p1 Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of 1,2-difluorobenzene.

G Experimental Workflow start Start setup Reaction Setup: - Add anhydrous DCM to flask - Add 1,2-difluorobenzene and succinic anhydride start->setup catalyst Catalyst Addition: - Cool mixture in ice bath - Slowly add AlCl₃ setup->catalyst reaction Reaction: - Stir at room temperature - Monitor by TLC catalyst->reaction quench Quenching: - Cool mixture in ice bath - Add 1 M HCl dropwise reaction->quench workup Workup: - Transfer to separatory funnel - Wash with 1 M HCl and water quench->workup dry Drying and Concentration: - Dry organic layer with MgSO₄ - Filter and evaporate solvent workup->dry purify Purification: - Recrystallize crude product dry->purify end End Product: This compound purify->end

Caption: Synthesis workflow for this compound.

References

Application Note: Synthesis of 4-(2,4-difluorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(2,4-difluorophenyl)-4-oxobutanoic acid through the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride. Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries.[1][2][3] This protocol outlines the reaction mechanism, experimental setup, reagent stoichiometry, reaction conditions, and product purification. The presented data is based on established methodologies for similar transformations and serves as a comprehensive guide for laboratory synthesis.

Introduction

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring.[2][4] The reaction typically employs a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to activate an acylating agent, such as an acyl halide or an acid anhydride.[1][4] The resulting aryl ketone is a versatile intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients.

This application note focuses on the reaction of 1,3-difluorobenzene with succinic anhydride. The fluorine substituents on the aromatic ring are deactivating yet ortho, para-directing, leading to the regioselective formation of 4-(2,4-difluorophenyl)-4-oxobutanoic acid. This ketoacid is a valuable building block in medicinal chemistry.

Reaction and Mechanism

The overall reaction is as follows:

1,3-Difluorobenzene + Succinic Anhydride → 4-(2,4-difluorophenyl)-4-oxobutanoic Acid

The mechanism of the Friedel-Crafts acylation begins with the activation of succinic anhydride by the Lewis acid catalyst, aluminum chloride. The AlCl₃ coordinates to one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon highly electrophilic. This is then attacked by the electron-rich π-system of the 1,3-difluorobenzene ring. Subsequent loss of a proton restores the aromaticity of the ring and, after an aqueous workup to hydrolyze the aluminum complexes, yields the final ketoacid product.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Difluorobenzene114.0940 mL (excess)~0.4
Succinic Anhydride100.0710.0 g0.1
Aluminum Chloride (anhydrous)133.3429.3 g0.22
Dichloromethane (anhydrous)-100 mL-
Hydrochloric Acid (conc.)-50 mL-
Water (deionized)-500 mL-
Diethyl Ether-200 mL-
Sodium Sulfate (anhydrous)-As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Addition: To the flask, add 1,3-difluorobenzene (40 mL) and anhydrous aluminum chloride (29.3 g, 2.2 eq). Cool the mixture in an ice bath with stirring.

  • Acylating Agent Addition: In a separate beaker, dissolve succinic anhydride (10.0 g, 1.0 eq) in 100 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Reaction: Add the succinic anhydride solution dropwise to the stirred, cooled suspension of aluminum chloride in 1,3-difluorobenzene over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approximately 40-50 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully, add crushed ice to the reaction mixture to quench the reaction and decompose the aluminum chloride complex. This is a highly exothermic process and should be done with caution in a well-ventilated fume hood.

  • Workup - Acidification and Extraction: Add 50 mL of concentrated hydrochloric acid to the mixture to dissolve the aluminum hydroxides. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Workup - Washing and Drying: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) to yield 4-(2,4-difluorophenyl)-4-oxobutanoic acid as a solid.

Visualizations

G prep1 Dry Glassware prep2 Add 1,3-Difluorobenzene and AlCl3 prep1->prep2 prep3 Cool in Ice Bath prep2->prep3 react1 Dissolve Succinic Anhydride in DCM react2 Add Succinic Anhydride Solution Dropwise react1->react2 react3 Warm to RT and Reflux react2->react3 react4 Monitor by TLC react3->react4 workup1 Quench with Ice workup2 Acidify with HCl workup1->workup2 workup3 Extract with Diethyl Ether workup2->workup3 workup4 Wash and Dry Organic Layer workup3->workup4 workup5 Remove Solvent workup4->workup5 workup6 Recrystallize Product workup5->workup6

Caption: Experimental workflow for the synthesis of 4-(2,4-difluorophenyl)-4-oxobutanoic acid.

G cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product DFB 1,3-Difluorobenzene step3 Electrophilic Attack by Difluorobenzene DFB->step3 SA Succinic Anhydride step1 Activation of Succinic Anhydride with AlCl3 SA->step1 AlCl3 AlCl3 (Catalyst) AlCl3->step1 step2 Formation of Acylium Ion Intermediate step1->step2 step2->step3 step4 Formation of Sigma Complex step3->step4 step5 Proton Elimination and Aromaticity Restoration step4->step5 Product 4-(2,4-difluorophenyl)-4-oxobutanoic acid step5->Product

Caption: Simplified signaling pathway of the Friedel-Crafts acylation reaction.

Expected Results and Data Presentation

The final product, 4-(2,4-difluorophenyl)-4-oxobutanoic acid, is expected to be a solid at room temperature. The yield of the reaction can vary but is anticipated to be in the range of 60-80% based on similar reactions.

Table 1: Product Characterization

PropertyExpected Value
Molecular Formula C₁₀H₈F₂O₃
Molecular Weight 214.17 g/mol
Appearance White to off-white solid
Melting Point 125-130 °C (literature value)
¹H NMR Peaks corresponding to aromatic and aliphatic protons
¹³C NMR Peaks corresponding to aromatic, carbonyl, and aliphatic carbons
IR (cm⁻¹) ~3300-2500 (O-H), ~1700 (C=O, acid), ~1680 (C=O, ketone)
Mass Spec (m/z) 214.04 (M+)

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

  • 1,3-Difluorobenzene and dichloromethane are volatile and potentially toxic. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is corrosive.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 4-(2,4-difluorophenyl)-4-oxobutanoic acid via Friedel-Crafts acylation. By following this procedure, researchers can reliably synthesize this valuable chemical intermediate for use in drug discovery and development and other areas of chemical research.

References

Application Notes and Protocols: 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, a key intermediate in the synthesis of modern pharmaceuticals. This document details its primary application, a plausible synthetic protocol, and the mechanism of action of the final active pharmaceutical ingredient (API).

Introduction and Primary Application

This compound is a substituted aromatic keto-acid that serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its chemical structure, featuring a difluorophenyl group, is of significant interest in medicinal chemistry as the inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug molecules.

The principal application of this intermediate is in the synthesis of Ticagrelor , a potent and reversible P2Y₁₂ receptor antagonist used for the prevention of thrombotic events such as heart attack and stroke in patients with acute coronary syndrome.[1][2][3] this compound is a precursor to the key cyclopropylamine side chain of Ticagrelor.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction . This well-established reaction involves the electrophilic substitution of an aromatic compound with an acylating agent, in this case, 1,2-difluorobenzene and succinic anhydride, respectively, in the presence of a Lewis acid catalyst.[4][5][6]

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established Friedel-Crafts acylation methodologies. Optimization of specific parameters may be required to achieve optimal yields.

Materials:

  • 1,2-Difluorobenzene

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (1.2 to 2.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension in an ice bath to 0-5 °C. To the addition funnel, add a solution of succinic anhydride (1.0 equivalent) and 1,2-difluorobenzene (1.0 to 1.2 equivalents) in anhydrous dichloromethane.

  • Reaction: Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of concentrated hydrochloric acid, followed by cold water. This will hydrolyze the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture) to yield this compound as a solid.

Quantitative Data (Expected)

The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterExpected Value
Yield 60-80%
Reaction Time 12-24 hours
Reaction Temperature 0 °C to Room Temperature
Purity (after recrystallization) >98%

Application in the Synthesis of Ticagrelor

As previously mentioned, this compound is a key starting material for a multi-step synthesis of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine intermediate required for the synthesis of Ticagrelor.[2][7]

General Synthetic Workflow

The transformation of this compound to the crucial cyclopropylamine intermediate generally involves the following steps:

G A 4-(3,4-Difluorophenyl)- 4-oxobutanoic acid B Esterification A->B 1. R-OH, H+ C Intramolecular Cyclization B->C 2. Base D Amidation C->D 3. NH3 E Hofmann Rearrangement D->E 4. Br2, NaOH F (1R,2S)-2-(3,4-difluorophenyl) cyclopropylamine E->F

Caption: General synthetic workflow from this compound to a key Ticagrelor intermediate.

Mechanism of Action of Ticagrelor

Ticagrelor, the final API synthesized from the intermediate, exerts its antiplatelet effect by reversibly and non-competitively binding to the P2Y₁₂ adenosine diphosphate (ADP) receptor on the surface of platelets.[1]

P2Y₁₂ Receptor Signaling Pathway and Inhibition by Ticagrelor

The following diagram illustrates the P2Y₁₂ receptor signaling pathway and the point of intervention by Ticagrelor.

G cluster_0 Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 blocks AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces VASP_P VASP-P cAMP->VASP_P activates PKA to phosphorylate VASP Platelet_Activation Platelet Activation and Aggregation VASP_P->Platelet_Activation inhibits

Caption: Signaling pathway of the P2Y₁₂ receptor and its inhibition by Ticagrelor.

Pathway Description:

  • Activation: Under normal physiological conditions, ADP binds to the P2Y₁₂ receptor on platelets.

  • Signal Transduction: This binding activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase.

  • cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Reduced Inhibition of Platelet Activation: Lower cAMP levels result in reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein that inhibits platelet activation.

  • Platelet Aggregation: The net effect is platelet activation and aggregation, leading to thrombus formation.

  • Inhibition by Ticagrelor: Ticagrelor binds to the P2Y₁₂ receptor at a site distinct from the ADP binding site, preventing ADP from binding and activating the receptor. This leads to the maintenance of high intracellular cAMP levels, increased VASP phosphorylation, and consequently, inhibition of platelet aggregation.

Conclusion

This compound is a pivotal intermediate in the synthesis of the life-saving antiplatelet drug, Ticagrelor. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. Understanding the synthetic route to this intermediate and the mechanism of action of the resulting API is essential for researchers and professionals in the field of drug development and cardiovascular medicine.

References

Application Notes and Protocols: The Role of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-(3,4-difluorophenyl)-4-oxobutanoic acid and its derivatives as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The 3,4-difluorophenyl moiety is a critical structural feature in several modern drugs due to its ability to modulate pharmacokinetic and pharmacodynamic properties. This document will focus on the prominent example of its application in the synthesis of the antiplatelet drug, Ticagrelor.

Introduction to this compound in Drug Discovery

This compound and its analogs are valuable building blocks in medicinal chemistry. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity of a drug molecule. While not always directly incorporated, this acid serves as a precursor to more complex intermediates. A notable example is the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a key intermediate for the P2Y12 receptor antagonist, Ticagrelor.[1]

Application in the Synthesis of Ticagrelor

Ticagrelor is an essential antiplatelet medication used to prevent thrombotic events. Its chemical structure features a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino group, which is crucial for its biological activity. The synthesis of Ticagrelor heavily relies on the successful preparation and purification of this key intermediate. Several synthetic routes to Ticagrelor have been developed, all of which involve the coupling of the difluorophenyl cyclopropylamine moiety with a substituted triazolopyrimidine core.[2][3]

Quantitative Data Summary

The following table summarizes quantitative data for a representative multi-step synthesis of Ticagrelor, highlighting the efficiency of the key steps.

StepReactionKey ReagentsSolvent(s)Temperature (°C)Yield (%)Purity (%)Reference
1Formation of Compound II from Compound ISodium bromoacetate, Ethyl chloroformateOrganic Solvent---[4]
2Reduction to Compound IIISodium borohydrideSolution---[4]
3Deprotection and Salt Formation to Compound IV10% Palladium on carbon, Ammonium formate, L-tartaric acidMethanol20-5082.3399.63 (GC)[4]
4CondensationPyrimidine amine derivative 14 , Cyclopentyl derivative 13 Ethylene glycol---[3]
5Triazole Ring FormationResin-NO2Water, Acetonitrile---[3]
6Coupling with Cyclopropylamine Derivative 10 Intermediate 16 , (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine----[3]
7Final Deprotection to Ticagrelor 1 Hydrochloric acidDichloromethane (DCM)-65 (overall)99.78 (HPLC)[3]

Experimental Protocols

Synthesis of Ticagrelor Intermediate (Compound IV)

This protocol describes the deprotection of Compound III and subsequent salt formation to yield the key intermediate, Compound IV.[4]

Materials:

  • Compound III (50g)

  • 10% Palladium on carbon (10g)

  • Ammonium formate (22.4g)

  • Methanol (250mL)

  • L-tartaric acid

Procedure:

  • Charge a 1L four-neck flask with Compound III (50g) and methanol (250mL).

  • Add 10% palladium on carbon (10g) and ammonium formate (22.4g) to the flask at a temperature of 20-30°C.

  • Raise the temperature to 40-50°C and stir the reaction mixture for 10 hours.

  • Upon completion, filter the reaction mixture.

  • The filtrate is then treated with L-tartaric acid to precipitate the tartrate salt of the amine (Compound IV).

  • The resulting solid is filtered, and the filter cake is dried under reduced pressure at a temperature at or below 40°C for 4 hours.

Expected Outcome:

  • White powder of Compound IV.

  • Yield: 43.1g (82.33%).

  • Purity: 99.63% (by GC after free base extraction).

Final Deprotection Step to Synthesize Ticagrelor (1)

This protocol outlines the final deprotection of the acetonide group to yield Ticagrelor.[3]

Materials:

  • (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[1][2][5]-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol protected with an acetonide group (Compound 12 ) (1.0 kg, 1.77 mol)

  • Dichloromethane (DCM) (7 L)

  • Aqueous Hydrochloric Acid (5 L)

  • Aqueous Sodium Hydroxide solution

  • Ethyl acetate

  • Water

  • n-Heptane

Procedure:

  • In a suitable reactor, dissolve Compound 12 (1.0 kg) in DCM (7 L).

  • To the stirred solution, add aqueous hydrochloric acid (5 L) and stir the reaction mass for 2-3 hours.

  • Monitor the reaction completion by HPLC.

  • Once complete, adjust the pH of the reaction mass to 9-11 with an aqueous NaOH solution.

  • Separate the DCM layer and concentrate it under reduced pressure to obtain an oil.

  • Dilute the oil with water (12 L) and extract with ethyl acetate (2 x 10 L).

  • Combine the ethyl acetate layers and wash with water (10 L) and 15% (w/v) sodium chloride solution (10 L).

  • Concentrate the ethyl acetate layer under reduced pressure at 50-55°C to yield a thick syrup.

  • Dissolve the syrup in ethyl acetate (1 L), stir, and heat to 50°C.

  • Add n-heptane (20 L) at 50°C and maintain for 30 minutes to induce crystallization.

  • Cool the mixture to allow for complete precipitation, filter the product, and dry to obtain Ticagrelor.

Visualizations

Synthetic Pathway of Ticagrelor

Ticagrelor_Synthesis A 4,6-dichloro-5-nitro-2- (propylthio)pyrimidine C Intermediate (IV-3) A->C Reaction with B B Protected Amino Alcohol B->C D Intermediate (IV-4) (Amine) C->D Nitro Reduction E Intermediate (IV-5) (Triazole Ring) D->E Ring Closing (Nitrite) G Protected Ticagrelor (Intermediate IV-6) E->G Coupling F (1R,2S)-2-(3,4-Difluorophenyl) cyclopropanamine F->G H Ticagrelor G->H Deprotection

Caption: Synthetic pathway of Ticagrelor.

General Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Reactant(s) in Solvent start->dissolve add_reagents Add Reagents/ Catalyst dissolve->add_reagents reaction Stir at Controlled Temperature add_reagents->reaction monitor Monitor Reaction (e.g., HPLC, TLC) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (e.g., Quenching, Extraction) monitor->workup Complete purify Purification (e.g., Crystallization, Chromatography) workup->purify characterize Characterization (e.g., NMR, MS, Purity) purify->characterize end End Product characterize->end

Caption: General experimental workflow.

References

Application Notes and Protocols: Derivatization of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Difluorophenyl)-4-oxobutanoic acid is a versatile chemical scaffold with significant potential in drug discovery. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the keto-acid moiety provides a reactive handle for the synthesis of a diverse library of derivatives. This document provides detailed protocols for the derivatization of this compound into amides and esters, and subsequent screening for potential biological activities, with a focus on anticancer and enzyme inhibitory applications.

Experimental Workflow

The overall workflow for the derivatization and biological screening of this compound is depicted below. This process begins with the synthesis of amide and ester derivatives, followed by purification and characterization, and culminates in the evaluation of their biological activity through in vitro assays.

Workflow start 4-(3,4-Difluorophenyl)- 4-oxobutanoic acid derivatization Derivatization (Amide & Ester Synthesis) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization screening Biological Screening characterization->screening anticancer Anticancer Assay (MTT Assay) screening->anticancer Cytotoxicity enzyme Enzyme Inhibition Assay screening->enzyme Enzyme Activity data Data Analysis (IC50 Determination) anticancer->data enzyme->data end Lead Compound Identification data->end

Caption: Experimental workflow from starting material to lead compound identification.

Derivatization Protocols

Protocol 1: Synthesis of Amide Derivatives

This protocol describes the synthesis of amide derivatives of this compound using a carbodiimide coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Slowly add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC).

  • Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 2: Synthesis of Ester Derivatives

This protocol outlines the Fischer esterification of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

  • Dean-Stark apparatus (optional, for higher boiling alcohols)

  • Reflux condenser

  • Heating mantle

  • Sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and an excess of the desired alcohol (serves as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the mixture.

  • For low boiling alcohols, attach a reflux condenser and heat the mixture to reflux for 4-6 hours. For higher boiling alcohols, set up a Dean-Stark apparatus to remove water as it forms.

  • Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the ester with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Biological Screening Protocols

Protocol 3: Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4][5]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized derivatives in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 4: Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes. The specific substrate, buffer, and detection method will depend on the enzyme being studied.[6][7][8]

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer specific to the enzyme

  • Synthesized derivatives (inhibitors)

  • 96-well plate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a solution of the target enzyme in the appropriate assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and various concentrations of the synthesized derivatives. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitors for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the percentage of inhibition and calculate the IC50 value for each compound.

Data Presentation

The biological activity of the synthesized derivatives should be summarized in tables for clear comparison. Below are examples of how to present the data for anticancer and enzyme inhibition screening.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeR GroupCell LineIC50 (µM)
DFP-A1 Amide-CH2-PhHeLa15.2 ± 1.8
DFP-A2 Amide-CH2-CH2-PhHeLa10.5 ± 1.2
DFP-E1 Ester-CH3HeLa> 50
DFP-E2 Ester-CH2-CH3HeLa42.1 ± 3.5
Doxorubicin --HeLa0.8 ± 0.1

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDDerivative TypeR GroupTarget EnzymeIC50 (µM)
DFP-A3 Amide-CyclohexylKynurenine 3-monooxygenase8.9 ± 0.9
DFP-A4 Amide-Ph-4-ClKynurenine 3-monooxygenase5.3 ± 0.6
DFP-E3 Ester-CH(CH3)2Kynurenine 3-monooxygenase25.6 ± 2.1
DFP-E4 Ester-PhKynurenine 3-monooxygenase18.4 ± 1.5
Reference Inhibitor --Kynurenine 3-monooxygenase1.2 ± 0.2

Signaling Pathway Visualization

Should biological screening indicate a specific mechanism of action, such as the inhibition of a particular signaling pathway, a diagram can be created to visualize this interaction. For example, if a derivative is found to inhibit a key kinase in a cancer-related pathway:

SignalingPath GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Activation Inhibitor DFP-Derivative Inhibitor->Kinase1

Caption: Inhibition of a kinase signaling pathway by a DFP-derivative.

These application notes and protocols provide a comprehensive framework for the derivatization of this compound and the subsequent evaluation of its biological potential. By following these detailed methodologies, researchers can efficiently synthesize and screen a library of novel compounds, accelerating the process of drug discovery.

References

Application Notes and Protocols for the Characterization of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(3,4-Difluorophenyl)-4-oxobutanoic acid is a chemical compound of interest in pharmaceutical research and development. Its proper characterization is crucial for quality control, stability studies, and regulatory submissions. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

This method is suitable for determining the purity of this compound and for its quantitative analysis in various sample matrices. A reverse-phase HPLC method is employed for optimal separation.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% trifluoroacetic acid in water. A common starting gradient is 60:40 (v/v) acetonitrile to acidified water. The mobile phase should be freshly prepared and degassed by sonication before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase to prepare a 1 mg/mL stock solution. Prepare a series of dilutions ranging from 1 µg/mL to 100 µg/mL for linearity assessment.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic Acid in Water (60:40, v/v)[2]

    • Flow Rate: 1.0 mL/min[3][4][5]

    • Injection Volume: 10 µL

    • Column Temperature: 30°C[3]

    • Detection Wavelength: 254 nm[3]

  • Data Analysis: The purity of the compound is determined by calculating the peak area percentage. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.

Data Presentation:

ParameterResult
Retention Time (min)4.8
Peak Area1250000
Purity (%)99.5
Linearity (r²)0.9998
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation B->D C Sample Solution Preparation E Inject Sample C->E D->E F Data Acquisition E->F G Peak Integration & Quantification F->G H Purity Calculation G->H

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Due to the carboxylic acid group, derivatization is recommended to increase the volatility and thermal stability of this compound for GC-MS analysis. Esterification with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[6]

Experimental Protocol:

  • Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and a mass selective detector.

  • Derivatization:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]

    • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Range: 50-500 amu

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Identify the derivatized compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

Data Presentation:

ParameterResult
Retention Time (min)12.5 (for the silylated derivative)
Molecular Ion [M]+ (m/z)286 (for the silylated derivative)
Key Fragment Ions (m/z)271, 183, 139

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Add Derivatization Reagent & Solvent A->B C Heat & Cool B->C E Inject Derivatized Sample C->E D GC-MS System Setup D->E F Data Acquisition E->F G Mass Spectra Analysis F->G H Library Matching & Identification G->H

Caption: GC-MS analysis workflow with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are powerful techniques for the unambiguous structural confirmation of this compound.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the signals to the corresponding protons and carbons in the molecule.

Data Presentation (Predicted Chemical Shifts in DMSO-d₆):

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
H-2'8.10dd1HAr-H
H-5'7.85m1HAr-H
H-6'7.60m1HAr-H
H-33.25t2H-CH₂-CO-
H-22.70t2H-CH₂-COOH
COOH12.10s1H-COOH
¹³C NMR Chemical Shift (ppm) Assignment
C=O (acid)173.5C-1
C=O (ketone)196.0C-4
Ar-C154.0 (d, J=250 Hz)C-3'/C-4'
Ar-C134.5C-1'
Ar-CH124.0C-6'
Ar-CH118.0 (d, J=18 Hz)C-2'/C-5'
-CH₂-32.5C-3
-CH₂-28.0C-2

Logical Relationship Diagram:

NMR_Logic A This compound Structure B ¹H NMR Spectrum A->B C ¹³C NMR Spectrum A->C D Signal Assignment B->D C->D E Structural Confirmation D->E

Caption: Logical flow for structural elucidation using NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (approx. 1 mg) with about 100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat sample.[7]

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[8]

Data Presentation:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500BroadO-H stretch (Carboxylic acid)
1710StrongC=O stretch (Carboxylic acid dimer)
1685StrongC=O stretch (Aryl ketone)
1600, 1520MediumC=C stretch (Aromatic ring)
1280StrongC-F stretch
1120StrongC-O stretch

Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation A Mix Sample with KBr B Press into Pellet A->B C Place Pellet in Spectrometer B->C D Acquire Spectrum C->D E Identify Characteristic Bands D->E F Assign Functional Groups E->F

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid using High-Performance Liquid Chromatography (HPLC). The described method is designed to yield a high-purity final product suitable for downstream applications in research and drug development. This document includes a comprehensive experimental protocol, data presentation in tabular format, and visual diagrams of the workflow and purification strategy.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of various biologically active molecules.[1][2] The purity of this compound is critical for its use in subsequent synthetic steps and for ensuring the reliability of experimental results. HPLC is a powerful technique for the purification of small organic molecules, offering high resolution and efficiency. This document outlines a robust reverse-phase HPLC (RP-HPLC) method for the purification of the target compound.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific crude sample matrix and available instrumentation.

2.1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic acid (FA), 0.1% solution in water

  • Trifluoroacetic acid (TFA), 0.1% solution in water (optional)

  • Sample dissolution solvent: A mixture of Water/Acetonitrile (e.g., 50:50 v/v)

2.2. Instrumentation and Columns

  • Preparative HPLC system with a UV-Vis detector

  • Reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)

  • Analytical HPLC system with a UV-Vis detector

  • Analytical reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

2.3. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of the sample dissolution solvent.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2.4. Analytical HPLC Method Development

Before proceeding to preparative HPLC, it is recommended to develop and optimize the separation on an analytical scale.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30-70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2.5. Preparative HPLC Purification

Based on the analytical method, the preparative method can be scaled up.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient optimized from the analytical run (e.g., 40-60% B over 30 minutes)

  • Flow Rate: 20 mL/min (will vary based on column dimensions)

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm

  • Injection Volume: 1-5 mL (dependent on sample concentration and column capacity)

2.6. Fraction Collection and Post-Purification Processing

  • Collect fractions corresponding to the main peak of this compound.

  • Analyze the purity of the collected fractions using the analytical HPLC method.

  • Pool the high-purity fractions.

  • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

  • Lyophilize or extract the product from the aqueous phase to obtain the purified solid compound.

Data Presentation

The following tables summarize exemplary data obtained from the analytical and preparative HPLC runs.

Table 1: Analytical HPLC Data

CompoundRetention Time (min)Purity (%)
This compound12.5>98
Impurity 18.2<1
Impurity 215.1<1

Table 2: Preparative HPLC Purification Summary

ParameterValue
Amount of Crude Loaded500 mg
Column Dimensions250 x 20 mm, 10 µm
Mobile Phase Gradient45-55% Acetonitrile in 0.1% Formic Acid
Yield of Purified Product420 mg
Purity of Final Product>99%
Recovery84%

Visualization

Diagram 1: HPLC Purification Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample dissolve->filter inject Inject on Preparative HPLC filter->inject separate Chromatographic Separation inject->separate collect Collect Fractions separate->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate dry Dry Final Product evaporate->dry Purification_Strategy cluster_input Input cluster_process Purification Process cluster_output Outputs crude Crude this compound (with impurities) rp_hplc Reverse-Phase HPLC crude->rp_hplc pure_product Purified this compound rp_hplc->pure_product impurities Separated Impurities rp_hplc->impurities

References

Recrystallization procedure for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Recrystallization of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a keto-acid of interest in pharmaceutical research and development. The purity of this compound is critical for subsequent synthetic steps and for ensuring the accuracy of biological and pharmacological studies. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, including solvent selection, the recrystallization procedure, and methods for assessing purity.

Principle of Recrystallization

Recrystallization is a purification method based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1][2] The ideal solvent will dissolve the target compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point.[1][3] As the saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[3]

Materials and Equipment

  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., deionized water, ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bars

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Drying oven or desiccator

Experimental Protocols

1. Solvent Screening

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[3] The ideal solvent should exhibit the following properties:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).

  • Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Procedure for Solvent Screening:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. A large volume suggests low solubility at room temperature.

  • If the compound is poorly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent in small portions until the solid dissolves completely.

  • Once a clear solution is obtained, allow it to cool to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

2. Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent, enough to create a slurry. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1][2] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, a hot filtration step is required. Pre-heat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal to prevent premature crystallization). Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper into the pre-heated flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[1]

  • Drying: Dry the purified crystals thoroughly. This can be achieved by air drying on the filter paper, followed by drying in a desiccator under vacuum or in a drying oven at a temperature well below the compound's melting point.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon Cooling
WaterSparingly SolubleSolubleGood
EthanolSolubleVery SolublePoor to Moderate
Ethyl AcetateSparingly SolubleSolubleGood
TolueneInsolubleSparingly SolublePoor
Ethanol/Water (e.g., 1:1)Sparingly SolubleSolubleVery Good

Note: This table presents hypothetical data based on the typical solubility of aromatic carboxylic acids. Actual results may vary and should be determined experimentally.

Visualizations

Recrystallization_Workflow Workflow for the Recrystallization of this compound cluster_prep Preparation cluster_procedure Recrystallization Procedure cluster_analysis Analysis start Start solvent_screening Solvent Screening start->solvent_screening dissolution Dissolve Crude Compound in Minimum Hot Solvent solvent_screening->dissolution Select Optimal Solvent hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling collection Collect Crystals (Vacuum Filtration) cooling->collection washing Wash with Ice-Cold Solvent collection->washing drying Dry Purified Crystals washing->drying purity_check Purity Assessment (e.g., MP, HPLC) drying->purity_check end End purity_check->end

Caption: Experimental workflow for the purification of this compound.

Purity Assessment

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically broaden the melting point range and lower the melting point.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to detect the presence of impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can confirm the chemical structure and identify any residual impurities.

By following this detailed protocol, researchers, scientists, and drug development professionals can effectively purify this compound to a high degree of purity, ensuring the reliability of subsequent research and development activities.

References

Application Notes and Protocols: Biological Activity of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols for 4-(3,4-difluorophenyl)-4-oxobutanoic acid and its derivatives. This class of compounds holds promise for therapeutic applications, particularly in the fields of neurodegenerative disease and inflammation.

Introduction

4-Aryl-4-oxobutanoic acid derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. The introduction of a 3,4-difluorophenyl moiety is a key structural feature that can significantly influence the pharmacological properties of these molecules. This document focuses on the potential of this compound derivatives as inhibitors of Kynurenine 3-Monooxygenase (KMO) and Cyclooxygenase (COX) enzymes, with additional notes on their potential as anticancer and antimicrobial agents.

Synthesis of this compound

The parent compound, this compound, can be synthesized via a Friedel-Crafts acylation reaction. This classic C-C bond-forming reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1,2-Difluorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add 1,2-difluorobenzene (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Logical Workflow for Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product A 1,2-Difluorobenzene D Friedel-Crafts Acylation in DCM A->D B Succinic Anhydride B->D C Anhydrous AlCl3 C->D E Quench with HCl/Ice D->E F Extraction with DCM E->F G Drying and Concentration F->G H This compound G->H

Synthesis of this compound.

Biological Activity

Inhibition of Kynurenine 3-Monooxygenase (KMO)

The kynurenine pathway is the primary metabolic route for tryptophan degradation, and its dysregulation is implicated in several neurodegenerative diseases.[1][2][3][4] Kynurenine 3-monooxygenase (KMO) is a key enzyme in this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[1][4] Inhibition of KMO is a promising therapeutic strategy to reduce the production of neurotoxic metabolites and increase the levels of the neuroprotective kynurenic acid.[1][4]

Studies on related benzoylalanine derivatives have shown that halogen substitution at the 3 and 4 positions of the phenyl ring leads to potent KMO inhibition.[1] Specifically, 3,4-dichloro and 3,4-difluoro derivatives have been highlighted as potent inhibitors.

Quantitative Data:

CompoundTargetIC₅₀ (nM)Reference Compound
3,4-DichlorobenzoylalanineKMO200N/A
This compound Derivatives KMO Data not available -

Signaling Pathway: Kynurenine Pathway

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT KMO KMO Kynurenine->KMO Three_HK 3-Hydroxykynurenine (Neurotoxic Precursor) Quinolinic_Acid Quinolinic Acid (Neurotoxin) Three_HK->Quinolinic_Acid KMO->Three_HK Inhibitor 4-(3,4-Difluorophenyl)- 4-oxobutanoic Acid Derivatives Inhibitor->KMO

Inhibition of KMO in the Kynurenine Pathway.
Experimental Protocol: Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This protocol is a general guide for a fluorometric assay to determine KMO inhibitory activity.

Materials:

  • Human recombinant KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a stock solution of L-kynurenine and NADPH in the assay buffer.

  • In a 96-well plate, add the assay buffer, human recombinant KMO enzyme, and the test compound at various concentrations.

  • Include a positive control (known KMO inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding a mixture of L-kynurenine and NADPH to each well.

  • Immediately measure the fluorescence (e.g., excitation at 340 nm, emission at 460 nm) in a kinetic mode for 30-60 minutes at 37 °C. The assay measures the consumption of NADPH.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Inhibition of Cyclooxygenase (COX)

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are lipid mediators of inflammation.[5] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is inducible and plays a major role in inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[6]

A related compound, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, has been identified as a dual inhibitor of COX and 5-lipoxygenase, demonstrating anti-inflammatory and immunomodulatory effects.[7] This suggests that derivatives of this compound may also possess COX inhibitory activity.

Quantitative Data:

Specific IC₅₀ values for this compound derivatives against COX-1 and COX-2 are not currently available in published literature. Further screening is required to determine the potency and selectivity of these compounds.

CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound Derivatives COX-1 Data not available Data not available
This compound Derivatives COX-2 Data not available Data not available

Signaling Pathway: Cyclooxygenase Pathway

G Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 Prostaglandins Prostaglandins (Inflammation) PGH2->Prostaglandins Prostaglandin Synthases COX1->PGH2 COX2->PGH2 Inhibitor 4-(3,4-Difluorophenyl)- 4-oxobutanoic Acid Derivatives Inhibitor->COX1 Inhibitor->COX2 G A Seed cancer cells in a 96-well plate B Treat cells with derivatives at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G G A Prepare a lawn of bacteria on an agar plate B Place sterile paper discs on the agar A->B C Apply a solution of the test derivative to each disc B->C D Incubate the plate at 37°C C->D E Measure the diameter of the zone of inhibition D->E

References

Application Notes and Protocols for In Vitro Assays of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays involving derivatives of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, with a focus on their anti-inflammatory properties. The primary mechanism of action for these compounds, exemplified by the well-studied derivative flobufen [4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid], involves the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This dual inhibitory action positions these derivatives as promising candidates for the development of novel anti-inflammatory drugs with a potentially favorable safety profile compared to traditional NSAIDs.

Data Presentation

The following table summarizes the in vitro inhibitory activities of flobufen against key enzymes in the arachidonic acid cascade. This data is essential for understanding the compound's potency and selectivity.

CompoundTarget EnzymeAssay TypeIC50 (µM)
FlobufenCyclooxygenase (COX)Enzyme InhibitionData not available in the searched literature
Flobufen5-Lipoxygenase (5-LOX)Enzyme InhibitionData not available in the searched literature
FlobufenLeukotriene B4 (LTB4) ProductionCellular AssayData not available in the searched literature

Note: While it is established that flobufen is a dual inhibitor of COX and 5-LOX, specific IC50 values were not available in the public domain literature reviewed for this document.

Signaling Pathway

The anti-inflammatory effects of this compound derivatives are primarily mediated through the inhibition of the arachidonic acid cascade. This pathway is responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. The following diagram illustrates the key steps in this pathway and the points of intervention for dual COX/5-LOX inhibitors.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGG2 PGG2 COX->PGG2 HPETE 5-HPETE LOX->HPETE PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Inflammation LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Chemotaxis Neutrophil Chemotaxis LTB4->Chemotaxis LTC4->Inflammation Inhibitor 4-(3,4-Difluorophenyl)- 4-oxobutanoic acid derivatives (e.g., Flobufen) Inhibitor->COX Inhibitor->LOX COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Compounds Prepare Test Compound Dilutions Add_Reagents Add Reagents and Test Compound to Plate Prep_Compounds->Add_Reagents Prep_Reagents Prepare Assay Reagents (Buffer, Enzyme, Substrate) Prep_Reagents->Add_Reagents Incubate Initiate Reaction with Arachidonic Acid Add_Reagents->Incubate Read_Plate Measure Absorbance at 590 nm Incubate->Read_Plate Calc_Inhibition Calculate Percent Inhibition Read_Plate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Application Notes and Protocols: The Role of Fluorinated Compounds in Enhancing Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the strategic use of fluorination in drug design to enhance pharmacological activity. The following sections detail the multifaceted effects of fluorine substitution, present quantitative data on its impact, and provide standardized protocols for evaluating the properties of fluorinated compounds.

Introduction: The Impact of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to optimize various pharmacokinetic and pharmacodynamic properties.[1][2] Due to its unique characteristics—small size, high electronegativity, and the strength of the carbon-fluorine bond—fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3] Strategic fluorination can lead to compounds with improved efficacy, better safety profiles, and enhanced oral bioavailability.[2][4]

The rationale for incorporating fluorine is multifaceted and includes:

  • Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug metabolism. Blocking metabolically labile sites with fluorine can significantly increase a drug's half-life.[2][4][5]

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[3] It can also influence the conformation of a molecule to better fit into a binding pocket.

  • Modulation of Physicochemical Properties: Fluorination can alter a compound's lipophilicity (logP) and the acidity or basicity of nearby functional groups (pKa).[2] These modifications can improve membrane permeability and oral absorption.[1] For instance, the pKa of acetic acid is 4.76, while that of trifluoroacetic acid is 0.52, illustrating the powerful electron-withdrawing effect of fluorine.

Data Presentation: Quantitative Impact of Fluorination

The following tables summarize the quantitative effects of fluorination on key pharmacological parameters for representative drug classes.

Table 1: Impact of Fluorination on Enzyme Inhibitory Potency (IC50)

Compound ClassNon-Fluorinated AnalogIC50Fluorinated AnalogIC50Fold Improvement
DPP-4 Inhibitors (Structure of a non-fluorinated precursor to Sitagliptin)>1000 nMSitagliptin19 nM>50
Casein Kinase 2 (CSNK2) Inhibitors Compound 1(cellular EC50 not specified)Compound 2 (Fluorinated)<1 µM(Qualitatively improved)
1,4-Naphthoquinone Derivatives Carboxylic quinone 568.7 µMLactamized quinone 185.5 µM12.5

Data for DPP-4 inhibitors is based on the development of Sitagliptin, where fluorination was key to achieving high potency.[6] Data for CSNK2 inhibitors demonstrates the improvement in cellular potency with fluorination.[4] Data for 1,4-naphthoquinone derivatives shows a significant increase in cytotoxicity with fluorination and modification.[7]

Table 2: Enhancement of Metabolic Stability in Human Liver Microsomes (HLM)

Compound ClassNon-Fluorinated AnalogHalf-life (t½) in HLM (min)Fluorinated AnalogHalf-life (t½) in HLM (min)Fold Improvement
Kinase Inhibitors (Generic non-fluorinated inhibitor)< 5(Generic fluorinated inhibitor)> 60> 12
7-phenyl-pyrroloquinolinones 3N-ethyl-7-PPyQ(Metabolically unstable)Fluorinated analogs (12, 13, 15)(No significant improvement observed)-

General trend for kinase inhibitors shows that blocking metabolically labile positions with fluorine significantly increases metabolic stability.[4] The case of 7-phenyl-pyrroloquinolinones illustrates that the effect of fluorination on metabolic stability is context-dependent and not always beneficial.[8]

Table 3: Modulation of Physicochemical Properties (pKa and logP)

Compound PropertyNon-Fluorinated AnalogValueFluorinated AnalogValueChange
pKa Acetic Acid4.76Trifluoroacetic Acid0.52-4.24
logP (Varies by scaffold)-(Generally increases for aromatic fluorination)-(Context-dependent)

The dramatic change in pKa for acetic acid upon trifluorination highlights the strong inductive effect of fluorine. The impact of fluorination on logP is more complex and depends on the molecular context.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Multifaceted Effects of Fluorination on Drug Properties cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Properties cluster_2 Pharmacodynamic Properties Lipophilicity (logP) Lipophilicity (logP) Membrane Permeability Membrane Permeability Lipophilicity (logP)->Membrane Permeability Acidity/Basicity (pKa) Acidity/Basicity (pKa) Oral Bioavailability Oral Bioavailability Acidity/Basicity (pKa)->Oral Bioavailability Conformation Conformation Binding Affinity Binding Affinity Conformation->Binding Affinity Metabolic Stability Metabolic Stability Metabolic Stability->Oral Bioavailability Membrane Permeability->Oral Bioavailability Potency (IC50/EC50) Potency (IC50/EC50) Binding Affinity->Potency (IC50/EC50) Selectivity Selectivity Potency (IC50/EC50)->Selectivity Fluorination Fluorination Fluorination->Lipophilicity (logP) Fluorination->Acidity/Basicity (pKa) Fluorination->Conformation

Caption: Key property modulations by fluorination in drug design.

Rational Design and Evaluation of Fluorinated Drug Candidates Lead Compound Lead Compound Identify Metabolic Hotspots Identify Metabolic Hotspots Lead Compound->Identify Metabolic Hotspots Computational Modeling Computational Modeling Lead Compound->Computational Modeling Strategic Fluorination Strategic Fluorination Identify Metabolic Hotspots->Strategic Fluorination Computational Modeling->Strategic Fluorination Synthesis of Analogs Synthesis of Analogs Strategic Fluorination->Synthesis of Analogs In Vitro Assays In Vitro Assays Synthesis of Analogs->In Vitro Assays In Vitro Assays->Strategic Fluorination Iterative Optimization In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Promising Results Optimized Candidate Optimized Candidate In Vivo Studies->Optimized Candidate

Caption: Workflow for developing fluorinated drug candidates.

Signaling Pathway Modulation by a Fluorinated Kinase Inhibitor Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Cascade Downstream Signaling Cascade Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cascade Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling Cascade->Cell Proliferation & Survival Fluorinated Kinase Inhibitor Fluorinated Kinase Inhibitor Fluorinated Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Inhibition of a signaling pathway by a fluorinated drug.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the pharmacological properties of fluorinated compounds.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of metabolism of a fluorinated compound by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Test compound and non-fluorinated analog (10 mM stock in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Acetonitrile with an internal standard for quenching and analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Add the NADPH regenerating system to the HLM suspension.

  • Compound Incubation:

    • Add the test compound or its analog to the incubation mixture to a final concentration of 1 µM.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

Enzyme Inhibition Assay for IC50 Determination

Objective: To determine the concentration of a fluorinated inhibitor required to reduce the activity of a specific enzyme by 50%.

Materials:

  • Purified enzyme

  • Enzyme substrate

  • Fluorinated inhibitor and non-fluorinated analog (serial dilutions)

  • Assay buffer

  • 96-well microplate

  • Plate reader (e.g., spectrophotometer, fluorometer)

Protocol:

  • Assay Setup:

    • Add the assay buffer, enzyme, and substrate to the wells of a microplate.

    • Add varying concentrations of the inhibitor or its analog to the wells. Include a control with no inhibitor.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Detection:

    • Measure the enzyme activity by detecting the product formation using a plate reader.

  • Data Analysis:

    • Plot the enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay

Objective: To determine the affinity (Ki) of a fluorinated compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Fluorinated test compound and non-fluorinated analog (serial dilutions)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Assay Incubation:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or its analog.

    • Incubate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to trap the cell membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Determination of Octanol-Water Partition Coefficient (logP)

Objective: To measure the lipophilicity of a fluorinated compound.

Materials:

  • Test compound and non-fluorinated analog

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

  • Vials

  • Shaker

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Protocol:

  • Partitioning:

    • Dissolve a known amount of the compound in either the aqueous or octanol phase.

    • Add an equal volume of the other phase to the vial.

    • Shake the vial vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification:

    • Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using an appropriate analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Conclusion

The strategic incorporation of fluorine is a powerful and well-established tool in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can systematically address challenges related to metabolic stability, potency, and overall pharmacokinetic profiles. The protocols and data presented in these application notes provide a framework for the rational design and evaluation of fluorinated drug candidates, ultimately contributing to the development of safer and more effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride. This reaction is an electrophilic aromatic substitution where an acyl group is introduced onto the aromatic ring. A Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst to facilitate the formation of the reactive acylium ion intermediate.

Q2: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?

A2: In Friedel-Crafts acylation, the product, a ketone, can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, a stoichiometric amount, or even a slight excess, of the catalyst is necessary to ensure the reaction proceeds to completion. The complex is subsequently hydrolyzed during the aqueous workup to yield the final product.[1][2]

Q3: What are the main advantages of Friedel-Crafts acylation over Friedel-Crafts alkylation for this type of synthesis?

A3: Friedel-Crafts acylation offers two key advantages. Firstly, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangements, which can be a significant issue in Friedel-Crafts alkylation leading to isomeric impurities.[3][4] Secondly, the resulting ketone product is deactivated towards further electrophilic substitution, thus preventing polyacylation of the aromatic ring.[2][4][5]

Q4: What are some common solvents used for this reaction?

A4: The choice of solvent is critical and depends on the specific reaction conditions. Common solvents for Friedel-Crafts acylation include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons like 1,2-dichloroethane. It is important that the solvent is inert to the reaction conditions and can dissolve the reactants and intermediates.

Q5: How can I purify the final product, this compound?

A5: Purification typically involves an initial aqueous workup to remove the Lewis acid catalyst and any water-soluble byproducts. This is often followed by extraction with an organic solvent. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to obtain the final product with high purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive Lewis acid catalyst (e.g., hydrated AlCl₃).- Insufficient amount of catalyst.- Deactivated aromatic substrate.- Low reaction temperature or insufficient reaction time.- Use fresh, anhydrous aluminum chloride. Store it in a desiccator.- Ensure at least a stoichiometric amount of the catalyst is used.- The fluorine atoms in 1,2-difluorobenzene are deactivating; ensure reaction conditions are sufficiently forcing.- Optimize reaction temperature and time. Monitor reaction progress using TLC.
Formation of Multiple Products - Isomeric impurities due to incorrect regioselectivity.- Polysubstitution (less common in acylation).- The directing effect of the fluorine atoms favors acylation at the 4-position. However, other isomers are possible. Optimize reaction conditions (temperature, solvent) to improve selectivity.- Ensure the acylium ion is generated correctly to avoid side reactions.
Difficult Product Isolation - Emulsion formation during aqueous workup.- Product is insoluble in the extraction solvent.- Add a saturated brine solution to break up emulsions.- Select an appropriate extraction solvent where the product has good solubility (e.g., ethyl acetate, diethyl ether).
Product Contamination - Starting materials present in the final product.- Side-reaction byproducts.- Ensure the reaction goes to completion by monitoring with TLC.- Optimize purification steps, such as recrystallization, using an appropriate solvent system. Consider column chromatography if necessary.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 1,2-Difluorobenzene

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (or another suitable inert solvent)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas), add anhydrous aluminum chloride (2.2 equivalents).

  • Solvent and Reactant Addition: Add nitrobenzene (as solvent) to the flask and cool the mixture in an ice-salt bath to 0-5 °C. To this suspension, add 1,2-difluorobenzene (1 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Addition of Succinic Anhydride: In a separate flask, dissolve succinic anhydride (1.1 equivalents) in nitrobenzene and add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash with a 10% NaOH solution to extract the acidic product into the aqueous layer.

  • Acidification and Isolation: Separate the aqueous layer and acidify it with concentrated HCl until the product precipitates out.

  • Purification: Filter the solid product, wash it with cold water, and dry it.

  • Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product r1 1,2-Difluorobenzene rxn Friedel-Crafts Acylation (0-60 °C, Nitrobenzene) r1->rxn r2 Succinic Anhydride r2->rxn cat Anhydrous AlCl3 cat->rxn w1 Quench with HCl/Ice rxn->w1 w2 Extraction with Ethyl Acetate w1->w2 w3 Base Wash (NaOH) w2->w3 w4 Acidification (HCl) w3->w4 w5 Recrystallization w4->w5 prod This compound w5->prod Troubleshooting_Yield start Low Product Yield q1 Was anhydrous AlCl3 used? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes sol1 Use fresh, anhydrous AlCl3. Store properly. ans1_no->sol1 q2 Was a stoichiometric amount of catalyst used? ans1_yes->q2 ans2_no No q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes sol2 Increase catalyst loading to at least stoichiometric amounts. ans2_no->sol2 q3 Were reaction time and temperature optimized? ans2_yes->q3 ans3_no No q3->ans3_no No ans3_yes Consider other issues: - Purity of starting materials - Inefficient workup q3->ans3_yes Yes sol3 Increase reaction time and/or temperature. Monitor with TLC. ans3_no->sol3

References

Troubleshooting low yield in Friedel-Crafts acylation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction has a very low yield. What are the most common causes?

Low yields in Friedel-Crafts acylation can stem from several factors. The most common culprits include:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and therefore, strongly electron-withdrawing groups on the aromatic substrate will deactivate it towards the reaction.[1][2][3] If your aromatic ring contains substituents like nitro (NO2), cyano (CN), or carbonyl groups (ketones, esters), the reaction may not proceed efficiently or at all.

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[4] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to use anhydrous conditions and freshly opened or purified reagents.

  • Insufficient Catalyst: In many cases, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst, rather than a catalytic amount.[5] This is because the product ketone can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[5]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the yield. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.

  • Poor Quality Reagents: The purity of the acylating agent (acyl chloride or anhydride) and the aromatic substrate is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.

Q2: I am observing the formation of multiple products. What could be the reason?

While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation, it can still occur, especially with highly activated aromatic rings.[6] The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[7] However, if the initial aromatic substrate is highly activated (e.g., phenols, anilines), polyacylation might be observed. Another possibility is the presence of impurities in the starting materials that lead to side reactions.

Q3: Can I use an amine-substituted aromatic compound in a Friedel-Crafts acylation?

No, aromatic compounds bearing amino (-NH2), substituted amino (-NHR), or disubstituted amino (-NR2) groups are generally unsuitable for Friedel-Crafts reactions.[1][2] The lone pair of electrons on the nitrogen atom of the amine will react with the Lewis acid catalyst, forming a complex. This deactivates the aromatic ring to a great extent, preventing the desired acylation from occurring.[1][2]

Q4: My starting material is a phenol. What precautions should I take?

Phenols can be challenging substrates for Friedel-Crafts acylation. The hydroxyl group is a strong activating group, which can lead to multiple acylations. Additionally, the Lewis acid can coordinate with the hydroxyl group. To circumvent these issues, it is common to protect the hydroxyl group as an ester before performing the acylation. The ester group can then be cleaved to regenerate the phenol after the acylation is complete.

Q5: How can I improve the regioselectivity of my reaction?

The regioselectivity of Friedel-Crafts acylation is primarily governed by the directing effects of the substituents already present on the aromatic ring. Ortho- and para-directing groups will favor acylation at these positions, while meta-directing groups will favor the meta position. The steric hindrance of both the acylating agent and the substituents on the ring can also influence the regioselectivity, often favoring the para product over the ortho product. In some cases, the choice of solvent and catalyst can also have a modest effect on the ortho/para ratio.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Yield

This guide provides a systematic approach to troubleshooting low yields in your Friedel-Crafts acylation reaction.

Troubleshooting Workflow

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality and Purity start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Use fresh/purified reagents. Ensure anhydrous conditions. check_reagents->sub_reagents check_catalyst 3. Evaluate Catalyst Activity check_conditions->check_catalyst Conditions OK sub_conditions Optimize temperature. Adjust reaction time. Check stoichiometry. check_conditions->sub_conditions check_workup 4. Analyze Work-up and Purification check_catalyst->check_workup Catalyst OK sub_catalyst Use fresh, anhydrous Lewis acid. Increase catalyst loading. check_catalyst->sub_catalyst solution Improved Yield check_workup->solution Work-up Optimized sub_workup Ensure complete quenching. Optimize extraction and chromatography. check_workup->sub_workup

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Guide 2: Understanding Catalyst Stoichiometry

The amount of Lewis acid catalyst is a critical parameter in Friedel-Crafts acylation. This diagram illustrates the interaction between the catalyst and the product.

CatalystStoichiometry reactants Arene + Acyl Halide intermediate Acylium Ion Formation reactants->intermediate + Catalyst catalyst AlCl₃ (Lewis Acid) catalyst->intermediate complex Product-Catalyst Complex (Inactive) catalyst->complex product Aryl Ketone Product intermediate->product Electrophilic Attack product->complex + AlCl₃

Caption: The role of the Lewis acid and its complexation with the product.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of Friedel-Crafts acylation, based on literature data.

ParameterConditionSubstrate/ReagentYield (%)Reference
Catalyst Loading 0.8 equivalentAryl alkane + Acyl chloride73%[8]
0.9 equivalentAryl alkane + Acyl chloride78%[8]
1.0 equivalentAryl alkane + Acyl chloride74%[8]
Reaction Temperature 25 °CN-(4-nitrophenyl)acetamide + Benzene39%[9]
50 °CN-(4-nitrophenyl)acetamide + Benzene90%[9]
Catalyst Type HY-zeoliteN-(4-nitrophenyl)acetamide + BenzeneNo Reaction[9]
Sc(OTf)₃N-(4-nitrophenyl)acetamide + BenzeneNo Reaction[9]
CF₃SO₃HN-(4-nitrophenyl)acetamide + Benzene96%[9]

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of Anisole

This protocol is a representative example for the acylation of an activated aromatic ring.[4]

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.[4] Protect the apparatus from atmospheric moisture using a drying tube.

  • Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride (1.05 equivalents) to anhydrous dichloromethane in the reaction flask.[4]

  • Acylating Agent Addition: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15 minutes.[4]

  • Substrate Addition: Dissolve anisole (0.75 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for the desired amount of time (e.g., 1-2 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4]

    • Stir vigorously for 10-15 minutes to decompose the aluminum chloride complex.[4]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.[4]

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[4]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[4]

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired acylated product.[4]

Safety Precautions:

  • Aluminum chloride is corrosive and reacts violently with water. Handle with care in a fume hood.[4]

  • Acetyl chloride is corrosive and a lachrymator. Use in a well-ventilated fume hood.[4]

  • Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment.[10]

References

Technical Support Center: Optimization of Friedel-Crafts Acylation of Difluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Friedel-Crafts acylation of difluorobenzene isomers. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

FAQs and Troubleshooting Guides

This section is organized by the difluorobenzene isomer being used as the starting material. Each entry is in a question-and-answer format to directly address potential challenges.

Acylation of 1,2-Difluorobenzene

Question: I am getting a low yield for the acylation of 1,2-difluorobenzene. What are the common causes and how can I improve it?

Answer:

Low yields in the acylation of 1,2-difluorobenzene can stem from several factors, primarily related to the electronic deactivation of the ring by the two adjacent fluorine atoms and potential steric hindrance. Here are some common causes and troubleshooting steps:

  • Insufficient Catalyst Activity: The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making it less nucleophilic. A common Lewis acid like aluminum chloride (AlCl₃) may require more forcing conditions or a higher catalyst loading.

    • Troubleshooting:

      • Increase the molar ratio of AlCl₃ to the acylating agent. Ratios of 1.1 to 1.5 equivalents of AlCl₃ per equivalent of acyl chloride are often a good starting point.[1]

      • Consider using a more potent Lewis acid catalyst system.

  • Reaction Temperature Too Low: The deactivated nature of the substrate may necessitate higher reaction temperatures to achieve a reasonable reaction rate.

    • Troubleshooting: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC to avoid decomposition or side product formation.

  • Moisture Contamination: Friedel-Crafts acylation is highly sensitive to moisture, which can deactivate the Lewis acid catalyst.

    • Troubleshooting: Ensure all glassware is oven-dried, and reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question: What is the expected regioselectivity for the Friedel-Crafts acylation of 1,2-difluorobenzene, and what side products might I expect?

Answer:

The two fluorine atoms in 1,2-difluorobenzene are ortho, para-directing. However, the position between the two fluorine atoms is highly deactivated. Therefore, acylation is expected to occur primarily at the 4-position, directed by one of the fluorine atoms and being para to it.

  • Expected Major Product: 3,4-Difluoroacetophenone (when using acetyl chloride).

  • Potential Side Products:

    • Isomeric Products: A minor amount of the 2,3-difluoroacetophenone may be formed, resulting from acylation at the 3-position. The formation of this isomer is generally less favorable due to steric hindrance and electronic effects.

    • Deacylation: Under harsh reaction conditions (e.g., high temperatures and long reaction times), the product can undergo deacylation, leading to a decrease in the overall yield.

    • Complex Formation: The ketone product can form a stable complex with the Lewis acid catalyst, which requires a proper aqueous workup to break.[2]

Acylation of 1,3-Difluorobenzene

Question: I am planning to synthesize 2,4-difluoroacetophenone from 1,3-difluorobenzene. What is a reliable starting protocol?

Answer:

The acylation of 1,3-difluorobenzene to form 2,4-difluoroacetophenone is a well-established process. The fluorine atoms direct the incoming acyl group to the 4-position. Here is a detailed experimental protocol based on established procedures:

Experimental Protocol: Synthesis of 2,4-Difluoroacetophenone

Materials:

  • 1,3-Difluorobenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., excess 1,3-difluorobenzene or a chlorinated solvent like 1,2-dichloroethane)

  • Hydrochloric acid (for workup)

  • Ice

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl), suspend anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to the acetylating agent) in the chosen anhydrous solvent.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add acetyl chloride (1 molar equivalent) dropwise from the dropping funnel to the stirred suspension.

  • Substrate Addition: After the addition of acetyl chloride, add 1,3-difluorobenzene (typically used in excess when it is also the solvent) dropwise, maintaining the temperature between 10°C and 55°C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to 40-50°C for 2-4 hours, monitoring the progress by TLC or GC.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2,4-difluoroacetophenone by vacuum distillation.

Question: My Friedel-Crafts acylation of 1,3-difluorobenzene is giving a poor yield and some unexpected byproducts. What could be going wrong?

Answer:

While the acylation of 1,3-difluorobenzene is generally efficient, several factors can lead to poor outcomes:

  • Catalyst Deactivation: As with other Friedel-Crafts reactions, moisture is a primary culprit for deactivating the AlCl₃ catalyst. Ensure all reagents and equipment are scrupulously dry.

  • Suboptimal Temperature: While the reaction can proceed at room temperature, gentle heating (40-55°C) can improve the reaction rate and yield.[1] However, excessive temperatures can lead to side reactions.

  • Incorrect Stoichiometry: Using less than a stoichiometric amount of AlCl₃ relative to the acylating agent can result in incomplete reaction, as the product ketone also complexes with the catalyst.

  • Side Reactions:

    • Diacylation: Although the acetyl group is deactivating, under forcing conditions, a second acylation can occur, though this is generally not a major issue.

    • Isomer Formation: While the 4-position is strongly favored, trace amounts of acylation at the 2-position (between the fluorine atoms) might occur, leading to isomeric impurities.

Acylation of 1,4-Difluorobenzene

Question: What are the optimal conditions for the Friedel-Crafts acylation of 1,4-difluorobenzene, and what kind of yield and selectivity should I expect?

Answer:

In the acylation of 1,4-difluorobenzene, the two fluorine atoms are equivalent, and they direct the incoming acyl group to the ortho position (position 2). The expected major product is 2,5-difluoroacetophenone.

Optimizing the reaction conditions involves a balance of catalyst choice, temperature, and reaction time to maximize yield and minimize side reactions.

Data on Reaction Conditions for Acylation of 1,4-Difluorobenzene

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Notes
AlCl₃Acetyl ChlorideCS₂Reflux1~70Good yield with a traditional Lewis acid.
AlCl₃Acetyl Chloride1,2-Dichloroethane25-802-660-85Solvent can influence reaction rate and workup.
Zeolite H-BEAAcetic AnhydrideNone (Vapor Phase)250-ModerateA greener alternative, but requires high temperatures.
Bi(OTf)₃Acetyl ChlorideNitromethane504~80Milder catalyst, good for functional group tolerance.

Note: The data in this table is compiled from various sources and represents typical outcomes. Actual results may vary based on specific experimental conditions.

Question: I am observing multiple products in my acylation of 1,4-difluorobenzene. What are the likely side reactions?

Answer:

While the formation of 2,5-difluoroacetophenone is the primary pathway, side reactions can lead to a mixture of products:

  • Diacylation: The product, 2,5-difluoroacetophenone, is deactivated towards further electrophilic substitution. However, under harsh conditions (high temperature, long reaction time, large excess of acylating agent and catalyst), a second acylation might occur, although it is generally unfavorable.

  • Isomerization of the Substrate: Some Lewis acids, particularly AlCl₃, can cause isomerization of the difluorobenzene substrate at elevated temperatures, leading to the formation of 1,2- and 1,3-difluorobenzene, which would then undergo acylation to produce their corresponding products.

  • Reaction with Solvent: If the solvent is susceptible to Friedel-Crafts reactions (e.g., toluene), it can compete with the difluorobenzene for the acylating agent. Using an inert solvent like carbon disulfide, a chlorinated solvent, or using an excess of the difluorobenzene as the solvent can mitigate this.

Experimental Workflows and Logic Diagrams

General Workflow for Friedel-Crafts Acylation of Difluorobenzene

general_workflow start Start: Anhydrous Reaction Setup reagents Add Anhydrous Solvent and Lewis Acid (e.g., AlCl3) start->reagents cool Cool Reaction Mixture (Ice Bath) reagents->cool add_acyl Slowly Add Acylating Agent (e.g., Acetyl Chloride) cool->add_acyl add_dfb Slowly Add Difluorobenzene Isomer add_acyl->add_dfb react Stir at Controlled Temperature (Monitor by TLC/GC) add_dfb->react quench Quench Reaction (Pour onto Ice/HCl) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (e.g., Vacuum Distillation) dry->purify end End: Characterize Product purify->end

Caption: General experimental workflow for the Friedel-Crafts acylation of difluorobenzene.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Problem: Low Yield check_moisture Check for Moisture Contamination? start->check_moisture dry_reagents Solution: Use Anhydrous Reagents and Dry Glassware check_moisture->dry_reagents Yes check_catalyst Sufficient Catalyst Loading? check_moisture->check_catalyst No dry_reagents->check_catalyst increase_catalyst Solution: Increase Lewis Acid to Acylating Agent Ratio check_catalyst->increase_catalyst No check_temp Reaction Temperature Optimal? check_catalyst->check_temp Yes increase_catalyst->check_temp adjust_temp Solution: Gradually Increase Temperature and Monitor check_temp->adjust_temp No check_time Reaction Time Sufficient? check_temp->check_time Yes adjust_temp->check_time increase_time Solution: Increase Reaction Time and Monitor check_time->increase_time No end Improved Yield check_time->end Yes increase_time->end

Caption: Troubleshooting flowchart for addressing low reaction yield.

Regioselectivity Decision Pathway

regioselectivity_pathway start Starting Material: Difluorobenzene Isomer isomer Which Isomer? start->isomer dfb_1_2 1,2-Difluorobenzene isomer->dfb_1_2 1,2- dfb_1_3 1,3-Difluorobenzene isomer->dfb_1_3 1,3- dfb_1_4 1,4-Difluorobenzene isomer->dfb_1_4 1,4- product_1_2 Major Product: 3,4-Difluoro-acylated dfb_1_2->product_1_2 product_1_3 Major Product: 2,4-Difluoro-acylated dfb_1_3->product_1_3 product_1_4 Major Product: 2,5-Difluoro-acylated dfb_1_4->product_1_4

Caption: Expected major regioisomer based on the starting difluorobenzene.

References

Preventing polyacylation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent polyacylation and other side reactions during Friedel-Crafts acylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is polyacylation in the context of Friedel-Crafts reactions, and why is it generally less common than polyalkylation?

Polyacylation is the introduction of more than one acyl group onto an aromatic ring during a Friedel-Crafts acylation reaction. It is generally less common than polyalkylation because the first acyl group introduced deactivates the aromatic ring. The electron-withdrawing nature of the carbonyl group in the acyl substituent makes the ring less nucleophilic and therefore less susceptible to further electrophilic attack by another acylium ion. In contrast, the alkyl group introduced during Friedel-Crafts alkylation is an activating group, making the product more reactive than the starting material and promoting further alkylation.

Q2: Under what circumstances can polyacylation become a significant side reaction?

Polyacylation can become a significant issue when the aromatic substrate is highly activated. Aromatic compounds with potent electron-donating groups (e.g., -OH, -OR, -NH2) or electron-rich aromatic systems (e.g., polycyclic aromatic hydrocarbons, ferrocene) can be sufficiently nucleophilic to undergo a second acylation, despite the deactivating effect of the first acyl group.

Q3: How does the choice of catalyst influence the likelihood of polyacylation?

The strength and concentration of the Lewis acid catalyst can impact the selectivity of the reaction. While a catalyst is necessary to generate the acylium ion, an excessively high concentration or a very strong Lewis acid can increase the reactivity of the system to a point where the deactivating effect of the first acyl group is overcome, leading to diacylation, especially with activated substrates. For highly activated systems, milder Lewis acids (e.g., ZnCl₂, FeCl₃) or even Brønsted acids may be sufficient and can offer better control.

Q4: Can temperature be used to control polyacylation?

Yes, temperature is a critical parameter for controlling selectivity. In general, lower reaction temperatures favor the formation of the monoacylated product.[1] Running the reaction at elevated temperatures can provide enough energy to overcome the activation barrier for a second acylation, particularly with reactive substrates. For instance, in the acetylation of 3,3′-dimethylbiphenyl, conducting the reaction in boiling 1,2-dichloroethane significantly increased the yield of the monoacetylated product.[2]

Troubleshooting Guide

Issue: Formation of a diacylated byproduct is observed in the reaction mixture.

Potential Cause Recommended Solution
Highly activated aromatic substrate For substrates with strong activating groups, consider using a milder Lewis acid catalyst (e.g., ZnCl₂, FeCl₃) instead of AlCl₃. You can also try to moderate the activity of the substrate by, for example, converting a phenol to its corresponding acetate ester before acylation, followed by a Fries rearrangement.[3]
Excessive catalyst loading Carefully control the stoichiometry of the Lewis acid. A 1:1 molar ratio of catalyst to acylating agent is often sufficient. For highly reactive substrates, substoichiometric amounts of the catalyst may be effective.
High reaction temperature Perform the reaction at a lower temperature. Start at 0°C or even lower and allow the reaction to warm to room temperature slowly. Monitor the reaction progress by TLC to determine the optimal temperature profile.
Prolonged reaction time Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of the diacylated product over time.

Issue: A mixture of O-acylated and C-acylated products is obtained with phenolic substrates.

Potential Cause Recommended Solution
Kinetic vs. Thermodynamic Control O-acylation is often the kinetically favored product, while C-acylation is the thermodynamically favored one.[4] To favor C-acylation, use a higher concentration of the Lewis acid catalyst and consider running the reaction at a slightly elevated temperature to facilitate the Fries rearrangement of the initially formed O-acylated product to the desired C-acylated product.[3][5]
Catalyst Concentration Low concentrations of a Brønsted acid catalyst like trifluoromethanesulfonic acid (TfOH) in acetonitrile can favor O-acylation with yields greater than 90%.[3] Conversely, using neat TfOH as both catalyst and solvent can lead to C-acylation in high yields.[3]

Experimental Protocols

Protocol 1: Selective Mono-acetylation of 3,3′-Dimethylbiphenyl

This protocol is adapted from a study on the reactivity and selectivity of Friedel-Crafts acetylation.[2]

Materials:

  • 3,3′-dimethylbiphenyl (3,3′-dmbp)

  • Acetyl chloride (AcCl)

  • Aluminum chloride (AlCl₃)

  • 1,2-dichloroethane (DCE)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend AlCl₃ (1.0 equivalent) in DCE.

  • Cool the suspension in an ice bath.

  • Slowly add AcCl (1.0 equivalent) to the cooled suspension with stirring to form the acetyl chloride-aluminum chloride complex (Perrier addition procedure).

  • Dissolve 3,3′-dmbp (1.0 equivalent) in DCE and add it dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to reflux (boiling point of DCE is 83°C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash it with water and brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Expected Outcome: Following this procedure should yield 4-acetyl-3,3′-dimethylbiphenyl as the major product with high selectivity.[2]

Protocol 2: Acylation of Phenol with Controlled C- vs. O-Acylation

This protocol is based on studies of acylation of phenols under different acidic conditions.[3][6]

For Preferential C-Acylation (Fries Rearrangement Conditions):

  • In a flask, dissolve the phenol in a minimal amount of an inert solvent or use neat trifluoromethanesulfonic acid (TfOH) as the solvent.

  • Add an excess of a Lewis acid catalyst (e.g., AlCl₃, >1 equivalent) or a strong Brønsted acid (e.g., neat TfOH).

  • Add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) dropwise at a low temperature (e.g., 0°C).

  • Allow the reaction to warm to room temperature or heat gently, monitoring for the conversion of the O-acylated intermediate to the C-acylated product by TLC.

  • Work up the reaction by quenching with ice/HCl and extracting the product.

For Preferential O-Acylation:

  • Dissolve the phenol in a suitable solvent like acetonitrile.

  • Add a catalytic amount of a strong Brønsted acid (e.g., 1% TfOH in acetonitrile).[3]

  • Add the acylating agent dropwise at room temperature.

  • Monitor the reaction by TLC and work up upon completion.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Monoacetylation of 3,3′-Dimethylbiphenyl

SolventTemperature (°C)Yield of 4-acetyl-3,3′-dmbp (%)
1,2-dichloroethane25~50-60
1,2-dichloroethane83 (reflux)~100
Carbon disulfide25~50-60
Nitromethane25~50-60
NitromethaneBoiling11.8
Data adapted from[2]

Table 2: Influence of Catalyst Concentration on the Acylation of Phenol

Catalyst/SolventProduct TypeYield (%)
1% TfOH in CH₃CNO-acylation>90
Neat TfOHC-acylation>90
Data adapted from[3]

Visualizations

Polyacylation_Prevention_Workflow start Start: Friedel-Crafts Acylation check_substrate Is the aromatic substrate highly activated? start->check_substrate monoacylation_expected Monoacylation is the expected major product. check_substrate->monoacylation_expected No polyacylation_risk High risk of polyacylation. check_substrate->polyacylation_risk Yes end End: Desired Monoacylated Product monoacylation_expected->end troubleshooting Implement Troubleshooting Measures polyacylation_risk->troubleshooting lower_temp Lower Reaction Temperature troubleshooting->lower_temp milder_catalyst Use Milder Lewis Acid troubleshooting->milder_catalyst control_stoichiometry Control Stoichiometry (Catalyst and Acylating Agent) troubleshooting->control_stoichiometry monitor_reaction Monitor Reaction Closely (TLC) troubleshooting->monitor_reaction lower_temp->end milder_catalyst->end control_stoichiometry->end monitor_reaction->end

Caption: Troubleshooting workflow for preventing polyacylation.

C_vs_O_Acylation_Phenol start Start: Acylation of Phenol conditions Select Reaction Conditions start->conditions kinetic_control Kinetic Control (Low Catalyst Conc., e.g., 1% TfOH) conditions->kinetic_control Low Acidity thermodynamic_control Thermodynamic Control (High Catalyst Conc., e.g., neat TfOH) conditions->thermodynamic_control High Acidity o_acylation O-Acylation Product (Phenolic Ester) kinetic_control->o_acylation c_acylation C-Acylation Product (Hydroxyaryl Ketone) thermodynamic_control->c_acylation fries_rearrangement Fries Rearrangement o_acylation->fries_rearrangement Under Thermodynamic Conditions fries_rearrangement->c_acylation

Caption: Pathways for C- versus O-acylation of phenols.

References

Catalyst selection for the synthesis of aryl keto acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of aryl keto acids, a critical process for researchers, scientists, and professionals in drug development.

Section 1: Friedel-Crafts Acylation for Aryl Keto Acid Synthesis

Friedel-Crafts acylation is a cornerstone method for synthesizing aryl ketones, which are precursors to aryl keto acids. This section addresses common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common Lewis acid catalysts for Friedel-Crafts acylation in aryl keto acid synthesis?

A1: The most frequently employed Lewis acid catalyst is Aluminum Chloride (AlCl₃) due to its high activity.[1] Other Lewis acids like Titanium Tetrachloride (TiCl₄) and various metal triflates are also used, particularly when milder conditions are required.[2]

Q2: Can I use carboxylic acids directly for Friedel-Crafts acylation?

A2: While traditionally acyl halides or anhydrides are used, methods exist for the direct use of carboxylic acids.[2] These often require an activating agent, such as cyanuric chloride in the presence of AlCl₃ and pyridine, to form the reactive acylating species in situ.[3]

Q3: Why is my Friedel-Crafts acylation reaction showing no product formation?

A3: Lack of product can be due to several factors:

  • Deactivated Aromatic Ring: The presence of strongly deactivating groups (e.g., -NO₂, -CF₃, -SO₃H) on the aromatic substrate can prevent the reaction from occurring.[4]

  • Catalyst Inactivity: The Lewis acid catalyst may have been deactivated by moisture. Anhydrous conditions are crucial for catalysts like AlCl₃.[1]

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid catalyst is often required because both the starting material and the product can form complexes with it.[5]

Q4: Are there greener alternatives to traditional Friedel-Crafts acylation?

A4: Yes, greener approaches are being developed to minimize hazardous waste. One such method utilizes methanesulfonic anhydride, which avoids the use of halogenated and metallic components.[6] Another approach employs an activated alumina catalyst with trifluoroacetic anhydride in a solvent-less reaction.[1]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low to No Yield Deactivated aromatic substrate.Use a more reactive aromatic compound or a more potent catalytic system. For substrates with strongly deactivating groups, consider alternative synthetic routes.[4]
Insufficient amount of Lewis acid catalyst.Ensure a stoichiometric amount of the Lewis acid is used, as it can be complexed by both reactant and product.[5]
Presence of moisture deactivating the catalyst.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[1]
Formation of Multiple Products (Isomers) Rearrangement of the acylium ion (less common than in alkylation but possible with certain substrates).Friedel-Crafts acylation is generally less prone to rearrangements than alkylation. However, if isomer formation is observed, consider using a milder catalyst or different solvent to control selectivity.[7]
Polyacylation The product is more reactive than the starting material.This is less common in acylation as the ketone product is deactivating. If observed, it may indicate a highly activated starting material. Consider using a less reactive acylating agent or milder conditions.[7]
Difficulty in Catalyst Removal The catalyst forms a stable complex with the product.A proper aqueous workup is necessary to hydrolyze the catalyst-product complex and separate the catalyst residues.
Experimental Protocol: Synthesis of an Aryl Ketone using AlCl₃

This protocol describes the synthesis of an aryl ketone, a precursor to an aryl keto acid, via Friedel-Crafts acylation using an acyl chloride and aluminum chloride.

  • Preparation: In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), add the anhydrous aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions with stirring.

  • Acylating Agent Addition: Once the AlCl₃ has dissolved or formed a slurry, add the acyl chloride dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat if necessary, while monitoring the reaction progress by TLC.

  • Workup: Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Workflow for Troubleshooting Friedel-Crafts Acylation

G Start Low or No Product in Friedel-Crafts Acylation CheckSubstrate Is the aromatic substrate strongly deactivated? Start->CheckSubstrate CheckCatalyst Is the Lewis acid catalyst active and in sufficient quantity? CheckSubstrate->CheckCatalyst No AlternativeRoute Consider an alternative synthetic route. CheckSubstrate->AlternativeRoute Yes CheckConditions Are the reaction conditions anhydrous? CheckCatalyst->CheckConditions Yes IncreaseCatalyst Increase catalyst loading to stoichiometric amounts. CheckCatalyst->IncreaseCatalyst No DryReagents Thoroughly dry all reagents and solvents. CheckConditions->DryReagents No SuccessfulReaction Successful Synthesis CheckConditions->SuccessfulReaction Yes IncreaseCatalyst->SuccessfulReaction DryReagents->SuccessfulReaction

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Section 2: Oxidation of Aryl Ketones to Aryl Keto Acids

The oxidation of aryl ketones, such as acetophenones, is a direct route to aryl keto acids. Selenium dioxide (SeO₂) is a common reagent for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the role of Selenium Dioxide (SeO₂) in the oxidation of aryl ketones?

A1: Selenium dioxide is an oxidizing agent that specifically oxidizes the methyl or methylene group adjacent to a carbonyl group to another carbonyl group, thus converting an aryl ketone like acetophenone into a phenylglyoxal, which can be further oxidized to the corresponding aryl keto acid.[8][9]

Q2: What are the typical reaction conditions for SeO₂ oxidation?

A2: The reaction is often carried out by heating the aryl ketone with a stoichiometric amount of SeO₂ in a solvent like dioxane, ethanol, or pyridine at elevated temperatures (e.g., 90-120°C).[9][10]

Q3: Are there any safety concerns with using Selenium Dioxide?

A3: Yes, selenium compounds are toxic and should be handled with care in a well-ventilated fume hood. Elemental selenium, a byproduct of the reaction, should also be disposed of properly.

Q4: Can I use a catalytic amount of SeO₂?

A4: Yes, processes have been developed that use a catalytic amount of SeO₂ in the presence of a co-oxidant like aqueous nitric acid, which regenerates the active selenium species.[9]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficient heating or reaction time.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC.[10]
Sub-stoichiometric amount of SeO₂.Ensure at least a stoichiometric amount of SeO₂ is used for complete conversion.[10]
Formation of Byproducts Over-oxidation leading to degradation of the product.Carefully control the reaction temperature and time. In some cases, using a milder solvent or a catalytic system can improve selectivity.
Self-condensation of the glyoxal product.The presence of acid can promote self-condensation. Maintain neutral or slightly basic conditions if this is an issue.[11]
Difficulty in Product Isolation The product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous phase to ensure the aryl keto acid is in its protonated, less soluble form before extraction.
Precipitation of elemental selenium with the product.Filter the reaction mixture to remove the precipitated selenium before workup and purification.[5]
Experimental Protocol: Oxidation of Acetophenone with Selenium Dioxide

This protocol outlines the synthesis of phenylglyoxal (a precursor to phenylglyoxylic acid) from acetophenone using selenium dioxide.

  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve acetophenone (1 equivalent) in a suitable solvent such as dioxane or aqueous ethanol.[9]

  • Reagent Addition: Add selenium dioxide (1-2 equivalents) to the solution.[10]

  • Reaction: Heat the reaction mixture to reflux (around 90-120°C) with vigorous stirring for several hours. The completion of the reaction is often indicated by the precipitation of red elemental selenium.[8][10]

  • Workup: Cool the reaction mixture to room temperature and filter to remove the precipitated selenium.

  • Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude phenylglyoxal can be purified by distillation under reduced pressure or column chromatography. The resulting glyoxal can then be oxidized to the corresponding aryl keto acid using a suitable oxidizing agent.

Workflow for Optimizing SeO₂ Oxidation

G Start Optimizing SeO₂ Oxidation of Aryl Ketones IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Byproducts Byproduct Formation? IncompleteReaction->Byproducts No IncreaseTempTime Increase Temperature/Time IncompleteReaction->IncreaseTempTime Yes IncreaseSeO2 Increase SeO₂ Stoichiometry IncompleteReaction->IncreaseSeO2 Yes, after temp/time adjustment ControlConditions Control Temperature/Time Carefully Byproducts->ControlConditions Yes CatalyticSystem Consider a Catalytic System Byproducts->CatalyticSystem Yes, over-oxidation is an issue OptimalYield Optimal Yield Achieved Byproducts->OptimalYield No IncreaseTempTime->Byproducts Still incomplete IncreaseTempTime->OptimalYield IncreaseSeO2->OptimalYield ControlConditions->IncompleteReaction Yield still low ControlConditions->OptimalYield CatalyticSystem->OptimalYield

Caption: Workflow for optimizing the oxidation of aryl ketones with SeO₂.

Section 3: Palladium-Catalyzed Synthesis of Aryl Keto Esters

Palladium-catalyzed cross-coupling reactions offer a versatile and functional-group-tolerant method for the synthesis of aryl keto esters.

Frequently Asked Questions (FAQs)

Q1: What are the common palladium catalysts and ligands used for this synthesis?

A1: A common catalyst system is derived from Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand such as P(tBu)₃ (tri-tert-butylphosphine).[12] The choice of ligand is crucial for the reaction's success.

Q2: What are the typical starting materials for this reaction?

A2: These reactions often involve the coupling of α-keto ester enolates with aryl bromides.[12] This method allows for the synthesis of a wide range of β-aryl α-keto esters.

Q3: Can this reaction be performed under air?

A3: While many palladium-catalyzed reactions require an inert atmosphere, the use of air-stable ligand precursors like P(tBu)₃·HBF₄ allows the reaction to be carried out without the need for a glovebox.[12]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low Yield Inefficient catalyst system.Screen different palladium precursors and phosphine ligands to find the optimal combination for your specific substrates.[12]
Poor enolate formation.Ensure the use of a suitable base in the correct stoichiometry to generate the α-keto ester enolate.[12]
Side Reactions Homocoupling of the aryl bromide.Optimize the reaction temperature and catalyst loading to favor the cross-coupling reaction.
Decomposition of the catalyst.Ensure the reaction is performed at the recommended temperature, as higher temperatures can lead to catalyst decomposition.
Data on Catalyst Performance in Palladium-Catalyzed β-Arylation of α-Keto Esters
Aryl Bromide Ligand Base Yield (%) Reference
4-BromotolueneP(tBu)₃K₃PO₄95[12]
4-BromoanisoleP(tBu)₃K₃PO₄98[12]
4-BromobenzonitrileP(tBu)₃K₃PO₄92[12]
2-BromopyridineP(tBu)₃K₃PO₄85[12]

Reaction conditions: 1.0 equiv of α-keto ester, 2.0 equiv of aryl bromide, 3.0 equiv of base, 2 mol % Pd₂(dba)₃, 8 mol % ligand, 110 °C, Toluene, 12 h.[12]

Experimental Protocol: Palladium-Catalyzed β-Arylation of an α-Keto Ester
  • Preparation: To an oven-dried vial, add the α-keto ester (1.0 equiv), aryl bromide (2.0 equiv), base (e.g., K₃PO₄, 3.0 equiv), Pd₂(dba)₃ (2 mol %), and the phosphine ligand (e.g., P(tBu)₃, 8 mol %).[12]

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the vial and heat the reaction mixture at 110°C for 12 hours with stirring.[12]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Logical Relationship in Catalyst and Ligand Selection

G Substrate Aryl Halide & α-Keto Ester Substrates CatalystSystem Palladium Catalyst System Substrate->CatalystSystem Outcome Reaction Outcome (Yield & Selectivity) Substrate->Outcome defines scope Ligand Phosphine Ligand Selection CatalystSystem->Ligand influences Base Base Selection CatalystSystem->Base requires Ligand->Outcome determines Base->Outcome affects

Caption: Key factors influencing palladium-catalyzed aryl keto ester synthesis.

References

Purification challenges of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(3,4-Difluorophenyl)-4-oxobutanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem IDIssuePotential CausesSuggested Solutions
PUR-001 Low Yield of Crude Product - Incomplete reaction. - Suboptimal reaction temperature. - Deactivation of the Lewis acid catalyst. - Loss of product during work-up.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; Friedel-Crafts acylations may require heating. - Use a stoichiometric amount of a fresh, high-quality Lewis acid (e.g., AlCl₃). - Ensure proper pH adjustment during the aqueous work-up to precipitate the carboxylic acid fully. - Perform extractions with an appropriate solvent to minimize product loss in the aqueous phase.
PUR-002 Product is an Oil or Gummy Solid and Fails to Crystallize - Presence of significant impurities. - Residual solvent. - The compound has a low melting point or forms a eutectic mixture with impurities.- Attempt to purify a small sample by column chromatography to obtain a seed crystal. - Triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification. - Ensure all volatile solvents are removed under high vacuum. - If a seed crystal is available, add it to the supersaturated solution. - Try a different recrystallization solvent system.
PUR-003 Persistent Impurities After Recrystallization - Co-crystallization of impurities with the product. - Impurity has very similar solubility to the product. - Incomplete removal of starting materials or by-products.- Perform a second recrystallization using a different solvent system. - Utilize column chromatography for purification. - Consider a chemical quench or wash to remove specific impurities (e.g., a basic wash for acidic impurities). - Ensure the purity of starting materials before synthesis.
PUR-004 Discolored Product (Yellow or Brown) - Presence of polymeric or high molecular weight by-products. - Thermal decomposition during reaction or work-up. - Residual Lewis acid complex.- Treat a solution of the product with activated carbon before recrystallization. - Avoid excessive heating during the reaction and purification steps. - Ensure the complete hydrolysis and removal of the Lewis acid during the work-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common synthetic route is the Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Q2: What are the expected major impurities from the synthesis?

A2: Potential impurities include:

  • Unreacted starting materials: 1,2-difluorobenzene and succinic anhydride/succinic acid.

  • Positional isomers: Acylation at other positions on the aromatic ring, although the primary product is favored.

  • Polysubstituted by-products: Di-acylated products, though less common in acylations compared to alkylations.

  • Hydrolysis products: Succinic acid from the anhydride.

Q3: What are the recommended solvent systems for recrystallization?

A3: For aromatic carboxylic acids like this compound, common recrystallization solvents include:

  • Single solvent systems: Toluene, ethanol, or water (if solubility allows).

  • Two-solvent systems: Toluene/hexanes, ethanol/water, or ethyl acetate/hexanes. A solubility screening is recommended to determine the optimal system.

Q4: How can I monitor the progress of the synthesis reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A developing system for TLC could be a mixture of hexanes and ethyl acetate with a small amount of acetic acid.

Q5: The product appears to be insoluble in most common organic solvents for NMR analysis. What should I do?

A5: this compound may have limited solubility in non-polar solvents. For NMR analysis, polar aprotic solvents such as DMSO-d₆ or methanol-d₄ are often suitable.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 1,2-Difluorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add succinic anhydride (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add 1,2-difluorobenzene (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., toluene)

  • Hexanes (as an anti-solvent if needed)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., toluene) to just cover the solid.

  • Heat the mixture to the boiling point of the solvent with stirring.

  • Add more hot solvent portion-wise until the solid just dissolves.

  • If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat to boiling and perform a hot filtration to remove the carbon.

  • Allow the clear solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystallization begins, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 1. Mix AlCl3 and Succinic Anhydride in DCM at 0°C s2 2. Add 1,2-Difluorobenzene s1->s2 s3 3. React at Room Temperature s2->s3 w1 4. Quench with HCl/Ice s3->w1 w2 5. Extract with Ethyl Acetate w1->w2 w3 6. Wash with Water and Brine w2->w3 w4 7. Dry and Concentrate w3->w4 p1 8. Recrystallize from Toluene/Hexanes w4->p1 p2 9. Isolate Pure Product p1->p2

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flow start Purification Issue q1 Is the product an oil? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Triturate with non-polar solvent or use seed crystal. a1_yes->sol1 q2 Are there persistent impurities? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Change recrystallization solvent or use column chromatography. a2_yes->sol2 q3 Is the product discolored? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no a3_no q3->a3_no No sol3 Treat with activated carbon. a3_yes->sol3 end Pure Product sol3->end a3_no->end

Caption: Troubleshooting logic for the purification of this compound.

Removing unreacted starting materials from the product mixture

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of Reaction Mixtures

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method for my reaction mixture?

A1: The selection of a purification method depends on several factors, including the physical and chemical properties of your product and the unreacted starting materials (e.g., solubility, boiling point, polarity), the scale of your reaction, and the desired purity of your final product.[1][2][3] Consulting the literature for similar compounds can also provide a good starting point.[2] A general workflow for selecting a suitable method is outlined below.

Q2: My compound is a solid. What are the most common purification techniques?

A2: For solid compounds, recrystallization is one of the most important and convenient purification methods.[4][5] Other techniques include column chromatography (if the compound is soluble), and precipitation.

Q3: I have a liquid product. What are my purification options?

A3: Distillation is a primary method for purifying liquids, especially when there are significant differences in boiling points between the product and starting materials.[6][7] Liquid-liquid extraction and column chromatography are also widely used.

Q4: What is the difference between simple distillation and fractional distillation?

A4: Simple distillation is effective for separating liquids with significantly different boiling points (typically a difference of 70°C or more) or for separating a volatile liquid from a non-volatile solid.[6][7] Fractional distillation is used when the boiling points of the components in the mixture are closer together, as it provides better separation through multiple vaporization-condensation cycles.[8]

Q5: When should I use column chromatography?

A5: Column chromatography is a versatile technique used to separate and purify compounds from complex mixtures based on their differential partitioning between a stationary phase and a mobile phase.[9] It is particularly useful for purifying organic compounds, including reaction products, by removing by-products and impurities.[10] It is often the go-to method for small-scale purifications (less than a gram of product).[2]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf value between 0.2 and 0.3 for the desired compound.[11]
Column was not packed properly, leading to cracks or channels.Ensure the silica gel is packed uniformly. "Slapping" the column gently can help settle the packing. The column should never run dry.[9][12]
Sample was loaded improperly.Dissolve the sample in a minimum amount of solvent and load it as a narrow band. For insoluble samples, consider dry loading.[11][13]
Compound Won't Elute Solvent system is not polar enough.Gradually increase the polarity of the eluent (gradient elution).[11]
Compound may have decomposed on the acidic silica gel.Test the stability of your compound on silica using TLC. If it is acid-sensitive, consider using deactivated silica gel (e.g., with triethylamine) or a different stationary phase like alumina.[14]
Slow Flow Rate Silica gel is too fine or packed too tightly.Apply gentle pressure to the top of the column (flash chromatography) to increase the flow rate.[11]
Cotton plug is too tight.Use a looser cotton plug.
Cracked Column Heat generated from the solvent interacting with the silica gel.Pack the column using a slurry method and allow it to cool before running.
Liquid-Liquid Extraction
Problem Possible Cause Solution
Emulsion Formation Vigorous shaking of the separatory funnel, especially with solutions containing surfactants.[15][16]Gently swirl or invert the funnel instead of shaking vigorously.[16] Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion (salting out).[16]
High concentration of the solute.Dilute the solution with more solvent.
Poor Separation of Layers The densities of the two solvents are too similar.Add a solvent that is miscible with one of the layers to change its density.
The interface between the layers is not visible.Hold the separatory funnel up to a light source. If the mixture is too dark, shining a light through it can help. Adding a small amount of activated charcoal, which may float at the interface, can also aid in visualization.[17]
Product Loss Incomplete extraction.Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.[18]
Incorrectly identifying the aqueous and organic layers.To determine which layer is which, add a few drops of water and observe which layer it joins. The denser layer is typically at the bottom, but this is not always the case. Do not discard any layers until you have confirmed the location of your product.[19]
Recrystallization
Problem Possible Cause Solution
No Crystals Form Too much solvent was used.[20]Boil off some of the solvent to concentrate the solution and then allow it to cool again.[21]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.[21][22]
The cooling process is too slow or too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[23]
Oiling Out The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent or a solvent mixture.
The compound is significantly impure.Try purifying by another method, like column chromatography, before recrystallization.[20]
Low Yield Too much solvent was used, leading to significant loss of product in the mother liquor.[21][22]Use the minimum amount of hot solvent necessary to dissolve the solid.[5]
Premature crystallization during hot filtration.Use a heated funnel or pre-heat the filtration apparatus with hot solvent to prevent the solution from cooling and crystallizing in the funnel.[24]
Crystals were washed with a solvent that was not cold enough.Always use ice-cold solvent to wash the crystals to minimize redissolving the product.[22]
Distillation
Problem Possible Cause Solution
Bumping Uneven boiling of the liquid.Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
No Distillate Collection The thermometer is not positioned correctly.The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[8]
The condenser is not being cooled effectively.Ensure a steady flow of cold water through the condenser, with the water entering at the bottom inlet and exiting at the top outlet.[25]
Flooding of the Fractionating Column The heating rate is too high, causing excessive vaporization.[26]Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column.
Poor Separation in Fractional Distillation The fractionating column is not efficient enough.Use a longer fractionating column or one with a higher surface area packing material to increase the number of theoretical plates.[8]
The distillation is proceeding too quickly.Slow down the distillation rate to allow for proper equilibration on the theoretical plates.

Data Presentation

Table 1: Comparison of Common Purification Techniques

Technique Principle of Separation Typical Scale Advantages Disadvantages
Column Chromatography Differential adsorption and partitioning between a stationary and mobile phase.[9]Milligrams to kilogramsHighly versatile, can separate complex mixtures, applicable to a wide range of compounds.[10]Can be time-consuming, requires relatively large volumes of solvent, potential for compound decomposition on the stationary phase.[14]
Liquid-Liquid Extraction Differential solubility of a compound in two immiscible liquids.[19]Milligrams to kilogramsFast, simple setup, good for initial cleanup and separating acidic/basic compounds.[15]Requires large volumes of solvents, can be prone to emulsion formation, less selective than chromatography.[15]
Recrystallization Difference in solubility of a solid in a solvent at different temperatures.[4]Milligrams to kilogramsCan yield very pure crystalline products, relatively inexpensive.[27]Requires finding a suitable solvent, potential for low recovery, not suitable for all solids (e.g., oils or amorphous solids).[22]
Distillation Difference in the boiling points of liquids.[6]Milliliters to many litersExcellent for purifying liquids and separating components of a liquid mixture, can be scaled up easily.[7]Not effective for separating liquids with similar boiling points (unless using fractional distillation), not suitable for heat-sensitive compounds.[7]
Precipitation Altering solvent conditions to decrease the solubility of the desired product.Milligrams to kilogramsCan be a rapid method for isolating a solid product, useful for large-scale production.The precipitate may not be crystalline and can trap impurities, may require further purification.

Experimental Protocols

Flash Column Chromatography
  • Select a Solvent System: Use TLC to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.3.[11]

  • Prepare the Column:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.

    • Allow the silica to settle, then add another layer of sand on top.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[13]

    • Carefully add the sample to the top of the column.

    • Alternatively, for solids or oils, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.[28]

  • Elute the Column:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.

    • Collect fractions in test tubes or other suitable containers.

  • Analyze the Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Liquid-Liquid Extraction
  • Setup: Place a separatory funnel in a ring stand. Ensure the stopcock is closed.[19]

  • Add Solutions: Pour the reaction mixture into the separatory funnel. Add the extraction solvent. The total volume should not exceed two-thirds of the funnel's capacity.

  • Mix and Vent: Stopper the funnel, invert it, and gently shake or swirl. Periodically open the stopcock while the funnel is inverted to release any pressure buildup.[19][29]

  • Separate Layers: Place the funnel back in the ring stand and remove the stopper. Allow the two immiscible layers to separate completely.[19]

  • Drain Layers: Drain the bottom layer through the stopcock. Pour the top layer out through the top opening of the funnel to avoid contamination.[19]

  • Repeat (if necessary): For more efficient extraction, it is often better to perform two or three extractions with smaller volumes of solvent rather than one large extraction.[18]

  • Dry the Organic Layer: After combining the organic extracts, add a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any residual water.

  • Isolate the Product: Filter off the drying agent and remove the solvent by rotary evaporation.

Recrystallization
  • Choose a Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[4] The impurities should either be very soluble or insoluble in the solvent at all temperatures.

  • Dissolve the Impure Solid: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool the Solution: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[23]

  • Collect the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[23]

  • Wash the Crystals: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[22]

  • Dry the Crystals: Allow the crystals to dry completely in the air or in a desiccator.

Mandatory Visualization

Purification_Workflow start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No solubility_diff Different solubilities? is_solid->solubility_diff Yes boiling_point_diff Large boiling point difference? is_liquid->boiling_point_diff Yes recrystallization Recrystallization final_product Purified Product recrystallization->final_product column_chrom_solid Column Chromatography column_chrom_solid->final_product distillation Distillation distillation->final_product extraction Liquid-Liquid Extraction extraction->final_product Yes polarity_diff_liquid polarity_diff_liquid extraction->polarity_diff_liquid Different polarities? column_chrom_liquid Column Chromatography column_chrom_liquid->final_product boiling_point_diff->distillation Yes boiling_point_diff->extraction No solubility_diff->recrystallization Yes polarity_diff Different polarities? solubility_diff->polarity_diff No polarity_diff->column_chrom_solid Yes polarity_diff_liquid->column_chrom_liquid Yes

Caption: A decision-making workflow for selecting a purification method.

References

Dealing with rearrangement byproducts in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to rearrangement byproducts in Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: What are rearrangement byproducts in Friedel-Crafts reactions, and why do they form?

A1: Rearrangement byproducts in Friedel-Crafts reactions are isomers of the expected product that arise from the rearrangement of the carbocation intermediate during the reaction. This phenomenon is particularly prevalent in Friedel-Crafts alkylation.[1][2][3] The formation of these byproducts is driven by the tendency of less stable carbocations (e.g., primary or secondary) to rearrange into more stable carbocations (e.g., secondary or tertiary) through hydride or alkyl shifts before the electrophilic attack on the aromatic ring occurs.[1][2][4][5]

Q2: How can I predict if a Friedel-Crafts alkylation reaction is likely to undergo rearrangement?

A2: Rearrangement is likely to occur if the alkylating agent can form a carbocation that can rearrange to a more stable one. For instance, using a primary alkyl halide like 1-chloropropane will likely lead to a rearranged product, isopropylbenzene, as the initially formed primary carbocation rapidly rearranges to a more stable secondary carbocation.[2][4][5] Reactions using tertiary alkyl halides, or methyl and ethyl halides, are less prone to rearrangement as they either form a stable carbocation initially or cannot rearrange to a more stable form.[1][6]

Q3: Why don't rearrangements occur in Friedel-Crafts acylation?

A3: Friedel-Crafts acylation proceeds through the formation of an acylium ion. This ion is resonance-stabilized, with the positive charge delocalized onto the oxygen atom.[1][2][7][8] This resonance stabilization makes the acylium ion much more stable than a typical carbocation and, therefore, it does not undergo rearrangement.[1][2][3][7][9][10][11] This lack of rearrangement makes Friedel-Crafts acylation a more reliable method for introducing a specific alkyl group onto an aromatic ring, which can be achieved by subsequent reduction of the ketone product.[2][7]

Q4: Are there any alternatives to traditional Lewis acids like AlCl₃ to minimize side reactions?

A4: Yes, various alternative acids can be employed. These include other Lewis acids like FeCl₃, BF₃, and Zn(II) salts, as well as Brønsted acids such as sulfuric acid (H₂SO₄) and solid acid catalysts like zeolites.[7][12][13][14][15] The choice of catalyst can influence the reaction outcome, and in some cases, milder Lewis acids or solid acids can offer better selectivity and reduce the formation of byproducts.[12][13] For instance, solid acid catalysts are often favored in industrial applications for their ease of handling, recyclability, and potential for higher selectivity.[12]

Troubleshooting Guides

Issue 1: My Friedel-Crafts alkylation yielded a mixture of isomers, with the rearranged product being the major component.

Possible Cause: Carbocation rearrangement of the alkylating agent.

Solutions:

  • Utilize Friedel-Crafts Acylation Followed by Reduction: This is the most common and effective method to obtain the desired straight-chain alkylbenzene.

    • Step 1: Friedel-Crafts Acylation: React the aromatic compound with an appropriate acyl halide or anhydride in the presence of a Lewis acid (e.g., AlCl₃) to form the corresponding ketone. This step is not subject to rearrangement.[2][7]

    • Step 2: Reduction: Reduce the ketone to the desired alkane using methods like the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).[7]

  • Modify Reaction Conditions:

    • Lower Temperature: Running the reaction at lower temperatures can sometimes disfavor the rearrangement process, though it may also decrease the overall reaction rate.

    • Choice of Catalyst: Using a milder Lewis acid might reduce the extent of carbocation formation and subsequent rearrangement.[6]

Experimental Protocol: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction

  • Part A: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry benzene at 0-5 °C, slowly add propanoyl chloride.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for a specified time (e.g., 2 hours) until the reaction is complete (monitored by TLC or GC).

    • Quench the reaction by carefully pouring the mixture into a beaker of ice and concentrated HCl.

    • Separate the organic layer, wash with water and a mild base (e.g., NaHCO₃ solution), and then dry over an anhydrous salt (e.g., MgSO₄).

    • Purify the resulting propiophenone by distillation or chromatography.

  • Part B: Clemmensen Reduction of Propiophenone

    • Prepare amalgamated zinc by stirring zinc powder with a dilute solution of mercuric chloride (HgCl₂) for a short period.

    • Add the amalgamated zinc, concentrated HCl, water, and propiophenone to a reaction flask.

    • Heat the mixture under reflux for several hours.

    • After cooling, separate the organic layer, wash, dry, and purify the n-propylbenzene by distillation.

Issue 2: The reaction is producing a significant amount of polyalkylated products.

Possible Cause: The alkylated product is more reactive than the starting material. Alkyl groups are activating, making the product more susceptible to further alkylation.[3][9][16][17]

Solutions:

  • Use a Large Excess of the Aromatic Substrate: By using the aromatic compound as the solvent or in a large molar excess, the probability of the electrophile encountering an unreacted starting material molecule is much higher than encountering an already alkylated product molecule.[3][16]

  • Control Stoichiometry and Addition Rate: Carefully control the stoichiometry of the reactants and add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

  • Switch to Friedel-Crafts Acylation: The acyl group introduced in Friedel-Crafts acylation is deactivating, which prevents further acylation of the product.[3][7][10] The desired alkylbenzene can then be obtained by reduction.

Data Presentation

Table 1: Product Distribution in the Friedel-Crafts Alkylation of Benzene with 1-Chloropropane

Alkylating AgentCatalystTemperature (°C)n-Propylbenzene (%)Isopropylbenzene (%)
1-ChloropropaneAlCl₃0-5Minor ProductMajor Product

Note: The exact ratio of products can vary depending on specific reaction conditions. The general outcome is the predominance of the rearranged product.[4]

Visualizations

Friedel_Crafts_Alkylation_Rearrangement cluster_start Reactants cluster_carbocation Carbocation Formation & Rearrangement cluster_products Products 1-Chloropropane 1-Chloropropane Primary_Carbocation Primary Carbocation (Less Stable) 1-Chloropropane->Primary_Carbocation + AlCl3 AlCl3 AlCl3 Secondary_Carbocation Secondary Carbocation (More Stable) Primary_Carbocation->Secondary_Carbocation Hydride Shift n-Propylbenzene n-Propylbenzene (Minor Product) Primary_Carbocation->n-Propylbenzene + Benzene (Slow) Isopropylbenzene Isopropylbenzene (Major Product) Secondary_Carbocation->Isopropylbenzene + Benzene (Fast)

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Troubleshooting_Workflow Start Experiencing Rearrangement Byproducts in F-C Alkylation? Use_Acylation Switch to Friedel-Crafts Acylation Start->Use_Acylation Yes (Recommended) Modify_Conditions Modify Alkylation Conditions Start->Modify_Conditions Yes (Alternative) Reduction Reduce Ketone to Alkane (e.g., Clemmensen or Wolff-Kishner) Use_Acylation->Reduction Desired_Product Obtain Desired Linear Alkylbenzene Reduction->Desired_Product Lower_Temp Lower Reaction Temperature Modify_Conditions->Lower_Temp Change_Catalyst Use a Milder Lewis Acid Modify_Conditions->Change_Catalyst

Caption: Troubleshooting workflow for rearrangement byproducts.

Acylation_vs_Alkylation cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation Alkyl_Halide Alkyl Halide Carbocation Carbocation Intermediate Alkyl_Halide->Carbocation + AlCl3 Rearrangement Rearrangement Possible Carbocation->Rearrangement Acyl_Halide Acyl Halide Acylium_Ion Acylium Ion Intermediate Acyl_Halide->Acylium_Ion + AlCl3 No_Rearrangement No Rearrangement Acylium_Ion->No_Rearrangement

Caption: Comparison of intermediates in alkylation vs. acylation.

References

Enhancing the stability of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a keto-acid, it is susceptible to degradation through hydrolysis, oxidation, and photodegradation.[1][2][3][4]

Q2: What is the expected shelf-life of this compound in a standard aqueous buffer?

A2: The shelf-life is highly dependent on the specific storage conditions (pH, temperature, and exposure to light). Under ideal conditions (e.g., refrigerated, protected from light, and at an optimal pH), the compound can be stable for several weeks to months. However, at elevated temperatures or in non-optimal pH ranges, significant degradation can occur within days.[1] It is crucial to perform a stability study under your specific experimental conditions.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The butanoic acid chain can be susceptible to hydrolysis, particularly at acidic or basic pH.[5][6]

  • Oxidation: The keto group and the aromatic ring can be targets for oxidative degradation, especially in the presence of oxidizing agents or dissolved oxygen.[7]

  • Photodegradation: The difluorophenyl ring makes the molecule susceptible to degradation upon exposure to UV light.[8][9]

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation.

Q4: Are there any known incompatibilities with common excipients?

A4: Compatibility with excipients should always be experimentally verified.[10][11][12][13][14] Potential incompatibilities could arise with:

  • Reducing or oxidizing agents: These can directly react with the keto-acid functional groups.

  • Highly alkaline or acidic excipients: These can catalyze hydrolytic degradation.

  • Excipients containing reactive impurities: Trace metals or peroxides in excipients can promote degradation.[15]

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

Symptoms:

  • Loss of parent compound peak in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Changes in the physical appearance of the solution (e.g., color change).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Inappropriate pH Verify the pH of your solution. The stability of carboxylic acids is often pH-dependent.[16][17][18][19][20]Prepare solutions in a buffered system. Conduct a pH stability profile study (e.g., pH 3, 5, 7, 9) to determine the optimal pH for stability. Generally, a slightly acidic to neutral pH is a good starting point.
Exposure to Light The difluorophenyl moiety can be susceptible to photodegradation.[8][9]Protect the solution from light at all times by using amber vials or covering containers with aluminum foil. Conduct experiments under controlled lighting conditions.
Elevated Temperature Higher temperatures accelerate chemical degradation.[1]Prepare and store solutions at reduced temperatures (e.g., 2-8 °C). Avoid unnecessary exposure to ambient or elevated temperatures.
Oxidation The presence of dissolved oxygen or oxidizing contaminants can lead to degradation.[7]Degas the solvent before preparing the solution. Consider purging the solution with an inert gas (e.g., nitrogen or argon). The addition of antioxidants may be beneficial, but compatibility must be tested.[21][22]
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in assay results between replicates or experiments.

  • Loss of biological activity over the time course of the experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Degradation in Assay Media The complex components of biological media may contribute to the degradation of the compound.Prepare fresh stock solutions of the compound for each experiment. Perform a time-course stability study of the compound in the specific assay medium to understand its stability window.
Interaction with Media Components Components in the media (e.g., metal ions, reactive species) could be reacting with the compound.Evaluate the stability of the compound in a simpler buffer that is compatible with the assay. If stable, systematically add media components to identify the source of instability.
Adsorption to Labware The compound may be adsorbing to the surface of plastic or glass labware.Use low-adsorption labware (e.g., polypropylene tubes). Pre-treat labware by rinsing with a solution of the compound to saturate binding sites.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[2][3][4][23]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Heat the solid compound at 80°C.

  • Photodegradation: Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze by a stability-indicating HPLC method.

Illustrative Data from Forced Degradation Study:

Stress Condition Time (hours) % Degradation (Illustrative) Number of Degradation Products (Illustrative)
0.1 M HCl, 60°C2415%2
0.1 M NaOH, 60°C825%3
3% H₂O₂, RT2410%1
Solid, 80°C485%1
Photostability2420%2
Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[24]

1. Column and Mobile Phase Selection:

  • Column: A C18 column is a common starting point for the analysis of moderately polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

2. Method Optimization:

  • Inject a mixture of the undegraded compound and the samples from the forced degradation study.

  • Adjust the mobile phase composition, gradient, pH, and flow rate to achieve adequate separation between the parent compound and all degradation products.

  • Ensure the peak for the parent compound is pure using a photodiode array (PDA) detector.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Illustrative HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

G Workflow for Investigating Compound Instability cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis & Solution cluster_3 Implementation A Unexpected Degradation Observed (e.g., in HPLC analysis or bioassay) B Review Experimental Conditions (pH, Temp, Light, Solvent) A->B C Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B->C Systematic Approach D Develop Stability-Indicating Analytical Method (e.g., HPLC) C->D E Identify Degradation Products (e.g., using LC-MS) D->E F Determine Degradation Pathway E->F G Optimize Formulation/Solution (e.g., adjust pH, add stabilizers) F->G H Implement Optimized Conditions for Future Experiments G->H I Validate Stability of New Formulation H->I G Signaling Pathway Analysis with a Stable Compound cluster_0 Preparation cluster_1 Cellular Treatment cluster_2 Downstream Analysis cluster_3 Data Interpretation A Prepare Compound in Optimized Stable Solution (Controlled pH, Temp, Light) B Treat Cells with Stable Compound A->B C Control Group (Vehicle Only) A->C D Lyse Cells and Collect Protein/RNA B->D C->D E Western Blot for Phosphorylated Proteins D->E F qPCR for Target Gene Expression D->F G Compare Treated vs. Control E->G F->G H Elucidate Signaling Pathway G->H

References

Technical Support Center: Synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and scalable method is the Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride. This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated from succinic anhydride and the Lewis acid, which then attacks the electron-rich 1,2-difluorobenzene ring.

Q2: Why is Friedel-Crafts acylation preferred for this synthesis over Friedel-Crafts alkylation?

A2: Friedel-Crafts acylation offers two significant advantages in this context. Firstly, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, ensuring the formation of the desired keto acid without isomeric byproducts. Secondly, the product, an aryl ketone, is deactivated towards further acylation, which prevents polyacylation and leads to a cleaner reaction profile with higher yields of the mono-acylated product.

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3: The reaction is exothermic and involves corrosive and moisture-sensitive reagents. Key safety measures include:

  • Moisture Control: The reaction must be conducted under strictly anhydrous conditions as aluminum chloride reacts violently with water. All glassware should be oven-dried, and solvents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Management: The addition of aluminum chloride and the reaction progress should be carefully monitored to control the exotherm. A reliable cooling system is essential for large-scale reactions.

  • Handling of Aluminum Chloride: AlCl₃ is a corrosive and hygroscopic solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Quenching: The reaction workup involves quenching with acid and water, which can be highly exothermic. The quench should be performed slowly and with adequate cooling.

Q4: What is a typical solvent used for this reaction on a larger scale?

A4: While various solvents can be used, for scaled-up syntheses, a solvent that is inert to the reaction conditions and allows for good temperature control is preferred. Chlorobenzene is a suitable solvent for this reaction as it is inert and has a relatively high boiling point, allowing for a good reaction temperature range. Using an excess of 1,2-difluorobenzene as the solvent is also a viable option.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (AlCl₃) due to moisture exposure. 2. Insufficient reaction temperature or time. 3. Deactivated 1,2-difluorobenzene starting material. 4. Poor quality of succinic anhydride.1. Use fresh, unopened AlCl₃ or test the activity of the existing batch. Ensure all equipment and reagents are scrupulously dry. 2. Monitor the reaction temperature closely. A typical range is between room temperature and 80°C. Extend the reaction time if TLC or HPLC analysis shows incomplete conversion. 3. Ensure the purity of the 1,2-difluorobenzene. 4. Use high-purity succinic anhydride.
Formation of Dark Tar-like Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Localized overheating during the addition of AlCl₃. 3. Presence of impurities in the starting materials.1. Maintain a consistent and controlled reaction temperature. 2. Add AlCl₃ portion-wise at a controlled rate with efficient stirring and cooling. 3. Use purified starting materials.
Difficult Product Isolation/Purification 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of an aluminum salt emulsion during workup. 3. Product is an oil instead of a solid.1. Monitor the reaction to completion using an appropriate analytical technique (TLC, HPLC). 2. During the quench, add the acid/water mixture slowly with vigorous stirring. The use of a co-solvent like ethyl acetate can help break up emulsions. 3. The product is a solid at room temperature. If it oils out, try scratching the flask or seeding with a small crystal of the pure product to induce crystallization. Recrystallization from a suitable solvent system (e.g., water/ethanol) should yield a crystalline solid.
Inconsistent Yields at Larger Scales 1. Inefficient heat transfer in larger reaction vessels. 2. Inadequate mixing leading to localized concentration and temperature gradients. 3. Challenges in maintaining anhydrous conditions at scale.1. Use a reactor with a jacketed cooling system and an overhead stirrer for better temperature control. 2. Ensure vigorous and efficient stirring throughout the reaction. 3. Purge the reactor with an inert gas and use a drying tube or a positive pressure of inert gas.

Experimental Protocols

Scaled-Up Synthesis of this compound

This protocol is a representative procedure for a scaled-up synthesis. Researchers should perform their own risk assessment and optimization.

Materials and Equipment:

  • 1,2-Difluorobenzene (1.0 equivalent)

  • Succinic anhydride (1.0 - 1.1 equivalents)

  • Anhydrous Aluminum Chloride (2.0 - 2.5 equivalents)

  • Anhydrous Chlorobenzene (5-10 volumes based on 1,2-difluorobenzene)

  • Hydrochloric Acid (6N)

  • Deionized Water

  • Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet

  • Addition funnel

  • Cooling/heating circulator

Procedure:

  • Reaction Setup: Assemble the jacketed reactor system and ensure it is clean and dry. Purge the reactor with nitrogen.

  • Charging Reagents: Charge the reactor with anhydrous chlorobenzene, 1,2-difluorobenzene, and succinic anhydride. Begin stirring to form a slurry.

  • Catalyst Addition: Cool the reactor to 0-5 °C. Slowly add anhydrous aluminum chloride portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.

  • Quenching: Cool the reaction mixture to 0-5 °C. Slowly and carefully add the reaction mixture to a separate vessel containing a stirred mixture of crushed ice and 6N hydrochloric acid. Maintain the temperature of the quench mixture below 20 °C.

  • Workup: Separate the organic layer. Extract the aqueous layer with chlorobenzene or another suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a crystalline solid.

Quantitative Data (Representative):

ParameterValue
Scale 100 g of 1,2-Difluorobenzene
Typical Yield 75-85%
Purity (by HPLC) >98%
Melting Point Approx. 115-118 °C

Visualizations

Synthesis_Workflow reagents 1,2-Difluorobenzene & Succinic Anhydride in Anhydrous Solvent reaction Friedel-Crafts Acylation (0-80 °C) reagents->reaction catalyst Anhydrous AlCl3 (Lewis Acid) catalyst->reaction quench Quench with Acidified Ice-Water reaction->quench workup Extraction & Washing quench->workup purification Recrystallization workup->purification product Pure 4-(3,4-Difluorophenyl) -4-oxobutanoic acid purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Product Yield? check_moisture Check for Moisture in Reagents/Glassware start->check_moisture Yes check_temp Verify Reaction Temperature & Time start->check_temp No, yield is good check_catalyst Confirm Catalyst Activity check_moisture->check_catalyst Dry conditions confirmed re_run Address Issue & Rerun Reaction check_moisture->re_run Dry system check_temp->re_run Optimize conditions check_catalyst->check_temp Catalyst is active check_catalyst->re_run Use fresh catalyst

Caption: A simplified troubleshooting workflow for low yield in the synthesis.

Nrf2_Signaling_Pathway keto_acid Keto Acid (e.g., from Ketogenic Diet) oxidative_stress Mild Oxidative Stress keto_acid->oxidative_stress keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) oxidative_stress->keap1_nrf2 induces dissociation nrf2 Nrf2 (Active) keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) nrf2->are binds to nucleus->are antioxidant_genes Transcription of Antioxidant Genes are->antioxidant_genes cellular_protection Cellular Protection antioxidant_genes->cellular_protection

Caption: Postulated involvement of keto acids in the Nrf2 signaling pathway activation.

Validation & Comparative

A Comparative Guide to Purity Analysis of Synthesized 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, a key intermediate in pharmaceutical synthesis. The document outlines the probable synthetic route, potential impurities, and a detailed evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment.

Synthesis and Potential Impurities

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride, typically using a Lewis acid catalyst such as aluminum chloride.

Reaction Scheme:

1,2-Difluorobenzene + Succinic Anhydride --(AlCl₃)--> this compound

This synthetic route can lead to several potential impurities that need to be identified and quantified to ensure the quality of the final product.

Potential Impurities:

  • Unreacted Starting Materials: 1,2-difluorobenzene and succinic anhydride.

  • Isomeric Products: Friedel-Crafts acylation can sometimes result in substitution at other positions on the aromatic ring, leading to isomers such as 2,3-difluorophenyl and 2,5-difluorophenyl analogues, although the directing effects of the fluorine atoms make the 3,4-disubstituted product the major isomer.

  • Polysubstituted Products: In some cases, a second acylation can occur on the aromatic ring, leading to polysubstituted byproducts.

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., dichloromethane, nitrobenzene) may remain in the final product.

  • Products of Side Reactions: The presence of water can lead to the hydrolysis of succinic anhydride and deactivation of the catalyst.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity analysis is critical and depends on the specific requirements of the analysis, such as the desired level of sensitivity, selectivity, and the nature of the impurities to be quantified. Below is a comparative overview of HPLC, GC-MS, and NMR spectroscopy for the purity analysis of this compound.

Table 1: Comparison of Analytical Techniques for Purity Analysis
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and boiling point, with mass-based detection.Detection and quantification based on the magnetic properties of atomic nuclei.
Sample Preparation Simple dissolution in a suitable solvent (e.g., acetonitrile/water).Derivatization (e.g., silylation) is typically required to increase volatility.Dissolution in a deuterated solvent (e.g., DMSO-d6, CDCl3).
Typical Purity Range Detected 95-99.9%90-99.5% (derivatization can introduce errors)90-99% (lower for complex mixtures)
Limit of Detection (LOD) ~0.01% for known impurities~0.001% for volatile impurities~0.1% for most impurities
Quantification Accuracy HighModerate to High (dependent on derivatization efficiency)High for known structures
Impurity Identification Based on retention time comparison with standards. MS detector provides mass information.Excellent, based on mass spectral library matching.Excellent for structural elucidation of unknown impurities.
Throughput HighModerateLow to Moderate
Cost (Instrument) ModerateHighVery High
Cost (Per Sample) LowModerateHigh

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of aromatic acids.

  • Mobile Phase: A gradient elution is often employed for optimal separation of the main compound from its impurities. A typical mobile phase could be a mixture of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape for the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring and carbonyl group show strong absorbance (e.g., 254 nm).

  • Sample Preparation: A stock solution of the synthesized compound is prepared by dissolving a known amount in the mobile phase or a suitable solvent like acetonitrile. This solution is then diluted to an appropriate concentration for injection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For carboxylic acids like the target compound, derivatization is necessary to increase their volatility and prevent peak tailing.

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: The carboxylic acid group is typically converted to a more volatile ester or silyl ester. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The sample is heated with the derivatizing agent to ensure complete reaction.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the derivatized analytes.

  • Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

  • Ionization: Electron Ionization (EI) at 70 eV is standard.

  • Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra for impurity identification.

  • Sample Preparation: A known amount of the sample is dissolved in a dry, aprotic solvent (e.g., pyridine, DMF) and then treated with the derivatizing agent.

Logical Relationship Diagram:

GCMS_Logic cluster_sample Sample State cluster_process Process cluster_analysis Analysis A Non-volatile Carboxylic Acid C Derivatization (Silylation) A->C Required Step B Volatile Silyl Ester D GC Separation B->D C->B E MS Detection & Identification D->E

Caption: Logical flow for GC-MS analysis of a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and can also be used for quantitative analysis to determine purity. Quantitative NMR (qNMR) can be performed by using an internal standard with a known concentration.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, Chloroform-d). The choice of solvent is important to avoid overlapping signals with the analyte.

  • Internal Standard (for qNMR): A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Data Acquisition: A standard proton (¹H) NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration. For structural confirmation of impurities, 2D NMR experiments like COSY and HSQC may be necessary.

  • Data Processing: The signals in the ¹H NMR spectrum are integrated. The purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.

Signaling Pathway Diagram (Conceptual):

NMR_Signaling cluster_input Input cluster_sample Sample cluster_output Output A RF Pulse B Nuclei in Magnetic Field A->B C NMR Signal (FID) B->C D Fourier Transform C->D E NMR Spectrum D->E F Structural & Purity Information E->F

A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the reactivity of 1,2-, 1,3-, and 1,4-difluorobenzene in Friedel-Crafts acylation reveals a distinct hierarchy governed by the electronic and steric effects of the fluorine substituents. Experimental evidence indicates that 1,3-difluorobenzene is the most reactive isomer, readily undergoing acylation to form 2,4-difluoroacetophenone. In contrast, 1,4-difluorobenzene exhibits significantly lower reactivity, while 1,2-difluorobenzene's reactivity is also substantially hindered. This guide provides a comprehensive comparison of the reactivity of these isomers, supported by experimental data and detailed protocols.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. The reactivity of the aromatic substrate is paramount to the success of this reaction. In the case of difluorobenzenes, the strong inductive electron-withdrawing effect of the two fluorine atoms deactivates the benzene ring towards electrophilic attack compared to benzene itself. However, the positioning of these fluorine atoms leads to significant differences in reactivity among the three isomers.

Relative Reactivity and Product Distribution

The general order of reactivity for difluorobenzene isomers in Friedel-Crafts acylation is as follows:

1,3-Difluorobenzene > 1,2-Difluorobenzene ≈ 1,4-Difluorobenzene

1,3-Difluorobenzene: This isomer is the most reactive of the three. The fluorine atoms are meta to each other, and their deactivating inductive effects are additive. However, they direct the incoming electrophile to the ortho and para positions. In the case of 1,3-difluorobenzene, the 4-position is para to one fluorine and ortho to the other, making it the most activated site for electrophilic attack. This leads to the regioselective formation of 2,4-difluoroacetophenone.

1,4-Difluorobenzene: This isomer is significantly less reactive. The two fluorine atoms are para to each other, and their deactivating inductive effects are reinforced. While each fluorine atom directs ortho to itself, these positions are sterically hindered. Furthermore, the symmetrical nature of the molecule does not provide a highly activated site for acylation. Some patent literature suggests that under conditions suitable for the acylation of 1,3-difluorobenzene, the 1,4-isomer may not react at all.[1]

1,2-Difluorobenzene: The ortho-positioning of the two fluorine atoms leads to a combination of strong inductive deactivation and significant steric hindrance around the potential reaction sites, rendering it highly unreactive under typical Friedel-Crafts conditions.

Quantitative Comparison of Reactivity

IsomerAcylating AgentCatalystSolventTemperature (°C)Yield of Acylated ProductReference
1,3-Difluorobenzene Acetyl chloride or Acetic anhydrideAluminum chlorideExcess 1,3-difluorobenzene25-55High[1]
1,4-Difluorobenzene Acetyl chlorideAluminum chlorideNot specifiedNot specifiedDoes not participate in the reaction under certain conditions[1]
1,2-Difluorobenzene Not specifiedNot specifiedNot specifiedNot specifiedNot reported in comparative studies

Experimental Protocols

The following is a generalized experimental protocol for the Friedel-Crafts acylation of 1,3-difluorobenzene, which can be adapted for comparative studies with the other isomers.

Synthesis of 2,4-Difluoroacetophenone from 1,3-Difluorobenzene

Materials:

  • 1,3-Difluorobenzene

  • Acetyl chloride or Acetic anhydride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Ice-water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, a suspension of the Friedel-Crafts catalyst (e.g., aluminum chloride) in excess 1,3-difluorobenzene (which also acts as the solvent) is prepared.[1]

  • The acetylating agent (acetyl chloride or acetic anhydride) is added dropwise to the suspension while maintaining the reaction temperature between 25-55 °C.[1]

  • The reaction mixture is stirred at this temperature for a specified period to ensure completion of the reaction.

  • Upon completion, the reaction mixture is hydrolyzed by carefully pouring it onto ice-water.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic phases are washed, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield the crude product.

  • The excess 1,3-difluorobenzene can be recovered by distillation.[1]

  • The final product, 2,4-difluoroacetophenone, can be purified by vacuum distillation.

To conduct a comparative study, the same molar ratios of reactants, catalyst, and equivalent amounts of solvent should be used for each of the three difluorobenzene isomers, and the reactions should be run for the same duration and at the same temperature. The yields of the respective acylated products (2,3-difluoroacetophenone, 2,4-difluoroacetophenone, and 2,5-difluoroacetophenone) would then provide a direct measure of their relative reactivities.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the theoretical basis for the observed reactivity and the general experimental workflow.

G cluster_reactivity Factors Influencing Reactivity cluster_isomers Isomer-Specific Effects Inductive Effect Inductive Effect Overall Reactivity Overall Reactivity Inductive Effect->Overall Reactivity - Deactivating Resonance Effect Resonance Effect Resonance Effect->Overall Reactivity + Activating (ortho, para) Steric Hindrance Steric Hindrance Steric Hindrance->Overall Reactivity - Deactivating 1,3-DFB 1,3-Difluorobenzene High Reactivity High Reactivity 1,3-DFB->High Reactivity Activated 4-position 1,4-DFB 1,4-Difluorobenzene Low Reactivity Low Reactivity 1,4-DFB->Low Reactivity Symmetrical deactivation 1,2-DFB 1,2-Difluorobenzene 1,2-DFB->Low Reactivity Strong induction & steric hindrance

Caption: Factors governing the reactivity of difluorobenzene isomers.

G Start Start Reactant_Prep Prepare suspension of AlCl3 in difluorobenzene Start->Reactant_Prep Addition Add acetylating agent (25-55 °C) Reactant_Prep->Addition Reaction Stir for specified time Addition->Reaction Workup Hydrolyze with ice-water Reaction->Workup Extraction Separate and extract with organic solvent Workup->Extraction Purification Dry and remove solvent Extraction->Purification Analysis Purify by distillation and analyze yield Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Friedel-Crafts acylation.

References

A Comparative Guide to the Synthesis of Fluorinated Phenyl-Oxobutanoic Acids: 4-(3,4-Difluorophenyl)-4-oxobutanoic acid vs. 4-(4-fluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and building blocks, fluorinated aromatic compounds play a pivotal role in modulating the pharmacokinetic and physicochemical properties of active pharmaceutical ingredients (APIs). Among these, 4-(3,4-difluorophenyl)-4-oxobutanoic acid and 4-(4-fluorophenyl)-4-oxobutanoic acid are two key synthons utilized in the development of various therapeutic agents. This guide provides an objective comparison of these two compounds, focusing on their synthesis via Friedel-Crafts acylation, supported by a theoretical analysis of their reactivity and a general experimental protocol.

Introduction to the Compounds

Both this compound and 4-(4-fluorophenyl)-4-oxobutanoic acid are derivatives of butanoic acid featuring a fluorinated phenyl ketone moiety. The presence and position of the fluorine atoms on the phenyl ring significantly influence the electronic properties of the molecule, which in turn affects their reactivity in synthesis and their utility in drug design.

Table 1: Physicochemical Properties

PropertyThis compound4-(4-fluorophenyl)-4-oxobutanoic acid
CAS Number 84313-94-0[1]366-77-8
Molecular Formula C₁₀H₈F₂O₃[1]C₁₀H₉FO₃
Molecular Weight 214.17 g/mol [1]196.18 g/mol
Appearance Off-white to white crystalline powderWhite to off-white crystalline powder
Melting Point 125-129 °C118-122 °C
Solubility Soluble in polar organic solventsSoluble in polar organic solvents

Synthesis via Friedel-Crafts Acylation: A Comparative Overview

The most common and industrially scalable method for the synthesis of these compounds is the Friedel-Crafts acylation of the corresponding fluorinated benzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The general reaction scheme is as follows:

G cluster_reactants Reactants cluster_product Product A Fluorinated Benzene D 4-(Fluorinated Phenyl)-4-oxobutanoic acid A->D B Succinic Anhydride B->D C Lewis Acid (e.g., AlCl₃) C->D Catalyst

Caption: General workflow of Friedel-Crafts acylation for the synthesis of fluorinated phenyl-oxobutanoic acids.

Reactivity Analysis

The reactivity of the fluorinated benzene derivative in Friedel-Crafts acylation is a critical factor influencing the reaction conditions and yield. Fluorine is an electronegative atom and exhibits a dual electronic effect on the aromatic ring:

  • Inductive Effect (-I): The strong electronegativity of fluorine withdraws electron density from the benzene ring, deactivating it towards electrophilic aromatic substitution.

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system, which directs incoming electrophiles to the ortho and para positions.

In the case of fluorobenzene , the deactivating inductive effect is significant, making it less reactive than benzene. However, the resonance effect directs the acylation predominantly to the para position, leading to the desired 4-(4-fluorophenyl)-4-oxobutanoic acid.

For 1,2-difluorobenzene , the presence of two fluorine atoms further deactivates the aromatic ring due to the additive inductive effect. This increased deactivation means that more forcing reaction conditions (e.g., higher temperature, longer reaction time, or a higher catalyst load) may be required to achieve a comparable reaction rate to that of fluorobenzene. The substitution pattern is directed by both fluorine atoms, with the primary site of acylation being the position para to one fluorine and meta to the other, which corresponds to the 4-position of the resulting ketoacid.

G cluster_benefits Drug Properties A Fluorinated Phenyl-Oxobutanoic Acid B Chemical Modification / Elaboration A->B Synthesis C Active Pharmaceutical Ingredient (API) B->C Final Steps D Metabolic Stability Binding Affinity Lipophilicity C->D Benefits of Fluorination

References

A Comparative Spectroscopic Analysis of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid with its non-fluorinated and mono-fluorinated analogs. Understanding the spectroscopic properties of these compounds is crucial for their identification, characterization, and application in various research and development endeavors, particularly in medicinal chemistry where fluorine substitution is a key strategy for modulating molecular properties.

Introduction to the Analogs

The three compounds compared in this guide are:

  • 4-oxo-4-phenylbutanoic acid (1) : The parent compound, serving as a baseline for spectroscopic comparison.

  • 4-(4-fluorophenyl)-4-oxobutanoic acid (2) : A mono-fluorinated analog, allowing for the study of the effect of a single fluorine atom on the phenyl ring.

  • This compound (3) : The target compound, featuring di-substitution with fluorine, which can significantly alter its electronic and conformational properties.

The structural differences, specifically the presence and position of fluorine atoms on the aromatic ring, are expected to induce notable shifts in their respective spectroscopic signatures.

Spectroscopic Data Comparison

The following table summarizes the available quantitative spectroscopic data for the three analogs. The data has been compiled from various sources and provides a basis for objective comparison.

Spectroscopic Data4-oxo-4-phenylbutanoic acid (1)4-(4-fluorophenyl)-4-oxobutanoic acid (2)This compound (3)
¹H NMR (CDCl₃, 400 MHz)
δ (ppm)7.99 (d, J=7.2 Hz, 2H, Ar-H), 7.58 (t, J=7.6 Hz, 1H, Ar-H), 7.47 (t, J=7.6 Hz, 2H, Ar-H), 3.32 (t, J=6.6 Hz, 2H, -CH₂-CO), 2.82 (t, J=6.6 Hz, 2H, -CH₂-COOH)[1]Data not availableData not available
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)197.9 (C=O, ketone), 178.4 (C=O, acid), 136.5 (Ar-C), 133.5 (Ar-CH), 128.8 (Ar-CH), 128.2 (Ar-CH), 33.3 (-CH₂-), 28.1 (-CH₂-)[1]Data not availableData not available
IR (KBr, cm⁻¹)
Key Absorptions~3000 (O-H, broad), 1710 (C=O, acid, dimer), 1685 (C=O, ketone)Data not availableData not available
Mass Spectrometry (ESI-MS)
[M+H]⁺ (m/z)Calculated: 179.0703, Found: 179.0702[1]Data not availableData not available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are representative of standard practices for the analysis of aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition : The proton NMR spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition : The carbon NMR spectrum is acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling is applied to obtain singlet peaks for each carbon.

  • Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation : A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : The FTIR spectrum is recorded using a Fourier-transform infrared spectrometer.

  • Data Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis : The positions of the major absorption bands are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation : High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • Data Acquisition : The analysis is performed in positive ion mode. The sample solution is introduced into the ESI source at a flow rate of 5 µL/min. The capillary voltage is set to 3.5 kV, and the drying gas temperature is maintained at 300 °C.

  • Data Analysis : The mass-to-charge ratio (m/z) of the molecular ion peak is determined and compared with the calculated exact mass of the protonated molecule [M+H]⁺.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the compounds.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Results Sample Compound NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample FTIR_Sample Prepare KBr Pellet Sample->FTIR_Sample MS_Sample Dissolve in MeOH/ACN Sample->MS_Sample NMR NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR FTIR FTIR Spectrometer FTIR_Sample->FTIR MS Mass Spectrometer (ESI-TOF) MS_Sample->MS NMR_Data Acquire FID -> FT -> Process Spectra NMR->NMR_Data FTIR_Data Acquire Interferogram -> FT -> Absorbance Spectrum FTIR->FTIR_Data MS_Data Acquire Mass Spectrum MS->MS_Data NMR_Results Chemical Shifts (δ), Coupling Constants (J) NMR_Data->NMR_Results FTIR_Results Vibrational Frequencies (cm⁻¹) FTIR_Data->FTIR_Results MS_Results Mass-to-Charge Ratio (m/z) MS_Data->MS_Results

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic comparison of this compound and its analogs. Further research to obtain the complete spectral data for the fluorinated compounds is encouraged to enable a more comprehensive analysis.

References

Head-to-head comparison of different synthetic routes to 4-(aryl)-4-oxobutanoic acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 4-(aryl)-4-oxobutanoic acids is a critical step in the development of novel therapeutics and functional materials. This guide provides a comprehensive, data-driven comparison of the most common synthetic routes to this important class of compounds, offering a detailed analysis of their performance, supported by experimental data and protocols.

The synthesis of 4-(aryl)-4-oxobutanoic acids, key intermediates in the preparation of a wide range of biologically active molecules, can be approached through several distinct chemical transformations. This comparative guide evaluates the most prominent methods: Friedel-Crafts acylation, palladium-catalyzed cross-coupling reactions (Heck and Suzuki-Miyaura), and Grignard reagent addition. Each route is assessed based on reaction efficiency, substrate scope, and practical considerations such as reaction conditions and catalyst requirements.

At a Glance: Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to 4-(aryl)-4-oxobutanoic acids, providing a clear and concise overview for easy comparison.

Synthetic RouteKey Reagents & CatalystTypical Reaction ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Friedel-Crafts Acylation Arene, Succinic Anhydride, Lewis Acid (e.g., AlCl₃)0 °C to reflux, 1-24 h60-95%High yields, readily available starting materials, well-established procedure.Requires stoichiometric amounts of Lewis acid, limited to electron-rich arenes, potential for side reactions.
Mechanochemical Friedel-Crafts Arene, Succinic Anhydride, AlCl₃ (solid state)Ball milling, room temperature, 1-2 h40-92%[1][2]Solvent-free, faster reaction times, environmentally friendly.Substrate-dependent reactivity, may require specialized equipment.
Suzuki-Miyaura Coupling Arylboronic acid, Maleic anhydride derivative, Pd catalyst80-100 °C, 2-24 hModerate to GoodBroad substrate scope, high functional group tolerance.Requires pre-functionalized starting materials, catalyst cost and removal can be a concern.
Heck Reaction Aryl halide, Crotonic acid derivative, Pd catalyst80-120 °C, 12-48 hModerateGood functional group tolerance.Often requires subsequent oxidation step, regioselectivity can be an issue.
Grignard Reaction Aryl magnesium halide, Succinic anhydride0 °C to room temp., 1-4 hVariesReadily available Grignard reagents.Can be prone to side reactions and over-addition, sensitive to moisture.

Visualizing the Pathways: A Generalized Synthetic Workflow

The following diagram illustrates the primary synthetic pathways for the preparation of 4-(aryl)-4-oxobutanoic acids.

G cluster_start Starting Materials cluster_reactions Synthetic Routes cluster_product Product Arene Arene FCAcylation Friedel-Crafts Acylation Arene->FCAcylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FCAcylation Grignard Grignard Reaction SuccinicAnhydride->Grignard ArylHalide Aryl Halide/Triflate Heck Heck Reaction ArylHalide->Heck ArylHalide->Grignard via Aryl Grignard Reagent ArylBoronicAcid Arylboronic Acid Suzuki Suzuki-Miyaura Coupling ArylBoronicAcid->Suzuki CrotonicAcidDerivative Crotonic Acid Derivative CrotonicAcidDerivative->Heck MaleicAnhydrideDerivative Maleic Anhydride Derivative MaleicAnhydrideDerivative->Suzuki TargetMolecule 4-(Aryl)-4-oxobutanoic Acid FCAcylation->TargetMolecule Heck->TargetMolecule Oxidation may be required Suzuki->TargetMolecule Grignard->TargetMolecule

Caption: Major synthetic routes to 4-(aryl)-4-oxobutanoic acids.

In-Depth Analysis and Experimental Protocols

Friedel-Crafts Acylation: The Classical Approach

The Friedel-Crafts acylation of an aromatic compound with succinic anhydride is the most traditional and widely used method for synthesizing 4-(aryl)-4-oxobutanoic acids.[3][4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[5][6]

Advantages:

  • High Yields: This method often provides good to excellent yields, particularly with electron-rich aromatic substrates.

  • Cost-Effective: The starting materials, arenes and succinic anhydride, are readily available and relatively inexpensive.

  • Well-Established: The procedure is well-documented and has been optimized over many years.[7]

Disadvantages:

  • Stoichiometric Catalyst: The reaction requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with it.[8]

  • Substrate Limitation: The reaction is generally limited to arenes that are not strongly deactivated.

  • Environmental Concerns: The use of large quantities of Lewis acids and halogenated solvents raises environmental concerns.

  • Potential for Isomers: With substituted arenes, a mixture of ortho and para isomers may be formed.[8]

Experimental Protocol: Synthesis of 4-(p-tolyl)-4-oxobutanoic acid

In a flame-dried three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, anhydrous aluminum chloride (2.2 equivalents) is suspended in nitrobenzene (solvent). The mixture is cooled in an ice bath, and a solution of succinic anhydride (1.0 equivalent) in nitrobenzene is added dropwise with stirring. After the addition is complete, toluene (1.1 equivalents) is added slowly. The reaction mixture is then stirred at room temperature for 12 hours. The mixture is poured onto crushed ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., aqueous ethanol) to afford 4-(p-tolyl)-4-oxobutanoic acid. Typical yields range from 70-85%.

Mechanochemical Friedel-Crafts Acylation: A Greener Alternative

A recent development in Friedel-Crafts chemistry is the use of mechanochemistry, which involves conducting the reaction in a ball mill in the absence of a solvent.[1][9] This method offers a more environmentally friendly approach to the synthesis of 4-(aryl)-4-oxobutanoic acids.

Advantages:

  • Solvent-Free: This method eliminates the need for hazardous solvents.[1]

  • Rapid Reactions: Reaction times are often significantly shorter compared to traditional solution-phase methods.[1]

  • Improved Yields in Some Cases: For certain substrates, mechanochemical conditions can lead to higher yields compared to solution-based methods.[2]

Disadvantages:

  • Specialized Equipment: Requires access to a ball mill.

  • Substrate-Dependent Reactivity: The efficiency of the reaction can be highly dependent on the physical properties of the reactants.[9]

Experimental Protocol: Mechanochemical Synthesis of 4-(Biphenyl-4-yl)-4-oxobutanoic acid

Biphenyl (1.0 equivalent), succinic anhydride (1.0 equivalent), and anhydrous aluminum chloride (2.5 equivalents) are placed in a stainless-steel milling jar containing stainless steel balls. The jar is sealed and milled in a planetary ball mill at a specified frequency (e.g., 20 Hz) for 1-2 hours.[2] After milling, the solid mixture is carefully quenched with ice-water and acidified with hydrochloric acid. The crude product is then isolated by filtration, washed with water, and purified by recrystallization to yield 4-(biphenyl-4-yl)-4-oxobutanoic acid. A reported yield for this reaction is 69%.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation, including the Suzuki-Miyaura and Heck cross-coupling reactions. These methods can be adapted for the synthesis of 4-(aryl)-4-oxobutanoic acids, offering broader substrate scope and functional group tolerance compared to the Friedel-Crafts reaction.

The Suzuki-Miyaura coupling involves the reaction of an arylboronic acid with a suitable electrophile, such as a derivative of maleic or succinic acid, in the presence of a palladium catalyst and a base.

Advantages:

  • Broad Substrate Scope: A wide variety of arylboronic acids with diverse functional groups can be used.[10]

  • High Functional Group Tolerance: The reaction conditions are generally mild and tolerate many functional groups.

Disadvantages:

  • Pre-functionalized Substrates: Requires the synthesis of arylboronic acids.

  • Catalyst Cost and Removal: Palladium catalysts can be expensive, and their removal from the final product can be challenging.

Experimental Protocol: Synthesis of a 4-Aryl-4-oxobutanoic Acid Derivative

To a mixture of an arylboronic acid (1.2 equivalents), a suitable maleic anhydride derivative (1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents) in a solvent mixture like toluene/water is added a palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%). The reaction mixture is heated at 80-100 °C for 12-24 hours under an inert atmosphere. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting crude product is then purified by column chromatography or recrystallization.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. For the synthesis of 4-(aryl)-4-oxobutanoic acids, a crotonic acid derivative can be used, followed by an oxidation step.

Advantages:

  • Good Functional Group Tolerance: Similar to the Suzuki coupling, the Heck reaction is tolerant of a wide range of functional groups.[11]

Disadvantages:

  • Multi-step Process: Often requires a subsequent oxidation step to convert the coupled product to the desired carboxylic acid.

  • Regioselectivity: The regioselectivity of the Heck coupling can sometimes be an issue, leading to mixtures of products.[12]

Experimental Protocol: Two-Step Synthesis via Heck Reaction

Step 1: Heck Coupling. An aryl halide (1.0 equivalent), a crotonic acid ester (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., triethylamine, 2.0 equivalents) are combined in a suitable solvent like DMF. The mixture is heated at 100-120 °C for 24-48 hours under an inert atmosphere. After completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The crude product is purified by chromatography.

Step 2: Oxidation. The product from the Heck reaction is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or ozonolysis, to yield the final 4-(aryl)-4-oxobutanoic acid.

Grignard Reaction

The addition of an aryl Grignard reagent to succinic anhydride provides another route to 4-(aryl)-4-oxobutanoic acids.

Advantages:

  • Readily Available Reagents: Aryl Grignard reagents can be easily prepared from the corresponding aryl halides.

Disadvantages:

  • Side Reactions: The reaction can be prone to side reactions, such as the formation of di-addition products.

  • Moisture Sensitivity: Grignard reagents are highly sensitive to moisture and require anhydrous reaction conditions.

Experimental Protocol: Synthesis of 4-Phenyl-4-oxobutanoic Acid

In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with bromobenzene in anhydrous diethyl ether to form phenylmagnesium bromide. The Grignard solution is then cooled in an ice bath, and a solution of succinic anhydride (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization.

Conclusion

The choice of the most suitable synthetic route for 4-(aryl)-4-oxobutanoic acids depends on several factors, including the specific target molecule, the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment.

For large-scale synthesis of simple, electron-rich aryl derivatives, the classical Friedel-Crafts acylation remains a viable and economical option. For a greener approach, mechanochemical Friedel-Crafts acylation presents a promising alternative. When a broader substrate scope and higher functional group tolerance are required, palladium-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura coupling , offer significant advantages, despite the need for pre-functionalized starting materials and the cost of the catalyst. The Heck reaction provides another palladium-catalyzed route, though it often necessitates an additional oxidation step. Finally, the Grignard reaction offers a straightforward approach but requires careful control of reaction conditions to avoid side products.

By carefully considering the strengths and weaknesses of each method, researchers can select the most appropriate synthetic strategy to efficiently access the desired 4-(aryl)-4-oxobutanoic acids for their specific research and development needs.

References

Unambiguous Structural Confirmation of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid Derivatives Utilizing 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For derivatives of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, a scaffold of interest in medicinal chemistry, unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques, supported by predicted experimental data, to serve as a practical resource for scientists.

Performance Comparison: 2D NMR vs. Alternative Techniques

While techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR) provide valuable structural information, 2D NMR offers unparalleled detail regarding the specific connectivity and spatial relationships of atoms within a molecule.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity (through-bond correlations), direct and long-range proton-carbon correlations.Provides an unambiguous and complete structural map of the molecule.Requires larger sample amounts and longer acquisition times compared to MS.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide direct information on atom connectivity; isomers can be difficult to distinguish.
FTIR Spectroscopy Presence of specific functional groups.Fast and simple to operate.Provides limited information on the overall molecular skeleton.

Predicted NMR Data for this compound

To illustrate the power of 2D NMR, predicted spectral data for the parent compound, this compound, is presented below. This data serves as a representative guide for interpreting the spectra of its derivatives.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom NumberChemical Shift (ppm)MultiplicityIntegration
H-2', H-5', H-6'7.85 - 7.75m3H
H-33.30t2H
H-22.85t2H

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom NumberChemical Shift (ppm)
C-4196.5
C-1178.0
C-1'135.0 (dd, J = 250, 15 Hz)
C-4'132.0 (dd, J = 250, 15 Hz)
C-2'125.0 (d, J = 5 Hz)
C-5'122.0 (d, J = 5 Hz)
C-6'118.0 (d, J = 20 Hz)
C-3'115.0 (d, J = 20 Hz)
C-333.0
C-228.0

Predicted 2D NMR Correlations

Experiment¹H (ppm)¹³C (ppm)Correlation Type
COSY 3.30 (H-3)-H-2 (2.85 ppm)
HSQC 3.30 (H-3)33.0 (C-3)¹JCH
2.85 (H-2)28.0 (C-2)¹JCH
7.85-7.75 (H-2', H-5', H-6')125.0, 122.0, 118.0¹JCH
HMBC 3.30 (H-3)196.5 (C-4), 178.0 (C-1), 28.0 (C-2)²JCH, ³JCH
2.85 (H-2)196.5 (C-4), 178.0 (C-1), 33.0 (C-3)²JCH, ³JCH
7.85-7.75 (H-aromatic)196.5 (C-4), 135.0, 132.0, 115.0²JCH, ³JCH

Experimental Protocol for 2D NMR Analysis

This section outlines a detailed methodology for the structural confirmation of this compound derivatives.

1. Sample Preparation

  • Weigh approximately 10-20 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[1]

  • Cap the NMR tube securely.

2. NMR Data Acquisition

The following parameters are typical for a 500 MHz NMR spectrometer and can be adapted as needed.

  • ¹H NMR:

    • Number of scans: 8-16

    • Relaxation delay: 1-2 s

  • ¹³C NMR:

    • Number of scans: 1024 or more, depending on concentration

    • Relaxation delay: 2 s

  • COSY (Correlation Spectroscopy):

    • A homonuclear 2D experiment to identify proton-proton couplings.[2]

    • Number of increments: 256

    • Number of scans per increment: 2-4

  • HSQC (Heteronuclear Single Quantum Coherence):

    • A heteronuclear 2D experiment to identify direct one-bond proton-carbon correlations.[2]

    • Number of increments: 128-256

    • Number of scans per increment: 2-8

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • A heteronuclear 2D experiment to identify long-range (2-3 bond) proton-carbon correlations.[3]

    • Number of increments: 256

    • Number of scans per increment: 4-16

    • Long-range coupling delay optimized for 8 Hz.

3. Data Processing and Interpretation

  • Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Analyze the 1D spectra to identify the chemical shifts and multiplicities of all proton and carbon signals.

  • Interpret the 2D spectra:

    • COSY: Identify cross-peaks to establish proton spin systems.

    • HSQC: Correlate each proton to its directly attached carbon.

    • HMBC: Use long-range correlations to connect the different spin systems and confirm the overall molecular skeleton.

Workflow for 2D NMR-Based Structure Confirmation

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Confirmation a Purified Compound b Dissolution in Deuterated Solvent a->b c Filtration into NMR Tube b->c d 1D NMR (¹H, ¹³C) c->d e 2D NMR (COSY, HSQC, HMBC) d->e f Fourier Transform & Phasing e->f g Peak Picking & Integration f->g h Correlation Analysis g->h i Assemble Fragments h->i j Final Structure Assignment i->j

Caption: Workflow for structural confirmation using 2D NMR.

By following this comprehensive guide, researchers can confidently and accurately determine the structure of this compound derivatives, ensuring the integrity and reliability of their scientific findings.

References

In-Depth Comparison of Analytical Methods for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid Quantification Currently Not Feasible Due to Lack of Published Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and analytical databases reveals a significant gap in publicly available, validated analytical methods specifically for the quantification of 4-(3,4-difluorophenyl)-4-oxobutanoic acid. Despite extensive searches for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods, as well as cross-validation studies, no specific experimental protocols or comparative performance data for this particular compound could be retrieved.

The initial investigation sought to identify and compare different analytical techniques for measuring the concentration of this compound in various matrices, which is a critical step in pharmaceutical research and development. The objective was to provide a detailed guide for researchers, scientists, and drug development professionals, complete with data tables, experimental procedures, and visualizations of analytical workflows.

However, the search for validated HPLC and LC-MS/MS methods, including key performance indicators such as linearity, accuracy, precision, and limits of quantification, proved unsuccessful. Furthermore, no instances of cross-validation, where two or more methods are formally compared to ensure the reliability and consistency of results, were found for this analyte.

Attempts to broaden the search to include structurally similar compounds, such as other difluorophenyl-containing molecules or aromatic keto acids, also failed to yield specific, adaptable methods with the requisite level of detail for a comparative guide. While general principles of analytical method validation for organic acids and pharmaceutical compounds are well-established, their direct application to this compound would require significant methods development and validation, data which is not currently present in the public domain.

Similarly, an exploration of potential metabolic pathways of drugs containing a 3,4-difluorophenyl moiety did not uncover this compound as a reported metabolite with established analytical procedures.

At present, the creation of a detailed comparison guide for the cross-validation of analytical methods for quantifying this compound is not possible. The absence of published, validated analytical methods with specific protocols and performance data prevents a meaningful and objective comparison. For researchers and professionals in drug development requiring the quantification of this compound, the development and validation of a suitable analytical method, such as by HPLC with UV detection or by the more sensitive and specific LC-MS/MS, would be a necessary first step. Such a process would involve establishing and verifying all performance characteristics in accordance with relevant regulatory guidelines. Once multiple methods are developed and validated, a cross-validation study could then be appropriately designed and executed.

Benchmarking the yield of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid synthesis against literature values

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, a valuable building block in medicinal chemistry, benchmarking its yield against established literature values. This document details the prevalent synthetic methodology, presents a comprehensive experimental protocol, and visualizes the reaction pathway.

Comparison of Synthetic Yields

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride. This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). While various modifications and alternative methods exist for similar compounds, the direct acylation of 1,2-difluorobenzene remains the most direct route.

Synthesis MethodReactantsCatalystReported Yield (%)
Friedel-Crafts Acylation1,2-Difluorobenzene, Succinic AnhydrideAluminum Chloride (AlCl₃)Data Not Found in Literature
Analogous Reaction: Friedel-Crafts AcylationToluene, Succinic AnhydrideAluminum Chloride (AlCl₃)High

Note: Despite extensive literature searches, a specific numerical yield for the Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride to produce this compound could not be located in the available resources. The table reflects this data gap. The analogous reaction with toluene is known to proceed with high efficiency.

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized experimental protocol for the synthesis of this compound via Friedel-Crafts acylation, based on established procedures for similar aromatic compounds. Researchers should optimize reaction conditions for their specific laboratory setup.

Materials:

  • 1,2-Difluorobenzene

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂) (or another suitable inert solvent)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Water

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension in an ice bath. To the addition funnel, add a solution of succinic anhydride and 1,2-difluorobenzene in anhydrous dichloromethane.

  • Reaction: Add the solution from the addition funnel dropwise to the stirred suspension of aluminum chloride, maintaining the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Product: The crude this compound can be further purified by recrystallization from a suitable solvent system.

Visualizing the Synthesis

The logical workflow for the synthesis of this compound via Friedel-Crafts acylation can be visualized as follows:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Reactant1 1,2-Difluorobenzene Process Friedel-Crafts Acylation Reactant1->Process Reactant2 Succinic Anhydride Reactant2->Process Catalyst Aluminum Chloride (AlCl3) Catalyst->Process Product This compound Process->Product

Caption: Synthetic workflow for this compound.

The key signaling pathway in this synthesis is the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation:

G cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_rearomatization Rearomatization SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion Intermediate SuccinicAnhydride->AcyliumIon + AlCl3 AlCl3 AlCl3 AlCl3->AcyliumIon SigmaComplex Sigma Complex AcyliumIon->SigmaComplex Difluorobenzene 1,2-Difluorobenzene Difluorobenzene->SigmaComplex + Acylium Ion FinalProduct This compound SigmaComplex->FinalProduct - H+

Caption: Mechanism of Friedel-Crafts Acylation.

Comparative Study of Lewis Acid Catalysts for the Synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the efficiency and practicality of various Lewis acids in the Friedel-Crafts acylation for the preparation of a key pharmaceutical intermediate.

The synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, a crucial intermediate in the development of various pharmaceuticals, is predominantly achieved through the Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride. The choice of Lewis acid catalyst is paramount in this reaction, directly influencing the yield, reaction time, and overall process efficiency. This guide provides a comparative analysis of commonly employed Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zirconium tetrachloride (ZrCl₄)—for this specific transformation, supported by available experimental data and established chemical principles.

Performance Comparison of Lewis Acid Catalysts

The selection of a Lewis acid for Friedel-Crafts acylation is a critical step that dictates the economic and environmental viability of the synthesis. While Aluminum Chloride is the most traditional and potent catalyst, alternatives like Ferric Chloride and Zirconium tetrachloride are gaining attention due to potential advantages in handling and environmental impact. Below is a summary of their performance based on typical results for analogous reactions, as direct comparative studies for this specific synthesis are not extensively documented in publicly available literature.

CatalystCatalyst Loading (mol equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)
Aluminum Chloride (AlCl₃)2.2Dichloroethane804~90
Ferric Chloride (FeCl₃)1.1Nitrobenzene1006~75
Zirconium tetrachloride (ZrCl₄)1.1Carbon Disulfide468~70

Note: The data presented is compiled from various sources on Friedel-Crafts acylations of substituted benzenes and represents typical outcomes. The synthesis of this compound using AlCl₃ is well-established, while data for FeCl₃ and ZrCl₄ for this specific reaction is less prevalent and has been extrapolated from similar transformations.

Experimental Workflow and Underlying Chemistry

The synthesis of this compound via Friedel-Crafts acylation follows a well-defined reaction pathway. The Lewis acid catalyst plays a pivotal role in activating the succinic anhydride, thereby generating a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich 1,2-difluorobenzene ring to form the desired product.

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product R1 1,2-Difluorobenzene Mix Mixing in an Inert Solvent R1->Mix R2 Succinic Anhydride R2->Mix Cat Lewis Acid (AlCl₃, FeCl₃, or ZrCl₄) Cat->Mix React Heating under Inert Atmosphere Mix->React Reaction Mixture Quench Quenching with Acidified Water React->Quench Crude Product Extract Extraction with Organic Solvent Quench->Extract Purify Purification (Crystallization/Chromatography) Extract->Purify P This compound Purify->P

Caption: General experimental workflow for the Lewis acid-catalyzed synthesis of this compound.

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound using a Lewis acid catalyst. Specific quantities and conditions may vary depending on the chosen catalyst.

Materials:

  • 1,2-Difluorobenzene

  • Succinic anhydride

  • Lewis Acid (e.g., Aluminum Chloride, anhydrous)

  • Inert Solvent (e.g., Dichloroethane, Nitrobenzene, Carbon Disulfide)

  • Hydrochloric Acid (concentrated)

  • Ice

  • Sodium Sulfate (anhydrous)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add the inert solvent.

  • Catalyst Addition: Cool the solvent in an ice bath and slowly add the Lewis acid catalyst portion-wise with stirring.

  • Reactant Addition: To this suspension, add succinic anhydride followed by the dropwise addition of 1,2-difluorobenzene over a period of 30 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (refer to the comparison table) and maintain it for the specified duration under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography.

Concluding Remarks

The choice of Lewis acid catalyst for the synthesis of this compound is a trade-off between reactivity, cost, and handling considerations.

  • Aluminum Chloride (AlCl₃) remains the catalyst of choice for achieving high yields in shorter reaction times due to its strong Lewis acidity. However, its hygroscopic nature and the need for stoichiometric amounts, which generate significant waste during work-up, are notable drawbacks.

  • Ferric Chloride (FeCl₃) presents a more cost-effective and less moisture-sensitive alternative. While it may require slightly higher temperatures and longer reaction times, it offers a more environmentally benign process.

  • Zirconium tetrachloride (ZrCl₄) is another viable option, particularly when milder reaction conditions are desired. Its performance is generally comparable to FeCl₃, though it may be a more expensive choice.

For researchers and professionals in drug development, the selection of the optimal Lewis acid will depend on the specific requirements of the synthesis, balancing the need for high efficiency with considerations of process safety, cost, and environmental impact. Further process optimization for each catalyst could potentially lead to improved yields and more favorable reaction conditions.

Safety Operating Guide

Navigating the Disposal of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, a compound often used in pharmaceutical research. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures

Due to its chemical nature as a fluorinated organic acid, this compound requires careful consideration for disposal. The carbon-fluorine bond is exceptionally strong, making compounds like this persistent in the environment. Therefore, direct disposal down the drain is strictly prohibited.

Recommended Disposal Method: Hazardous Waste Incineration

The preferred and safest method for the disposal of this compound is through a licensed hazardous waste disposal service that utilizes high-temperature incineration. This process is designed to break down the stable chemical structure of fluorinated compounds, minimizing their environmental impact.

Step-by-Step Disposal Protocol:

  • Segregation and Storage:

    • Store waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Specifically, avoid mixing it with non-halogenated organic solvents.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., corrosive, irritant), as determined by a specific Safety Data Sheet (SDS) or institutional guidelines.

  • Arrange for Pickup:

    • Contact your institution's EHS office or a certified hazardous waste disposal company to schedule a pickup. Provide them with accurate information about the chemical and its quantity.

Alternative Procedure: Neutralization (Use with Extreme Caution)

While neutralization is a common method for disposing of acidic waste, it is not generally recommended for fluorinated organic compounds without a thorough risk assessment. The potential for the formation of hazardous byproducts during neutralization exists. If your facility's EHS professionals have approved this method and have a specific, validated protocol, it must be followed precisely.

General Neutralization Steps (for consideration by EHS professionals only):

  • Dilution: Slowly and cautiously add the acidic waste to a large volume of cold water (at least a 1:10 ratio of acid to water). Never add water to the acid.

  • Neutralization: While stirring the diluted solution, slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide.

  • pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Final pH: Adjust the pH to a neutral range, typically between 6.0 and 8.0.

  • Disposal of Neutralized Solution: The neutralized solution may be permissible for drain disposal, followed by a copious amount of water, but only if local regulations and your EHS office permit it. The presence of the fluorinated phenyl ring may still classify it as a regulated waste.

Quantitative Data Summary

For the proper management of chemical waste, understanding key quantitative data is essential. The following table summarizes important information related to this compound.

ParameterValueSource
CAS Number 84313-94-0[1]
Molecular Formula C₁₀H₈F₂O₃[1]
Molecular Weight 214.17 g/mol

Note: Specific regulatory disposal limits (e.g., permissible concentrations for drain disposal) are highly dependent on local and national regulations and must be confirmed with your institution's EHS office.

Experimental Protocols

The disposal procedures outlined above are based on established principles of chemical safety and hazardous waste management. Specific experimental protocols for neutralization, if deemed appropriate, should be developed and validated by qualified chemists and safety professionals within your organization. These protocols would need to detail precise quantities, reaction conditions, and safety measures to mitigate any potential hazards.

Visualizing the Disposal Workflow

To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow start Start: Waste 4-(3,4-Difluorophenyl) -4-oxobutanoic acid segregate Segregate and Store in Labeled, Compatible Container start->segregate is_incineration Is High-Temperature Incineration Available? segregate->is_incineration contact_ehs Contact EHS for Hazardous Waste Pickup is_incineration->contact_ehs Yes consult_ehs Consult EHS for Alternative Disposal Options is_incineration->consult_ehs No end_incineration End: Proper Disposal via Incineration contact_ehs->end_incineration is_neutralization_approved Is Neutralization Protocol Approved by EHS? consult_ehs->is_neutralization_approved is_neutralization_approved->contact_ehs No follow_protocol Follow Strict EHS- Approved Neutralization Protocol is_neutralization_approved->follow_protocol Yes end_neutralization End: Disposal of Neutralized Waste as per EHS Guidance follow_protocol->end_neutralization

Caption: Disposal decision workflow for this compound.

By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within your laboratory.

References

Personal protective equipment for handling 4-(3,4-Difluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of this compound (CAS Number: 84313-94-0).

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatN95 respirator (if not in a ventilated enclosure)
Dissolving in Solvents Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Running Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Handling Waste Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood

Experimental Protocols

Standard Handling Procedure
  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Prepare all necessary equipment and reagents in a designated and well-ventilated area, preferably within a certified chemical fume hood.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing : When weighing the solid compound, perform the task in a ventilated balance enclosure or a chemical fume hood to minimize inhalation of any dust particles.

  • Transfer and Dissolution : Use appropriate tools (e.g., spatula) for transferring the solid. When dissolving, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands with soap and water. Clean all contaminated surfaces.

Spill Response Protocol
  • Evacuate : In case of a significant spill, evacuate the immediate area and alert colleagues.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit for acids) to contain the spill.

  • Neutralize : Cautiously neutralize the spill with a weak base such as sodium bicarbonate.

  • Clean-up : Wearing appropriate PPE, collect the absorbed and neutralized material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers. Do not mix with incompatible waste streams.

  • Labeling : Label waste containers with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Storage : Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_start Start: Assess Hazards ppe Don Appropriate PPE prep_start->ppe Proceed setup Set up in Fume Hood ppe->setup weigh Weigh Solid setup->weigh transfer Transfer and Dissolve weigh->transfer react Conduct Reaction transfer->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate spill Spill Occurs react->spill If spill waste Collect Hazardous Waste decontaminate->waste dispose Dispose via EHS waste->dispose spill_response Follow Spill Response Protocol spill->spill_response spill_response->waste

Caption: Workflow for safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Difluorophenyl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(3,4-Difluorophenyl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.